Product packaging for 6-Hydroxy-2,2-dimethylchroman-4-one(Cat. No.:CAS No. 31366-85-5)

6-Hydroxy-2,2-dimethylchroman-4-one

Cat. No.: B180581
CAS No.: 31366-85-5
M. Wt: 192.21 g/mol
InChI Key: UAXWPLCLDSMHRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Hydroxy-2,2-dimethylchroman-4-one is a natural product found in Tussilago farfara with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B180581 6-Hydroxy-2,2-dimethylchroman-4-one CAS No. 31366-85-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-2,2-dimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXWPLCLDSMHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=CC(=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393259
Record name 6-HYDROXY-2,2-DIMETHYLCHROMAN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31366-85-5
Record name 6-HYDROXY-2,2-DIMETHYLCHROMAN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Hydroxy-2,2-dimethylchroman-4-one: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 6-Hydroxy-2,2-dimethylchroman-4-one, a heterocyclic compound with significant potential in pharmaceutical and cosmeceutical applications. Drawing from its natural occurrence and versatile chemical scaffold, this document delves into its fundamental properties, synthesis, spectroscopic characterization, and known biological activities, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction and Chemical Identity

This compound, a member of the chromanone class of compounds, is characterized by a benzene ring fused to a dihydropyranone ring. Chromanones are prevalent in various natural products and are recognized for their diverse pharmacological activities.[1] This particular derivative, with a hydroxyl group at the 6-position and two methyl groups at the 2-position, has garnered interest for its antioxidant properties and its role as a precursor in the synthesis of more complex bioactive molecules.[2] Its natural occurrence has been reported in plants such as Tussilago farfara.[3]

The structural framework of this compound provides a unique combination of a phenolic moiety, known for its antioxidant capacity, and a heterocyclic system that can be readily functionalized, making it a valuable target for synthetic and medicinal chemistry.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and application in various research and development settings.

Physicochemical Data

While specific experimental data for this compound is not extensively reported, data for the closely related compound, 6-hydroxychroman-4-one, provides valuable estimates.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃[3]
Molecular Weight 192.21 g/mol [3]
CAS Number 31366-85-5[3]
Appearance Solid (predicted)-
Melting Point 129-131 °C (for 6-hydroxychroman-4-one)[4]
Boiling Point Not available-
Solubility Soluble in polar organic solvents (predicted)-
Topological Polar Surface Area 46.5 Ų[3]
Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound. The expected spectral data, based on its chemical structure and data from related compounds, are summarized below.[5]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the dihydropyranone ring, the gem-dimethyl protons, and the phenolic hydroxyl proton. The chemical shifts will be influenced by the electronic environment of each proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, the quaternary carbon bearing the gem-dimethyl groups, the methylene carbon, and the methyl carbons.[3]

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the different functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (phenolic)3200-3600 (broad)
C=O (ketone)1650-1680
C=C (aromatic)1450-1600
C-O (ether)1200-1300
C-H (aromatic and aliphatic)2850-3100

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ is expected at m/z 192. The fragmentation pattern will likely involve the loss of methyl groups and cleavage of the heterocyclic ring.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a base-catalyzed reaction between 2',5'-dihydroxyacetophenone and acetone.[6] This reaction proceeds via an initial aldol condensation followed by an intramolecular cyclization. A microwave-assisted approach has been reported to be efficient for this transformation.[6]

Synthesis_Workflow Reactant1 2',5'-Dihydroxyacetophenone Intermediate Aldol Adduct (transient) Reactant1->Intermediate Reaction Reactant2 Acetone Reactant2->Intermediate Reaction Catalyst Piperidine Catalyst->Intermediate Reaction Solvent Neat (solvent-free) Solvent->Intermediate Reaction Condition Microwave Irradiation Condition->Intermediate Reaction Product This compound Intermediate->Product Intramolecular Cyclization Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on known methods for the synthesis of related chromanones.[6]

Materials:

  • 2',5'-Dihydroxyacetophenone

  • Acetone

  • Piperidine

  • Microwave reactor

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • In a microwave-safe reaction vessel, combine 2',5'-dihydroxyacetophenone (1 equivalent) and a molar excess of acetone.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 10-20 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Biological and Medicinal Significance

The chromanone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][7]

Antioxidant Activity

Protocol for DPPH Radical Scavenging Assay:

This is a standard protocol to evaluate the antioxidant activity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound (this compound)

  • Ascorbic acid (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound and ascorbic acid in methanol.

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add varying concentrations of the test compound and the positive control.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Cytotoxic Activity

Numerous chromanone derivatives have been investigated for their potential as anticancer agents.[9] They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The cytotoxic potential of this compound would need to be evaluated through in vitro assays against a panel of cancer cell lines.

Protocol for MTT Assay for Cytotoxicity:

This protocol outlines a common method to assess the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Doxorubicin (positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and doxorubicin for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be followed. A generic safety data sheet for 6-hydroxychroman-4-one suggests that the compound may cause skin and eye irritation.[9]

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a compound of significant interest due to its accessible synthesis, inherent antioxidant potential, and its utility as a scaffold for the development of novel therapeutic agents. This guide has provided a detailed overview of its fundamental properties, a practical synthesis protocol, and an outline of its potential biological activities. Further research to elucidate its specific pharmacological profile and to explore its derivatization will undoubtedly open new avenues in drug discovery and development.

References

An In-Depth Technical Guide to 6-Hydroxy-2,2-dimethylchroman-4-one: Synthesis, Spectroscopic Characterization, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2,2-dimethylchroman-4-one is a heterocyclic phenolic compound belonging to the chromanone family. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] The presence of a hydroxyl group on the aromatic ring and the gem-dimethyl substitution on the heterocyclic ring of this compound impart specific chemical and biological properties, making it a molecule of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of its chemical structure, synthesis, spectroscopic characterization, and known biological activities, with a focus on its antioxidant, anticancer, and antimicrobial potential.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bicyclic system where a benzene ring is fused to a 2,3-dihydro-γ-pyranone ring. Key structural features include a hydroxyl group at the 6-position of the aromatic ring, a carbonyl group at the 4-position of the pyranone ring, and two methyl groups at the 2-position.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃[3][4]
Molecular Weight 192.21 g/mol [3][4]
IUPAC Name 6-hydroxy-2,2-dimethyl-3H-chromen-4-one[3][4]
CAS Number 31366-85-5[3][4]
Topological Polar Surface Area 46.5 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a microwave-assisted condensation reaction between 2',5'-dihydroxyacetophenone and acetone. This method offers high yields and short reaction times.[5][6]

Experimental Protocol: Synthesis from 2',5'-Dihydroxyacetophenone and Acetone

Materials:

  • 2',5'-Dihydroxyacetophenone

  • Acetone

  • Piperidine

  • Microwave reactor

Procedure:

  • A mixture of 2',5'-dihydroxyacetophenone (1 mmol) and acetone (1.5 mmol) is prepared.

  • A catalytic amount of piperidine (0.1 mmol) is added to the mixture.

  • The reaction mixture is subjected to microwave irradiation (e.g., 300 W) for a short duration (e.g., 10 minutes).[5]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.[5]

Causality behind Experimental Choices:

  • Microwave Irradiation: This technique accelerates the reaction rate by efficiently transferring energy to the polar reactants, leading to a significant reduction in reaction time compared to conventional heating methods.

  • Piperidine: This secondary amine acts as a basic catalyst, facilitating the initial aldol condensation between the acetophenone and acetone.

  • Neat (Solvent-Free) Conditions: The reaction can be performed without a solvent, which aligns with the principles of green chemistry by reducing waste.[5]

Antioxidant_Mechanism Compound This compound (Ar-OH) Reaction Compound->Reaction Radical Free Radical (R•) Radical->Reaction Product1 Phenoxy Radical (Ar-O•) (Resonance Stabilized) Reaction->Product1 Product2 Neutralized Molecule (RH) Reaction->Product2 Anticancer_Pathway cluster_cell Cancer Cell Chromanone 6-Hydroxy-2,2-dimethyl- chroman-4-one ROS ↑ Reactive Oxygen Species (ROS) Chromanone->ROS PI3K_Akt PI3K/Akt/mTOR Pathway Chromanone->PI3K_Akt Inhibition Apoptosis ↑ Pro-apoptotic Proteins ↓ Anti-apoptotic Proteins ROS->Apoptosis CellCycle Cell Cycle Arrest (e.g., G2/M phase) PI3K_Akt->CellCycle Regulation CellDeath Apoptosis Apoptosis->CellDeath CellCycle->CellDeath

References

A Comprehensive Technical Guide to 6-Hydroxy-2,2-dimethylchroman-4-one: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This guide provides an in-depth technical overview of 6-Hydroxy-2,2-dimethylchroman-4-one, a heterocyclic compound built upon the chroman-4-one scaffold. The chroman-4-one core is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in natural products and synthetic molecules with significant biological activity.[1][2] This document, intended for researchers, chemists, and drug development professionals, details the compound's formal nomenclature, physicochemical properties, robust synthetic methodologies, and comprehensive spectroscopic characterization. Furthermore, it explores its current and potential applications as a versatile synthetic intermediate and a molecule of interest for its antioxidant and other bioactive properties.

Nomenclature and Physicochemical Properties

IUPAC Naming and Identification

The formal IUPAC name for the compound is 6-hydroxy-2,2-dimethyl-3H-chromen-4-one .[3] It is also commonly referred to by its semi-systematic name, this compound. This compound belongs to the chromanone class, which is characterized by a benzene ring fused to a 2,3-dihydro-γ-pyranone system.[1][4]

Chemical Structure

The structure consists of a chroman-4-one core with a hydroxyl (-OH) group substituted at the C6 position of the aromatic ring and two methyl (-CH₃) groups attached to the C2 position of the pyranone ring.

Physicochemical Data

A summary of the key identifiers and computed properties for this compound is presented below.

PropertyValueSource
IUPAC Name 6-hydroxy-2,2-dimethyl-3H-chromen-4-onePubChem[3]
CAS Number 31366-85-5PubChem[3], ChemicalBook[5]
Molecular Formula C₁₁H₁₂O₃PubChem[3], ChemicalBook[5]
Molecular Weight 192.21 g/mol PubChem[3], ChemicalBook[5]
Monoisotopic Mass 192.078644241 DaPubChem[3]
Appearance Solid (typical)N/A
Topological Polar Surface Area 46.5 ŲPubChem[3]
SMILES CC1(CC(=O)C2=C(O1)C=CC(=C2)O)CPubChem[3]

Synthesis and Mechanistic Insights

The synthesis of chroman-4-ones is a well-established area of organic chemistry. For this compound, a common and efficient strategy involves a base-catalyzed condensation reaction followed by an intramolecular cyclization.

Synthetic Strategy: Microwave-Assisted Cyclocondensation

A highly effective method for synthesizing the target compound is the reaction between 2',5'-dihydroxyacetophenone and acetone.[5] The use of microwave irradiation provides rapid, uniform heating, which drastically reduces reaction times and often improves yields compared to conventional heating methods. Piperidine is frequently used as a basic catalyst to facilitate the initial aldol condensation.[5]

Reaction Mechanism

The synthesis proceeds via a two-step sequence within a single pot:

  • Crossed-Aldol Condensation: The base (piperidine) deprotonates acetone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 2',5'-dihydroxyacetophenone.

  • Intramolecular Oxa-Michael Addition: The hydroxyl group at the 2' position of the acetophenone intermediate then undergoes a 1,4-conjugate addition to the newly formed α,β-unsaturated ketone, leading to the closure of the heterocyclic pyranone ring to yield the final chroman-4-one product.

G cluster_reactants Reactants R1 2',5'-Dihydroxyacetophenone C1 Piperidine (Base) Microwave Irradiation R2 Acetone I1 Aldol Adduct (α,β-Unsaturated Ketone Intermediate) P This compound I1->P Intramolecular Oxa-Michael Addition C1->I1 Aldol Condensation & Dehydration

Caption: Synthesis mechanism for this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established methodologies for chromanone synthesis.[5][6]

  • Reactant Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 2',5'-dihydroxyacetophenone (1.0 eq), acetone (3.0-5.0 eq), and piperidine (0.2 eq). Causality: Using an excess of acetone drives the equilibrium towards the product and minimizes self-condensation of the acetophenone.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 10-20 minutes. Causality: Microwave heating accelerates the reaction rate, enabling completion in minutes instead of hours.

  • Workup: After cooling the reaction vessel to room temperature, acidify the mixture with dilute HCl (e.g., 2 M) to neutralize the piperidine catalyst and precipitate the product.

  • Isolation: Collect the crude solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is critical. A standard analytical workflow involves a combination of chromatographic and spectroscopic techniques.

G A Crude Synthetic Product B Purification (Column Chromatography) A->B C Purity Assessment (TLC, HPLC) B->C D Structural Elucidation C->D E ¹H NMR D->E F ¹³C NMR D->F G Mass Spectrometry (MS) D->G H IR Spectroscopy D->H I Confirmed Pure Compound E->I F->I G->I H->I

Caption: Standard workflow for purification and characterization.

Expected Spectroscopic Data
  • ¹H NMR (Proton NMR): The spectrum in a solvent like DMSO-d₆ is expected to show:

    • A singlet for the phenolic -OH proton (δ ~9.0-10.0 ppm).

    • Aromatic protons on the benzene ring (δ ~6.5-7.5 ppm), showing characteristic splitting patterns for a tri-substituted ring.

    • A singlet for the methylene (-CH₂) protons at the C3 position (δ ~2.7 ppm).

    • A singlet for the two equivalent methyl (-CH₃) groups at the C2 position (δ ~1.4 ppm).

  • ¹³C NMR (Carbon NMR): Key signals would include:

    • The carbonyl carbon (C4) at δ ~190-195 ppm.

    • Aromatic carbons (C4a, C5, C6, C7, C8, C8a) in the δ ~110-165 ppm range.

    • The quaternary C2 carbon at δ ~75-80 ppm.

    • The methylene C3 carbon at δ ~45-50 ppm.

    • The equivalent methyl carbons at δ ~25-30 ppm.

  • IR (Infrared) Spectroscopy:

    • A broad peak for the O-H stretch of the hydroxyl group (~3300-3400 cm⁻¹).

    • A strong, sharp peak for the C=O stretch of the ketone (~1680 cm⁻¹).

    • Peaks for aromatic C=C stretching (~1600 cm⁻¹ and ~1480 cm⁻¹).

    • A peak for the C-O-C ether stretch (~1250 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 192, corresponding to the molecular weight of C₁₁H₁₂O₃.

Applications in Research and Drug Development

The chroman-4-one scaffold is a cornerstone in medicinal chemistry, and this compound serves as both a valuable building block and a compound of interest in its own right.[2][7]

Role as a Versatile Synthetic Intermediate

The functional groups of this compound—the ketone, the activated aromatic ring, and the phenolic hydroxyl group—allow for a wide range of chemical modifications to generate libraries of more complex molecules.[7]

G Core This compound FG1 C3 Methylene Group Core->FG1 FG2 C4 Carbonyl Group Core->FG2 FG3 C6 Hydroxyl Group Core->FG3 D1 Chalcone Analogs FG1->D1 Aldol Condensation (with Aldehydes) D3 O-Alkylated Ethers FG3->D3 Williamson Ether Synthesis D2 Pyrazoline Derivatives D1->D2 Reaction with Hydrazine

Caption: Synthetic utility of this compound.

  • Synthesis of Chalcone Analogs: The active methylene group at C3 can undergo condensation with various aromatic aldehydes to form 3-benzylidene-chroman-4-ones, which are analogs of chalcones and are known to possess significant biological activities.[7]

  • Formation of Fused Heterocycles: The aforementioned chalcone analogs can be further cyclized, for example, by reacting with hydrazine hydrate to produce pyrazoline-fused chromanones, expanding the structural diversity and therapeutic potential.[7]

  • Modification of the Hydroxyl Group: The phenolic hydroxyl group can be easily alkylated or acylated to modulate the compound's lipophilicity and biological activity.

Biological and Pharmacological Potential
  • Antioxidant Properties: The phenolic hydroxyl group makes this compound a potent antioxidant.[8] This property is valuable in the pharmaceutical and cosmetic industries, where it can be used to protect formulations from oxidative degradation, thereby enhancing product stability and shelf-life.[8]

  • Antimicrobial and Anticancer Activity: The broader class of chroman-4-ones has demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[2][4] While this specific derivative requires further investigation, its core structure suggests it is a promising candidate for screening in these therapeutic areas.

  • Enzyme Inhibition: Substituted chroman-4-one derivatives have been successfully developed as selective inhibitors of enzymes like SIRT2, which are implicated in aging-related and neurodegenerative diseases.[6] This highlights a potential avenue for designing novel inhibitors based on the this compound scaffold.

Conclusion and Future Perspectives

This compound is more than a simple chemical entity; it is a versatile platform for chemical innovation. Its straightforward and efficient synthesis makes it readily accessible for research. Its inherent antioxidant properties and the proven therapeutic potential of the chromanone scaffold position it as a valuable compound for further investigation. Future research should focus on synthesizing a diverse library of derivatives and screening them for a range of biological activities, particularly as enzyme inhibitors, and anticancer or antimicrobial agents, to fully unlock the therapeutic potential of this privileged scaffold.

References

An In-depth Technical Guide to 6-Hydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 6-Hydroxy-2,2-dimethylchroman-4-one (CAS No: 31366-85-5), a heterocyclic compound of significant interest in pharmaceutical, cosmetic, and material science research. As a member of the chromanone family, this molecule possesses a privileged scaffold associated with a wide array of biological activities, most notably as a potent antioxidant. This document delves into its fundamental physicochemical properties, provides detailed methodologies for its synthesis and analytical characterization, and explores the mechanistic basis of its activity and its potential applications. The guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this versatile compound.

Introduction and Scientific Context

This compound belongs to the chromanone class of compounds, which are characterized by a benzene ring fused to a dihydropyranone ring.[1] This core structure is prevalent in a variety of natural products, particularly flavonoids, and is a cornerstone for the development of synthetic bioactive molecules.[2][3] The specific substitution pattern of this compound—a hydroxyl group at the C-6 position and gem-dimethyl groups at C-2—confers distinct chemical properties and biological activities.

The hydroxyl group on the aromatic ring is a key structural feature, making the molecule a phenolic compound. This functionality is fundamentally linked to its strong antioxidant properties, as it can readily donate a hydrogen atom to neutralize free radicals.[4][5] The gem-dimethyl substitution on the pyranone ring enhances the stability of the molecule. This compound has been identified in nature, notably in the plant Tussilago farfara, and serves as a valuable synthetic precursor for more complex bioactive molecules.[2] Its utility spans from being an antioxidant in cosmetic and food formulations to a building block in pharmaceutical development.[4]

Physicochemical and Structural Properties

A thorough understanding of the molecule's physical and chemical characteristics is paramount for its application in research and development.

Chemical Structure and Identification

The molecular structure of this compound is depicted below. Its key identifiers and computed properties are summarized in Table 1.

SynthesisWorkflow Reactants 1. Reactant Mixing - 2',5'-Dihydroxyacetophenone - Acetone - Piperidine (catalyst) Microwave 2. Microwave Irradiation - Neat (solvent-free) - Short duration (e.g., 10 min) Reactants->Microwave Transfer to MW vessel Workup 3. Reaction Work-up - Dilution with water - Extraction with Ethyl Acetate Microwave->Workup Reaction completion Purification 4. Purification - Column Chromatography (Silica gel) Workup->Purification Crude product Product Final Product 6-Hydroxy-2,2-dimethyl- chroman-4-one Purification->Product Pure product AntioxidantMechanism cluster_direct Direct Mechanism cluster_indirect Indirect Mechanism ROS Reactive Oxygen Species (ROS) Chromanone 6-Hydroxy-2,2-dimethyl- chroman-4-one ROS->Chromanone attacks Neutralized Neutralized Species + Stable Chromanone Radical Chromanone->Neutralized donates H• Nrf2 Nrf2 Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Enzymes Protective Enzymes (e.g., HO-1, NQO1) ARE->Enzymes promotes transcription Chromanone_indirect 6-Hydroxy-2,2-dimethyl- chroman-4-one Chromanone_indirect->Nrf2 may activate

References

The Natural Occurrence of 6-Hydroxy-2,2-dimethylchroman-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, isolation, and characterization of the chromanone derivative, 6-Hydroxy-2,2-dimethylchroman-4-one. Chromanones are a class of oxygen-containing heterocyclic compounds widely distributed in the plant and fungal kingdoms, exhibiting a broad spectrum of biological activities.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering in-depth insights into the scientific integrity and logical framework behind the study of this specific phytochemical. The guide details the known natural sources, proposes a biosynthetic pathway based on current understanding of polyketide synthesis, and provides field-proven experimental protocols for extraction, isolation, and characterization. Furthermore, it explores the potential pharmacological significance of this molecule by examining the biological activities of structurally related compounds.

Introduction: The Chromanone Scaffold in Nature

Chroman-4-ones, characterized by a benzene ring fused to a dihydropyranone ring, are a significant class of naturally occurring polyphenolic compounds.[2] The absence of a C2-C3 double bond distinguishes them from their chromone counterparts, leading to notable variations in their chemical properties and biological activities.[2] These compounds are recognized as privileged structures in medicinal chemistry due to their diverse pharmacological potential, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2] This guide focuses specifically on this compound, a member of this versatile family of natural products.

Natural Occurrence of this compound

The primary documented natural source of this compound is the plant Tussilago farfara, commonly known as coltsfoot. This perennial herbaceous plant from the Asteraceae family has a long history of use in traditional medicine for treating respiratory ailments.[3] Phytochemical investigations of Tussilago farfara have revealed a rich and diverse array of secondary metabolites, including terpenoids, phenolic acids, flavonoids, and, notably, chromones.[3][4] The presence of chromone derivatives in the flower buds of Tussilago farfara has been specifically reported, highlighting this plant as a key source for the isolation of this compound and related structures.[5]

Table 1: Documented Natural Source of this compound

Compound NameNatural SourcePlant Part
This compoundTussilago farfara L.Flower Buds

Biosynthesis: A Proposed Polyketide Pathway

The biosynthesis of chromanones in plants is generally understood to proceed via the polyketide pathway.[6] This pathway involves the sequential condensation of acyl-CoA precursors, catalyzed by polyketide synthases (PKSs), to form a poly-β-keto chain that subsequently undergoes cyclization and aromatization.[7][8]

While the specific enzymatic steps for the biosynthesis of this compound in Tussilago farfara have not been fully elucidated, a plausible pathway can be proposed based on the established mechanisms of type III PKSs.[6] The biosynthesis is likely initiated with a starter unit, such as acetyl-CoA, followed by the iterative addition of malonyl-CoA extender units. The resulting polyketide chain then undergoes intramolecular cyclization to form the characteristic chromanone ring system. The 2,2-dimethyl substitution pattern suggests a later-stage prenylation event or the incorporation of a dimethylallyl pyrophosphate (DMAPP) unit.

Biosynthesis cluster_start Initiation cluster_elongation Elongation & Cyclization cluster_modification Modification Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Polyketide_Chain Poly-β-keto Chain PKS->Polyketide_Chain Iterative Condensation Cyclization Intramolecular Cyclization Polyketide_Chain->Cyclization Chromanone_Core Chromanone Scaffold Cyclization->Chromanone_Core Prenylation Prenyltransferase (DMAPP) Chromanone_Core->Prenylation Hydroxylation Hydroxylase Prenylation->Hydroxylation Final_Product 6-Hydroxy-2,2-dimethyl- chroman-4-one Hydroxylation->Final_Product

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols: Extraction, Isolation, and Characterization

The following protocols are designed as a robust framework for the extraction, isolation, and characterization of this compound from Tussilago farfara flower buds. These methodologies are based on established techniques for the separation of natural products and can be adapted based on available instrumentation and specific research goals.

Extraction Workflow

Extraction Start Dried Tussilago farfara Flower Buds Maceration Maceration with 80% Ethanol Start->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration under Reduced Pressure Filtration->Concentration Crude_Extract Crude Ethanolic Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate, Water) Crude_Extract->Partitioning Fractions n-Hexane Fraction Ethyl Acetate Fraction Aqueous Fraction Partitioning->Fractions Column_Chromatography Silica Gel Column Chromatography (Ethyl Acetate Fraction) Fractions->Column_Chromatography Select Ethyl Acetate Fraction Purified_Fractions Eluted Fractions Column_Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Monitor by TLC Final_Compound Pure 6-Hydroxy-2,2-dimethyl- chroman-4-one HPLC->Final_Compound

Caption: Workflow for the extraction and isolation of this compound.

Step-by-Step Methodology

4.2.1. Plant Material and Extraction

  • Source: Obtain dried flower buds of Tussilago farfara from a reputable supplier or through field collection, followed by proper botanical identification.

  • Grinding: Pulverize the dried plant material to a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

  • Maceration: Submerge the powdered plant material in 80% aqueous ethanol (1:10 w/v) and allow to macerate for 72 hours at room temperature with occasional agitation.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanolic extract.

4.2.2. Fractionation

  • Solvent Partitioning: Suspend the crude extract in distilled water and perform liquid-liquid partitioning sequentially with n-hexane and ethyl acetate.

  • Fraction Collection: Collect the n-hexane, ethyl acetate, and aqueous fractions separately. The ethyl acetate fraction is expected to be enriched with chromanones.

  • Drying and Concentration: Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it to dryness in vacuo.

4.2.3. Isolation by Chromatography

  • Column Chromatography: Subject the concentrated ethyl acetate fraction to silica gel column chromatography. Elute with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

  • Thin-Layer Chromatography (TLC): Monitor the collected fractions using TLC plates visualized under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Pooling of Fractions: Combine fractions showing similar TLC profiles, suggestive of the presence of the target compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purify the enriched fractions using a preparative HPLC system equipped with a C18 column. A suitable mobile phase would be a gradient of methanol and water.

Characterization Techniques

4.3.1. Mass Spectrometry (MS)

  • Technique: High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass and molecular formula of the isolated compound.

  • Expected Data: The molecular formula of this compound is C₁₁H₁₂O₃, with an expected exact mass of approximately 192.0786 g/mol .[9]

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are essential for unambiguous structure elucidation.

  • Expected ¹H NMR Signals: The spectrum should exhibit signals corresponding to the aromatic protons on the benzene ring, the methylene protons at C3, and the two methyl groups at C2. The hydroxyl proton will also be present.

  • Expected ¹³C NMR Signals: The spectrum will show signals for the carbonyl carbon (C4), the aromatic carbons, the quaternary carbon at C2, the methylene carbon at C3, and the two methyl carbons.

Table 2: Predicted NMR Chemical Shifts for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C2-~78
C3~2.7~43
C4-~192
C4a-~121
C5~7.8~127
C6-~161
C7~6.9~118
C8~6.9~121
C8a-~136
2-CH₃~1.4~26
6-OHVariable-
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.[10]

Biological Activities and Pharmacological Potential

While specific pharmacological studies on this compound are limited, the broader class of chromanones exhibits a wide range of biological activities. These activities provide a strong rationale for further investigation into the therapeutic potential of this specific compound.

  • Antioxidant Activity: Many chromanone derivatives are potent antioxidants, capable of scavenging free radicals and protecting against oxidative stress.[2]

  • Anti-inflammatory Effects: Chromanones have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes and signaling pathways.

  • Antimicrobial Properties: Various natural and synthetic chromanones have demonstrated activity against a range of bacteria and fungi.[11]

  • Anticancer Potential: Some chromanones have exhibited cytotoxic effects against various cancer cell lines, making them interesting candidates for anticancer drug discovery.[2]

Given that this compound is a constituent of Tussilago farfara, a plant with traditional uses in treating inflammatory respiratory conditions, it is plausible that this compound contributes to the plant's overall therapeutic effects. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this molecule.

Conclusion

This compound is a naturally occurring chromanone found in Tussilago farfara. Its biosynthesis is presumed to follow the polyketide pathway. This guide provides a comprehensive framework for its extraction, isolation, and characterization, employing standard and advanced analytical techniques. The known biological activities of the broader chromanone class suggest that this compound is a promising candidate for further pharmacological investigation, potentially leading to the development of new therapeutic agents.

References

The Discovery of 6-Hydroxy-2,2-dimethylchroman-4-one Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Scaffold of Chroman-4-one in Modern Drug Discovery

The chroman-4-one framework is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2] This "privileged structure" serves as a versatile template for the design and development of novel therapeutic agents targeting a spectrum of diseases.[1] The inherent structural features of the chroman-4-one core, a fusion of a benzene ring with a dihydropyranone ring, provide an ideal backbone for chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Among the diverse family of chroman-4-one derivatives, those based on the 6-Hydroxy-2,2-dimethylchroman-4-one core have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology and other therapeutic areas. This in-depth technical guide provides a comprehensive overview of the discovery of this compound derivatives, from their synthesis to their biological evaluation and mechanistic elucidation, tailored for researchers, scientists, and drug development professionals.

Synthetic Strategies: From Core Synthesis to Derivative Libraries

The successful exploration of the therapeutic potential of this compound derivatives hinges on efficient and versatile synthetic methodologies. These strategies must not only provide access to the core scaffold but also be amenable to the generation of diverse derivative libraries for structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold: this compound

A common and effective method for the synthesis of the this compound core involves the reaction of 2',5'-Dihydroxyacetophenone with acetone.[3] This reaction can be efficiently carried out under microwave irradiation in the presence of a base such as piperidine.[3]

Materials:

  • 2',5'-Dihydroxyacetophenone

  • Acetone

  • Piperidine

  • Microwave reactor

  • Standard laboratory glassware for workup and purification

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2',5'-Dihydroxyacetophenone and a molar excess of acetone.

  • Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a short duration (e.g., 10 minutes) at a suitable temperature.[3] The optimal time and temperature should be determined empirically.

  • Reaction Monitoring: After irradiation, allow the mixture to cool to room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess acetone. Dilute the residue with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for the Synthesis of the Core Scaffold

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2_5_dihydroxyacetophenone 2',5'-Dihydroxyacetophenone reaction_vessel Reaction Vessel 2_5_dihydroxyacetophenone->reaction_vessel acetone Acetone acetone->reaction_vessel microwave Microwave Irradiation reaction_vessel->microwave piperidine Piperidine (catalyst) piperidine->reaction_vessel extraction Extraction microwave->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Synthesis of the this compound core.

Generation of Derivative Libraries

With the core scaffold in hand, the generation of a diverse library of derivatives is crucial for exploring the SAR. Modifications can be introduced at various positions of the chroman-4-one ring system. A common and effective approach for creating derivatives is through a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition, often facilitated by microwave irradiation.[4] This one-step procedure allows for the efficient synthesis of a wide range of analogs.[4]

Biological Evaluation and Structure-Activity Relationship (SAR)

A systematic evaluation of the biological activities of the synthesized derivatives is essential to identify lead compounds and establish a clear structure-activity relationship. The anticancer properties of this compound derivatives have been a primary focus of investigation.

Anticancer Activity and SAR Insights

Numerous studies have demonstrated the potent anticancer activity of chroman-4-one derivatives against various cancer cell lines. The table below summarizes the cytotoxic activities (IC₅₀ values) of selected chroman-4-one derivatives, highlighting key SAR observations.

Compound IDR1R2R3Cancer Cell LineIC₅₀ (µM)Reference
1a HBrClBreast (MCF-7)4.5[5]
1b HBrBrBreast (MCF-7)1.5[4]
2a HHHLung (A549)>100[3]
2b 2-pyridylethylBrClBreast (MCF-7)-[6]
2c 2-pyridylethylBrClLung (A549)-[6]
3a ---Oral (HSC-3)18.06[7]
3b ---Oral (OECM-1)16.38[7]
4a ---Laryngeal (Hep-2)80[8]
4b ---Lung (A549)>100[8]

Key SAR Observations:

  • Substitution at C6 and C8: The presence of electron-withdrawing groups, such as halogens (Br, Cl), at the C6 and C8 positions of the chroman-4-one ring generally enhances anticancer activity.[4] For instance, the dibromo-substituted derivative 1b exhibited a significantly lower IC₅₀ value compared to the chloro-bromo substituted analog 1a .[4][5]

  • Substitution at C2: The nature of the substituent at the C2 position plays a crucial role in modulating biological activity. The introduction of a 2-pyridylethyl group at this position has been shown to lead to a significant reduction in the proliferation of breast and lung cancer cells.[6]

  • Hybridization with other Pharmacophores: Hybridizing the chroman-4-one scaffold with other known anticancer pharmacophores, such as chalcones, can lead to derivatives with enhanced cytotoxic effects.[7]

Mechanism of Action: Targeting the SIRT2 Signaling Pathway

Elucidating the mechanism of action of these derivatives is paramount for their rational development as therapeutic agents. A growing body of evidence suggests that many biologically active chroman-4-one derivatives exert their effects through the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase.[4][6]

SIRT2: A Key Regulator in Cancer Pathophysiology

SIRT2 is a predominantly cytosolic NAD⁺-dependent deacetylase that targets a wide range of protein substrates, thereby regulating numerous cellular processes, including cell cycle progression, metabolism, and apoptosis.[4][9] The dysregulation of SIRT2 has been implicated in the pathogenesis of various cancers, where it can function as either a tumor suppressor or an oncogene depending on the cellular context.[5]

Downstream Effects of SIRT2 Inhibition by Chroman-4-one Derivatives

The inhibition of SIRT2 by this compound derivatives triggers a cascade of downstream events that ultimately contribute to their anticancer effects.

  • Cell Cycle Arrest: SIRT2 plays a crucial role in mitotic progression.[5] Its inhibition can lead to the hyperacetylation of α-tubulin, a key component of the mitotic spindle, resulting in mitotic arrest and the induction of apoptosis.[4]

  • Induction of Apoptosis: SIRT2 can deacetylate and regulate the activity of several proteins involved in apoptosis, such as p53 and FOXO1.[1] By inhibiting SIRT2, chroman-4-one derivatives can lead to the hyperacetylation and activation of these pro-apoptotic factors.[1]

  • Metabolic Reprogramming: Cancer cells often exhibit altered metabolic pathways, such as the Warburg effect. SIRT2 is known to deacetylate and activate key metabolic enzymes like lactate dehydrogenase A (LDH-A).[1] Inhibition of SIRT2 can interfere with these metabolic adaptations, thereby suppressing tumor growth.[1]

  • Modulation of Oncogenic Signaling: SIRT2 has been shown to interact with and regulate the stability and activity of oncoproteins such as MYC and K-RAS.[1] SIRT2 inhibition can lead to the destabilization of these oncoproteins, thereby attenuating their oncogenic signaling.[1][10]

SIRT2 Signaling Pathway in Cancer

G cluster_drug Drug Action cluster_sirt2 Primary Target cluster_downstream Downstream Effects cluster_cellular Cellular Outcomes drug This compound Derivative sirt2 SIRT2 drug->sirt2 Inhibition tubulin α-Tubulin (Hyperacetylation) sirt2->tubulin Deacetylation p53_foxo1 p53 / FOXO1 (Hyperacetylation & Activation) sirt2->p53_foxo1 Deacetylation ldha LDH-A (Inhibition) sirt2->ldha Deacetylation & Activation myc_kras MYC / K-RAS (Destabilization) sirt2->myc_kras Stabilization cell_cycle_arrest Cell Cycle Arrest tubulin->cell_cycle_arrest apoptosis Apoptosis p53_foxo1->apoptosis metabolic_inhibition Metabolic Inhibition ldha->metabolic_inhibition oncogenic_inhibition Oncogenic Signaling Inhibition myc_kras->oncogenic_inhibition

Caption: SIRT2 signaling pathway targeted by chroman-4-one derivatives.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, allows for the systematic exploration of the chemical space and the optimization of biological activity. The identification of SIRT2 as a key molecular target provides a solid mechanistic foundation for the further development of these compounds.

Future research in this area should focus on:

  • Expansion of Derivative Libraries: The synthesis and screening of a wider range of derivatives with diverse substituents at various positions of the chroman-4-one ring will be crucial for refining the SAR and identifying compounds with improved potency and selectivity.

  • In-depth Mechanistic Studies: While SIRT2 is a key target, further investigations into the broader signaling networks affected by these compounds will provide a more comprehensive understanding of their mechanism of action.

  • Pharmacokinetic Profiling: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential for their progression into preclinical and clinical development.

  • In Vivo Efficacy Studies: The most promising candidates should be evaluated in relevant animal models of cancer to assess their in vivo efficacy and safety profiles.

By leveraging the insights and methodologies outlined in this guide, researchers and drug development professionals can effectively advance the discovery and development of novel this compound-based therapeutics for the treatment of cancer and other diseases.

References

The Chromanone Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Unlocking the Therapeutic Potential of Chromanone Derivatives

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The chroman-4-one, or chromanone, scaffold is a prominent heterocyclic framework that has garnered significant attention in medicinal chemistry.[1][2][3] Structurally distinct from its unsaturated counterpart, chromone, by the absence of a C2-C3 double bond, chromanone derivatives exhibit a broad and potent spectrum of biological activities.[1][2][3][4] This technical guide provides an in-depth exploration of the diverse pharmacological landscape of chromanone-based compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of their activity, explore structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.

Introduction: The Enduring Significance of the Chromanone Core

The chromanone skeleton, a fusion of a benzene ring and a dihydropyran ring, is a core structural motif found in a variety of natural products, most notably flavonoids.[1][5] This privileged scaffold has served as a fertile ground for the development of novel therapeutic agents due to its favorable physicochemical properties and its ability to interact with a wide array of biological targets.[6][7][8] The versatility of the chromanone ring system allows for extensive chemical modification at various positions (C-2, C-3, C-5, C-6, C-7), enabling the fine-tuning of pharmacological activity and the development of compounds with enhanced potency and selectivity.[1] This guide will provide a comprehensive overview of the key biological activities of chromanone derivatives and the methodologies used to assess them.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Chromanone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][9] Their mechanisms of action are often multifaceted, targeting key processes involved in cancer progression such as cell proliferation, apoptosis, and cell cycle regulation.[10][11]

Mechanisms of Anticancer Action

The anticancer effects of chromanone derivatives are often attributed to their ability to induce oxidative stress, modulate signaling pathways, and trigger programmed cell death.

  • Induction of Oxidative Stress: Several studies have demonstrated that the cytotoxic activity of certain flavanone/chromanone derivatives is mediated by the generation of reactive oxygen species (ROS) within cancer cells.[10] This increase in intracellular ROS, coupled with a decrease in glutathione (GSH) concentrations, leads to oxidative stress, which can damage cellular components and trigger apoptotic pathways.[10]

  • Cell Cycle Arrest: Chromanone derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase.[10][12] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. The underlying mechanisms can involve the modulation of key cell cycle regulatory proteins.

  • Induction of Apoptosis: A crucial mechanism of action for many anticancer chromanones is the induction of apoptosis, or programmed cell death.[9][11] This can be initiated through both intrinsic and extrinsic pathways. Evidence suggests that some derivatives can alter the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[10] Furthermore, studies have shown the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[11]

  • DNA Damage: Some chromanone derivatives have been found to possess genotoxic activity, causing damage to the DNA of cancer cells.[10] This can occur through direct interaction with DNA or by inhibiting DNA repair enzymes.[10]

Structure-Activity Relationship (SAR) Insights

The anticancer potency and selectivity of chromanone derivatives are significantly influenced by the nature and position of substituents on the chromanone core.

  • Substitution at C-3: Modifications at the C-3 position have been shown to be critical for anticancer activity. The introduction of a benzylidene group at C-3, for instance, has been associated with enhanced antiproliferative potency.[10]

  • Halogen Substitutions: The presence of halogen atoms, such as chlorine or bromine, can modulate the cytotoxic effects of these compounds.[9]

  • Substituents on the Phenyl Ring: The substitution pattern on the C-2 phenyl ring (in flavanone-type chromanones) also plays a crucial role in determining biological activity.

Experimental Workflow for Anticancer Evaluation

A systematic approach is essential for evaluating the anticancer potential of novel chromanone derivatives. The following workflow outlines a standard screening cascade.

Anticancer_Evaluation_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Studies A Compound Synthesis & Characterization B Cytotoxicity Screening (MTT/SRB Assay) A->B Test Compounds C Determination of IC50 Values B->C Dose-Response Data D Cell Cycle Analysis (Flow Cytometry) C->D Active Compounds E Apoptosis Assay (Annexin V/PI Staining) C->E F Mechanism of Action Studies D->F E->F G Hollow Fiber Assay F->G Lead Compounds H Xenograft Models G->H I Toxicity & Efficacy Evaluation H->I

Caption: A typical workflow for the evaluation of anticancer activity.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[13][14]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[14] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chromanone derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.[10]

Self-Validating System: The inclusion of both positive and negative controls is crucial for validating the assay results. The positive control ensures the assay is sensitive to cytotoxic effects, while the vehicle control accounts for any effects of the solvent.

Quantitative Data: Cytotoxicity of Chromanone Derivatives

The following table summarizes the IC50 values of representative chromanone derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 1Caco-2 (Colon)10-30[10]
Derivative 3Caco-2 (Colon)10-30[10]
Derivative 5Caco-2 (Colon)10-30[10]
3-Nitro-4-chromanone 36DU145 (Prostate)Potent[15]
Thiazole Derivative 2bA549 (Lung)High Cytotoxicity[11]
Thiazole Derivative 2cA549 (Lung)High Cytotoxicity[11]
Thiazole Derivative 2gA549 (Lung)High Cytotoxicity[11]

Antimicrobial Activity: Combating Pathogenic Microbes

Chromanone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[1][16][17]

Mechanisms of Antimicrobial Action

The antimicrobial effects of chromanones are often linked to their ability to disrupt microbial cell membranes and inhibit essential cellular processes.

  • Membrane Disruption: Some chromanone derivatives can dissipate the bacterial membrane potential, leading to a loss of membrane integrity and subsequent cell death.[18]

  • Inhibition of Macromolecular Biosynthesis: By disrupting the cell membrane, these compounds can inhibit the synthesis of essential macromolecules such as DNA, RNA, and proteins.[18]

  • Enzyme Inhibition: Certain derivatives have been shown to inhibit key microbial enzymes, such as DNA topoisomerase IV, which is essential for DNA replication.[18]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of chromanones is highly dependent on their structural features.

  • Hydrophobic Substituents: The presence of a hydrophobic substituent at the C-2 position of the chromanone scaffold has been shown to enhance antibacterial activity.[18]

  • Hydroxyl Groups: Hydroxy groups at the C-5 and C-7 positions are also important for antibacterial potency.[18]

  • Modifications at C-4: The nature of the group at the C-4 position can influence activity. For example, 4-oximinochromanes have shown more potent activity against certain bacterial strains compared to their 4-chromanone counterparts.[18]

Experimental Workflow for Antimicrobial Evaluation

The evaluation of the antimicrobial activity of chromanone derivatives typically involves determining their minimum inhibitory concentration (MIC).

Antimicrobial_Evaluation_Workflow cluster_0 Primary Screening cluster_1 Quantitative Analysis A Compound Synthesis B Disk Diffusion Assay A->B Test Compounds C Measurement of Inhibition Zones B->C D Broth Microdilution Assay C->D Active Compounds E Determination of MIC D->E F Determination of MBC/MFC E->F

Caption: A standard workflow for assessing antimicrobial activity.

Detailed Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[19][20][21]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19][20]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilutions: Prepare two-fold serial dilutions of the chromanone derivatives in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and for the required duration (e.g., 35°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which there is no visible growth.[20]

  • (Optional) MBC/MFC Determination: To determine the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC), subculture the contents of the wells with no visible growth onto an agar plate. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable cells.

Self-Validating System: The inclusion of a growth control confirms the viability of the inoculum, while the sterility control ensures the medium is not contaminated. The use of a standard reference antimicrobial agent can also be included to validate the assay.

Quantitative Data: Antimicrobial Activity of Chromanone Derivatives

The following table presents the MIC values of selected chromanone derivatives against various microbial strains.

Compound TypeMicrobial StrainMIC (µg/mL)Reference
4-Chromanone DerivativesMycobacterium tuberculosis12.5[18]
4-Chromanone DerivativesMethicillin-resistant Staphylococcus aureus (MRSA)0.39[18]
3-Benzylidene-4-chromanoneGram-positive & Gram-negative bacteriaSignificant Activity[1]
3-Azolyl-4-chromanoneCandida albicansAntifungal Potential[1]
Spiro Chromanone Hydrazide 8Staphylococcus aureus1.64 (µM)[16]
Spiro Chromanone Hydrazide 8Escherichia coli1.64 (µM)[16]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chromanone derivatives have demonstrated potent anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory diseases.[1][22][23]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of chromanones are often mediated by their ability to inhibit key inflammatory pathways and the production of pro-inflammatory mediators.

  • Inhibition of Pro-inflammatory Cytokines: Chromanone derivatives can significantly reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[22][23]

  • Modulation of NF-κB Signaling: A key mechanism is the deactivation of the nuclear factor-kappa B (NF-κB) signaling pathway.[22][23] NF-κB is a critical transcription factor that regulates the expression of many pro-inflammatory genes. Chromanones can prevent the translocation of NF-κB from the cytoplasm to the nucleus, thereby inhibiting its transcriptional activity.[22]

  • Inhibition of Nitric Oxide (NO) Production: Some derivatives can inhibit the production of nitric oxide (NO), a key inflammatory mediator, by downregulating the expression of inducible nitric oxide synthase (iNOS).[22]

  • TLR4-Mediated Pathway Inhibition: Certain chromanones have been shown to interfere with the Toll-like receptor 4 (TLR4)-mediated signaling cascade, which is a crucial pathway in the innate immune response and inflammation.[22][23]

Signaling Pathway: Chromanone-Mediated Inhibition of Inflammation

The following diagram illustrates the key signaling pathways targeted by anti-inflammatory chromanone derivatives.

Anti_inflammatory_Pathway cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response cluster_2 Chromanone Intervention LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 PI3K_Akt PI3K/Akt TLR4->PI3K_Akt NFkB NF-κB TAK1->NFkB PI3K_Akt->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines iNOS iNOS NFkB->iNOS NO NO iNOS->NO Chromanone Chromanone Derivative Chromanone->TAK1 Inhibits Chromanone->PI3K_Akt Inhibits Chromanone->NFkB Inhibits Translocation

Caption: Inhibition of TLR4-mediated inflammatory pathways by chromanones.

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).

Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this compound is directly proportional to the concentration of nitrite in the sample.

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 or primary peritoneal macrophages) in a 96-well plate. Treat the cells with the chromanone derivatives for 1 hour before stimulating with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

  • Sample Collection: Collect the cell culture supernatants.

  • Griess Reaction: Add 50 µL of the supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Self-Validating System: A standard curve is essential for accurate quantification. Including a positive control (LPS stimulation without compound) and a negative control (no stimulation) is necessary to validate the results.

Conclusion and Future Perspectives

The chromanone scaffold represents a highly privileged and versatile core in medicinal chemistry, with derivatives exhibiting a remarkable range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-documented, and ongoing research continues to uncover new therapeutic applications. The ability to readily modify the chromanone structure allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on elucidating the precise molecular targets of bioactive chromanones, exploring novel synthetic methodologies to access diverse chemical space, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this remarkable scaffold holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

The Pharmacological Significance of Chromones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The chromone scaffold, a benzopyran-4-one motif, represents a "privileged structure" in medicinal chemistry, consistently appearing in a vast number of natural products and synthetically derived compounds with significant therapeutic potential.[1][2] Its inherent stability, low toxicity, and capacity for diverse functionalization make it an ideal template for the design of novel drug candidates. This in-depth technical guide provides a comprehensive analysis of the pharmacological importance of chromone and its derivatives for researchers, scientists, and drug development professionals. We will explore the core mechanisms of action, structure-activity relationships (SAR), and key experimental protocols related to their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, offering field-proven insights to accelerate the drug discovery process.

The Chromone Core: A Foundation for Pharmacological Diversity

The chromone nucleus is a bicyclic heterocyclic compound consisting of a benzene ring fused to a γ-pyrone ring. This fundamental structure is found in a wide array of naturally occurring compounds, particularly flavonoids, which are ubiquitous in the plant kingdom.[3] The versatility of the chromone scaffold lies in the numerous positions available for substitution on both the benzene and pyrone rings. The type, number, and position of these substituents play a pivotal role in dictating the specific pharmacological activity of the resulting derivative.[4] This inherent modularity allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties, making it a highly attractive starting point for medicinal chemists.

Anticancer Activity: Inducing Apoptosis and Inhibiting Proliferation

Chromone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2][5] Their anticancer activity is often mediated through the induction of apoptosis and the inhibition of key signaling pathways involved in cell growth and survival.

Mechanism of Action: Targeting Apoptotic Pathways

A primary mechanism by which chromone derivatives exert their anticancer effects is through the intrinsic pathway of apoptosis. This involves the modulation of the Bcl-2 family of proteins, which are key regulators of programmed cell death.

  • Upregulation of Pro-Apoptotic Proteins: Many chromone derivatives have been shown to increase the expression of the pro-apoptotic protein Bax.[6][7]

  • Downregulation of Anti-Apoptotic Proteins: Concurrently, these compounds often decrease the expression of the anti-apoptotic protein Bcl-2.[6][7]

This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[8] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[9] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[6][10]

Furthermore, some chromone derivatives have been found to modulate the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase CK2 signaling pathways, which are crucial for cancer cell proliferation and survival.[1]

Anticancer_Mechanism_of_Chromones Figure 1: Anticancer Mechanism of Chromone Derivatives Chromone Chromone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Expression Chromone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Expression Chromone->Bax Stimulates MAPK_CK2 MAPK / CK2 Pathways Chromone->MAPK_CK2 Inhibits Mito Mitochondrial Membrane Potential Bcl2->Mito Maintains Bax->Mito Disrupts CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Proliferation Cell Proliferation & Survival MAPK_CK2->Proliferation

Caption: Figure 1: Anticancer Mechanism of Chromone Derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of chromone derivatives is highly dependent on their substitution patterns. For instance, in a series of chromone derivatives evaluated for their ability to inhibit the breast cancer resistance protein ABCG2, the following structural features were found to be critical for high inhibitory activity:

  • A p-bromobenzyloxy group at the 5-position of the chromone ring.

  • A tryptamine unit linked to the chromone via an amide linkage.[11]

Methylation of the central amide nitrogen significantly reduced the high affinity for ABCG2 and the inhibition of mitoxantrone efflux.[11] These findings highlight the importance of specific functional groups and their spatial arrangement in determining the anticancer activity of chromone derivatives.

Experimental Protocols

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[12][13]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the chromone derivatives in complete medium. Remove the old medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only). Incubate for 24, 48, or 72 hours.[14]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[12]

  • IC₅₀ Determination: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[14]

Western blotting is used to detect changes in the expression levels of apoptosis-related proteins.[15]

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the chromone derivative at various concentrations and time points. Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[6]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Perform densitometry analysis to quantify the relative protein expression, normalizing to the loading control.[6]

Anti-inflammatory Activity: Modulating Key Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases, and chromone derivatives have emerged as promising anti-inflammatory agents.[16] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways.

Mechanism of Action: Inhibition of COX and Inflammatory Cytokines

Many chromone derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins, potent inflammatory mediators.[7] Additionally, they can suppress the production of other pro-inflammatory molecules such as nitric oxide (NO) and cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[17]

The anti-inflammatory properties of some chromones are mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways.[17] The transcription factor NF-κB is a master regulator of inflammation, and its inhibition prevents the expression of numerous pro-inflammatory genes.[18] The p38 MAPK pathway is also a critical signaling cascade in the inflammatory response.[19]

Anti_Inflammatory_Mechanism_of_Chromones Figure 2: Anti-inflammatory Mechanism of Chromone Derivatives LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 p38MAPK p38 MAPK Pathway TLR4->p38MAPK NFkB NF-κB Pathway TLR4->NFkB Chromone Chromone Derivative Chromone->p38MAPK Inhibits Chromone->NFkB Inhibits COX2 COX-2 Expression p38MAPK->COX2 iNOS iNOS Expression p38MAPK->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38MAPK->Cytokines NFkB->COX2 NFkB->iNOS NFkB->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation Cytokines->Inflammation Prostaglandins->Inflammation NO->Inflammation

Caption: Figure 2: Anti-inflammatory Mechanism of Chromone Derivatives.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of chromone derivatives is significantly influenced by their structural features. For example, in a study of chromone carboxamide derivatives, the presence of a 6-fluoro substituent on the chromone nucleus or propyl and 3-ethylphenyl groups on the amide side chain was shown to have a positive impact on anti-inflammatory activity.[1] Furthermore, hydrophilic chromone carboxamide derivatives demonstrated greater 5-lipoxygenase inhibition.[2] In another study, a methoxy group at the 7-position of the chromone and a hydrogen bond donor at the meta position of a 2-phenoxy ring were found to be important for inhibiting superoxide anion generation in neutrophils.[11]

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[20][21]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[15]

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the chromone derivative for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for another 24 hours.[21]

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.[20]

  • Griess Reaction: Add 50 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample. Incubate for 10-15 minutes at room temperature.[21]

  • Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[15]

  • Calculation: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.[21]

Antimicrobial and Antioxidant Potential

Antimicrobial Activity

Chromone derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[16][22]

  • Mechanism of Action: The precise mechanisms of antimicrobial action are still being elucidated, but some derivatives have been shown to inhibit fungal virulence factors. For instance, certain chromone-3-carbonitriles inhibit hypha formation in Candida albicans, a key step in biofilm formation and pathogenesis.[22]

  • Structure-Activity Relationship (SAR): The antimicrobial efficacy is closely linked to the substitution pattern. For example, the presence of lipophilic electron-withdrawing groups, such as chloro and bromo, on the chromone ring has been shown to enhance both antibacterial and antifungal activities.[22] In a series of 4-chromanones, a 2-hydrophobic substituent and hydroxyl groups at the 5- and 7-positions were found to be important for antibacterial activity.[3]

  • Experimental Protocol (Broth Microdilution for MIC): The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[23]

    • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the chromone derivative in a suitable broth medium in a 96-well microtiter plate.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

    • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).

    • Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23]

Antioxidant Activity

Many chromone derivatives possess potent antioxidant properties, primarily through their ability to scavenge free radicals.[24]

  • Mechanism of Action: The antioxidant activity of chromones is often attributed to their hydrogen-donating ability, which neutralizes reactive oxygen species (ROS). The presence of hydroxyl groups on the chromone scaffold is a key determinant of this activity.

  • Structure-Activity Relationship (SAR): In a study of 2-styrylchromones, the presence of a catechol group (hydroxyl groups at C-3' and C-4') on the B-ring was shown to potentiate the antioxidant activity.[24]

  • Experimental Protocol (DPPH Radical Scavenging Assay): The DPPH assay is a common method to evaluate the radical scavenging activity of compounds.

    • Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol.

    • Reaction Mixture: Mix varying concentrations of the chromone derivative with the DPPH solution in a 96-well plate or cuvettes.

    • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

    • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Perspectives

The chromone scaffold is a remarkably versatile and pharmacologically significant platform in drug discovery. Its derivatives have demonstrated a wide range of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. The ability to systematically modify the chromone core allows for the optimization of potency, selectivity, and pharmacokinetic profiles, making it a highly valuable tool for medicinal chemists.

The in-depth understanding of the mechanisms of action and structure-activity relationships presented in this guide, coupled with the detailed experimental protocols, provides a solid foundation for researchers to design and develop novel chromone-based therapeutics. Future research will likely focus on the development of highly specific and potent derivatives targeting key cellular pathways with improved drug-like properties. The continued exploration of this "privileged structure" holds immense promise for the discovery of next-generation therapies for a multitude of human diseases.

References

An In-Depth Technical Guide to the Therapeutic Potential of 6-Hydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The chroman-4-one scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous naturally occurring and synthetic molecules with a broad spectrum of biological activities.[1][2][3][4] This technical guide provides a comprehensive exploration of a specific derivative, 6-Hydroxy-2,2-dimethylchroman-4-one , delving into its physicochemical properties, synthesis, and, most importantly, its potential therapeutic applications. Drawing upon the well-established pharmacological profile of the chromanone family, this document synthesizes current knowledge to highlight the promise of this molecule in the fields of antioxidant, anti-inflammatory, neuroprotective, and anticancer therapies. Detailed experimental protocols and mechanistic pathway diagrams are provided to empower researchers in their exploration of this promising compound.

Introduction: The Chroman-4-one Scaffold in Drug Discovery

The chroman-4-one, or dihydro-1-benzopyran-4-one, structure is a key constituent of many flavonoids and other natural products.[4] The absence of a C2-C3 double bond distinguishes chromanones from the related chromones, leading to significant variations in their biological activities.[4] This structural feature imparts a three-dimensional conformation that can facilitate specific interactions with biological targets. The versatility of the chroman-4-one core allows for extensive synthetic modifications, making it a highly attractive scaffold for the development of novel therapeutic agents.[3] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[4][5][6]

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃PubChem CID 3519859
Molecular Weight 192.21 g/mol PubChem CID 3519859
IUPAC Name 6-hydroxy-2,2-dimethyl-3H-chromen-4-onePubChem CID 3519859
Topological Polar Surface Area 46.5 ŲPubChem CID 3519859
Natural Occurrence Reported in Tussilago farfaraPubChem CID 3519859

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 2',5'-dihydroxyacetophenone with acetone.[7] This reaction can be carried out under microwave irradiation in the presence of a base, such as piperidine, providing a high-yield, one-pot synthesis.[7]

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • 2',5'-Dihydroxyacetophenone

  • Acetone

  • Piperidine

  • Ethanol (for recrystallization)

  • Microwave reactor

  • Round-bottom flask

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography (if necessary)

Procedure:

  • In a microwave-compatible round-bottom flask, combine 2',5'-dihydroxyacetophenone (1 mmol) and acetone (1.2 mmol).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Seal the flask and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power and temperature (e.g., 120°C) for a short duration (e.g., 10-15 minutes). Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Synthesis_Workflow Reactants 2',5'-Dihydroxyacetophenone + Acetone Reaction Reaction Mixture Reactants->Reaction Catalyst Piperidine Catalyst->Reaction Microwave Microwave Irradiation (e.g., 120°C, 10-15 min) Purification Purification (Recrystallization or Chromatography) Microwave->Purification Reaction->Microwave Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Potential Therapeutic Uses and Underlying Mechanisms

While extensive research specifically on this compound is still emerging, its structural features and the known activities of related chromanone derivatives strongly suggest significant therapeutic potential.

Antioxidant Activity

The phenolic hydroxyl group at the C-6 position is a key structural feature that imparts antioxidant properties to this molecule. Phenolic compounds are well-known radical scavengers, and this activity is central to their protective effects against oxidative stress-related diseases.[4]

Mechanism of Action: The antioxidant effect is likely mediated through hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms, where the phenolic hydroxyl group donates a hydrogen atom or an electron to neutralize free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [2][5][8]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add serial dilutions of the compound solution.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

FRAP (Ferric Reducing Antioxidant Power) Assay: [6][9][10]

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tri(2-pyridyl)-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Warm the FRAP reagent to 37°C.

  • Add the sample solution to the FRAP reagent.

  • Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).

  • Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

  • Construct a standard curve using a known antioxidant (e.g., Trolox) and express the results as equivalents of the standard.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_FRAP FRAP Assay DPPH_Compound Compound + DPPH Solution DPPH_Incubate Incubate (Dark, RT, 30 min) DPPH_Compound->DPPH_Incubate DPPH_Measure Measure Absorbance (517 nm) DPPH_Incubate->DPPH_Measure FRAP_Compound Compound + FRAP Reagent FRAP_Incubate Incubate (37°C, 4-30 min) FRAP_Compound->FRAP_Incubate FRAP_Measure Measure Absorbance (593 nm) FRAP_Incubate->FRAP_Measure

Caption: General workflows for DPPH and FRAP antioxidant assays.

Anti-Inflammatory Properties

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Chromone and chromanone derivatives have demonstrated significant anti-inflammatory effects.[11][12][13][14][15] This activity is often linked to the inhibition of pro-inflammatory mediators and signaling pathways.

Potential Mechanism of Action: Based on studies of related compounds, this compound may exert anti-inflammatory effects by:

  • Inhibiting NF-κB signaling: The NF-κB pathway is a central regulator of inflammation. Chromanones have been shown to prevent the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[7][8]

  • Modulating MAPK pathways: The p38 MAPK signaling pathway is another critical component of the inflammatory response. Some chromone derivatives have been found to inhibit the activation of p38 MAPK.[12][16]

  • Reducing nitric oxide (NO) production: Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to inflammation. Chromanones can inhibit iNOS expression and NO production.[8]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6_ASK1 TRAF6-ASK1 Complex TLR4->TRAF6_ASK1 p38_MAPK p38 MAPK TRAF6_ASK1->p38_MAPK NF_kB NF-κB p38_MAPK->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Cytokines Compound 6-Hydroxy-2,2-dimethyl- chroman-4-one Compound->TRAF6_ASK1 Inhibition Compound->p38_MAPK Inhibition

Caption: Potential anti-inflammatory mechanism via inhibition of the TRAF6-ASK1-p38 pathway.

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often exacerbated by oxidative stress and neuroinflammation.[17] The antioxidant and anti-inflammatory properties of chromanones make them promising candidates for neuroprotection.[1][18][19][20][21]

Potential Mechanism of Action:

  • Scavenging of Reactive Oxygen Species (ROS): By reducing oxidative stress in the brain, this compound could protect neurons from damage.

  • Activation of the Nrf2/ARE Pathway: The Nrf2/ARE signaling pathway is a key cellular defense mechanism against oxidative stress. Some chromone derivatives have been shown to activate this pathway, leading to the expression of antioxidant and detoxification enzymes.[20]

  • Inhibition of Monoamine Oxidase (MAO): MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibition can be beneficial in neurodegenerative diseases. Certain chromone derivatives are potent MAO inhibitors.[18]

Anticancer Activity

The chroman-4-one scaffold is present in many compounds with demonstrated anticancer activity.[4][5][22][23][24][25] These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.

Potential Mechanism of Action:

  • Induction of Apoptosis: Chromanone derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins and activation of caspases.[25]

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, such as G2/M, preventing cancer cell proliferation.[25]

  • Inhibition of Signaling Pathways: Key signaling pathways involved in cancer progression, such as PI3K/Akt, can be modulated by chromanone derivatives.[8]

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule with significant therapeutic potential. Its facile synthesis and the strong precedent of biological activity within the chroman-4-one class make it an attractive candidate for further investigation. Future research should focus on:

  • In-depth pharmacological evaluation: Comprehensive in vitro and in vivo studies are needed to elucidate the specific mechanisms of action of this compound in models of inflammatory diseases, neurodegeneration, and cancer.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of a library of derivatives will help to optimize the potency and selectivity of this scaffold for specific biological targets.

  • Pharmacokinetic and toxicological profiling: A thorough assessment of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound is crucial for its development as a therapeutic agent.

References

The Architectural Elegance of Chromanones: A Deep Dive into Synthesis and Biological Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The chromanone scaffold, a recurring motif in a multitude of natural products, stands as a "privileged structure" in the realm of medicinal chemistry. Its inherent structural features have been meticulously sculpted by nature to interact with a wide array of biological targets, bestowing upon its derivatives a remarkable spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the synthetic methodologies employed to construct this versatile heterocyclic core and delves into the ever-expanding landscape of its biological applications. We will dissect the causality behind synthetic strategies, from classical cyclization reactions to modern catalytic systems, and illuminate the molecular mechanisms underpinning the therapeutic potential of chromanone-based agents. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and field-proven insights.

Introduction: The Chromanone Core - A Privileged Scaffold in Drug Discovery

Chroman-4-one, the fundamental structural unit of chromanones, is a bicyclic heterocyclic compound featuring a benzene ring fused to a pyranone ring. The absence of the C2-C3 double bond, which characterizes the related chromones, imparts a unique conformational flexibility to the chromanone scaffold, significantly influencing its interaction with biological macromolecules.[1] This subtle structural distinction often translates into profound differences in biological activity.[1]

Naturally occurring and synthetic chromanones have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects.[2] This remarkable biological promiscuity has cemented the chromanone framework as a fertile ground for the development of novel therapeutic agents. This guide will navigate the key synthetic routes to this important scaffold and survey its most significant biological activities, providing a technical foundation for its application in drug discovery programs.

The Synthetic Blueprint: Constructing the Chromanone Architecture

The synthesis of the chromanone core is a well-established field, yet it continues to evolve with the advent of new reagents and catalytic systems. The choice of synthetic strategy is often dictated by the desired substitution pattern on both the aromatic and heterocyclic rings. Here, we dissect the most prevalent and mechanistically insightful approaches.

Intramolecular Friedel-Crafts Cyclization: A Classic Approach

One of the most direct and widely employed methods for constructing the chromanone ring system is the intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acids.[3] This acid-catalyzed reaction proceeds via an electrophilic aromatic substitution mechanism, where the acyl group attacks the electron-rich aromatic ring to forge the key carbon-carbon bond that closes the heterocyclic ring.

Causality of Experimental Choices: The success of this reaction hinges on the activation of the carboxylic acid, typically by converting it into a more reactive acyl chloride or by using a strong acid catalyst that can protonate the carbonyl group, thereby increasing its electrophilicity. The choice of acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, is critical. PPA serves as both a catalyst and a dehydrating agent, driving the reaction towards the cyclized product.[4] The position of cyclization is governed by the directing effects of the substituents on the aromatic ring. Electron-donating groups activate the ortho and para positions, facilitating cyclization, while electron-withdrawing groups can hinder the reaction.

Diagram of Intramolecular Friedel-Crafts Cyclization:

G Start 3-Phenoxypropanoic Acid Intermediate1 Acylium Ion Intermediate Start->Intermediate1  Acid Catalyst (e.g., PPA) Product Chromanone Intermediate1->Product  Intramolecular  Electrophilic  Aromatic Substitution

Caption: Workflow of Chromanone Synthesis via Friedel-Crafts Cyclization.

Claisen and Related Condensations: Building Blocks for Diversity

The Claisen condensation and its variants offer a powerful and versatile strategy for the synthesis of chromanones, particularly for accessing derivatives with substitution at the C2 and C3 positions.[5] The classical approach involves the base-catalyzed condensation of a 2'-hydroxyacetophenone with an appropriate ester.[6]

Causality of Experimental Choices: The choice of base is crucial in this reaction. A strong, non-nucleophilic base is required to deprotonate the α-carbon of the acetophenone, generating the enolate nucleophile.[5] Sodium hydride (NaH) is often the base of choice as it irreversibly deprotonates the starting material, driving the reaction forward.[6] The subsequent intramolecular cyclization of the resulting 1,3-diketone intermediate is typically acid-catalyzed. A key challenge in Claisen-type reactions is the potential for self-condensation of the starting materials.[7] To circumvent this, a "crossed" Claisen condensation can be employed, where one of the coupling partners lacks α-hydrogens.[8]

Diagram of Claisen Condensation for Chromanone Synthesis:

G Reactant1 2'-Hydroxyacetophenone Intermediate 1,3-Diketone Intermediate Reactant1->Intermediate  Base (e.g., NaH) Reactant2 Ester Reactant2->Intermediate Product Chromanone Intermediate->Product  Acid-catalyzed  Cyclization

Caption: General scheme for chromanone synthesis via Claisen condensation.

Modern Synthetic Innovations

Recent advancements in organic synthesis have introduced novel and efficient methods for chromanone construction. These include:

  • Microwave-assisted synthesis: This technique significantly reduces reaction times and often improves yields for classical reactions like the Claisen condensation.[9]

  • Catalytic Enantioselective Synthesis: The development of chiral catalysts has enabled the asymmetric synthesis of chromanones, providing access to enantiomerically pure compounds, which is crucial for studying their biological activities and for drug development.

  • Divergent Synthesis: Innovative methods allow for the divergent synthesis of both chromones and chromanones from a common precursor by simply switching the hydrosilane reagent in a silver-catalyzed reductive coupling cyclization.[10][11]

The Biological Arena: Chromanones as Potent Bioactive Agents

The chromanone scaffold is a testament to nature's ingenuity in creating molecules with diverse biological functions. The following sections highlight the key therapeutic areas where chromanone derivatives have shown significant promise.

Anticancer Activity: A Multi-pronged Attack

Chromanone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[12][13] Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer.

Table 1: Anticancer Activity of Selected Chromanone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 1Colorectal Cancer (various)8 - 20[1][14]
Compound 3Colorectal Cancer (various)15 - 30[1][14]
Compound 5Colorectal Cancer (various)15 - 30[1][14]
Paecilin FMIA-PaCa-2 (Pancreatic)2.6[15]
Paecilin GMIA-PaCa-2 (Pancreatic)2.1[15]
3-benzylidenechroman-4-one derivative (4a)K562, MDA-MB-231, SK-N-MC≤ 3.86 µg/ml[16]

Mechanistic Insights: The anticancer effects of chromanones are attributed to various mechanisms, including:

  • Induction of Apoptosis: Many chromanone derivatives trigger programmed cell death in cancer cells.[12]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.[12]

  • Inhibition of Kinases: Certain chromanones act as inhibitors of protein kinases, which are crucial for cancer cell signaling and survival.

  • Generation of Reactive Oxygen Species (ROS): Some derivatives exert their cytotoxic effects by inducing oxidative stress within cancer cells.[1]

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the chromanone ring are critical for anticancer potency and selectivity.[17] For instance, halogen substitutions and the presence of specific functional groups can significantly modulate the biological activity.[12]

Anti-inflammatory and Neuroprotective Properties

Chronic inflammation and neuroinflammation are implicated in a host of debilitating diseases. Chromanone derivatives have demonstrated significant potential in mitigating these pathological processes.

Mechanistic Insights: The anti-inflammatory and neuroprotective effects of chromanones are often linked to their ability to:

  • Inhibit Pro-inflammatory Enzymes: Such as cyclooxygenase (COX) enzymes.

  • Suppress Pro-inflammatory Cytokine Production: Reducing the levels of signaling molecules that drive inflammation.

  • Modulate NF-κB Signaling: NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

  • Scavenge Reactive Oxygen Species (ROS): Oxidative stress is a major contributor to both inflammation and neurodegeneration.

A study on chromanone-based derivatives showed that compound 4e exhibited potent inhibitory capacity against nitric oxide (NO) release and inducible nitric oxide synthase (iNOS) expression. It was found to deactivate NF-κB by interfering with TLR4-mediated signaling pathways, highlighting its potential as a neuroprotective agent for neuroinflammation-related disorders.[18]

Antimicrobial and Antiviral Activities

The emergence of drug-resistant pathogens poses a significant threat to global health. Chromanone derivatives have been investigated for their potential to combat microbial and viral infections.

Table 2: Antimicrobial and Antiviral Activity of Selected Chromanone Derivatives

CompoundTargetActivityReference
Paecilin HBacillus cereusMIC = 4 µg/mL[15]
Known Compound 5Influenza A virus (H1N1)IC50 = 5.6 µM[15]
Known Compound 11Influenza A virus (H1N1)IC50 = 6.9 µM[15]

These findings underscore the potential of the chromanone scaffold as a template for the development of novel anti-infective agents.

Experimental Protocols: A Practical Guide

To facilitate the practical application of the synthetic methodologies discussed, this section provides detailed, step-by-step protocols for key chromanone syntheses.

Protocol 1: General Procedure for the Synthesis of Chroman-4-ones via Microwave-Assisted Aldol Condensation[9]
  • To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the appropriate aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).

  • Heat the mixture using microwave irradiation at 160–170 °C for 1 hour (fixed hold time, normal absorption).

  • After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

  • Wash the organic phase sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and finally brine.

  • Dry the organic phase over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired chroman-4-one.

Protocol 2: Synthesis of 2-(2-Phenylethyl)chromones via Claisen Condensation[6]
  • Add 2'-hydroxyacetophenone dropwise to a refluxing slurry of sodium hydride (NaH) in a suitable solvent (e.g., THF).

  • Reflux the mixture for 1 hour to ensure complete formation of the enolate.

  • Cool the solution to room temperature and add the appropriate ester dropwise.

  • Stir the reaction mixture overnight at room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure and purify the resulting 1,3-diketone intermediate by column chromatography.

  • Dissolve the purified intermediate in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reflux the mixture with a Dean-Stark trap to remove water and drive the cyclization to completion.

  • After cooling, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer, concentrate, and purify the final chromanone product by column chromatography.

Conclusion and Future Perspectives

The chromanone scaffold continues to be a source of inspiration for medicinal chemists. Its synthetic accessibility and diverse biological profile make it an attractive starting point for the design of novel therapeutics. Future research in this area will likely focus on:

  • Development of more efficient and stereoselective synthetic methods: To access a wider range of structurally complex and enantiomerically pure chromanone derivatives.

  • Elucidation of detailed mechanisms of action: A deeper understanding of how chromanones interact with their biological targets will enable the design of more potent and selective drugs.

  • Exploration of new therapeutic applications: The broad biological activity of chromanones suggests that they may have potential in treating a variety of other diseases.

The continued exploration of the chemical and biological space of chromanones holds great promise for the discovery of next-generation medicines that can address unmet medical needs.

References

The Versatile Scaffold: 6-Hydroxy-2,2-dimethylchroman-4-one as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Chromanone Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as templates for the development of a wide array of therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets. The chroman-4-one skeleton, a heterocyclic system featuring a benzene ring fused to a dihydropyranone ring, is a prime example of such a scaffold.[1][2][3] This guide focuses on a specific, highly functional derivative: 6-Hydroxy-2,2-dimethylchroman-4-one . Its unique combination of a reactive phenolic hydroxyl group and a stable heterocyclic core makes it an invaluable building block for synthesizing diverse and potent bioactive molecules.[4] This document will provide a comprehensive overview of its synthesis, chemical properties, and its extensive applications in the design and discovery of novel therapeutic agents.

Physicochemical Properties and Structural Features

This compound, with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol , possesses key structural features that underpin its utility in medicinal chemistry.[5][6] The phenolic hydroxyl group at the 6-position is a critical handle for derivatization, allowing for the introduction of various pharmacophores through etherification, esterification, or other coupling reactions. The gem-dimethyl group at the 2-position enhances the stability of the chromanone ring.

PropertyValueReference
Molecular Formula C₁₁H₁₂O₃[5]
Molecular Weight 192.21 g/mol [5]
CAS Number 31366-85-5[5][6]
Topological Polar Surface Area 46.5 Ų[5]
IUPAC Name 6-hydroxy-2,2-dimethyl-3H-chromen-4-one[5]

Synthesis of the Core Scaffold

The synthesis of this compound is accessible through several established routes. A common and efficient method involves the reaction of a suitably substituted phenol with a β-unsaturated acid or its equivalent.

General Synthetic Workflow

A prevalent synthetic strategy involves the reaction of hydroquinone with 3,3-dimethylacrylic acid or its derivatives, often under acidic conditions. This approach leverages a Pechmann condensation-like reaction followed by an intramolecular cyclization.

G cluster_synthesis Synthesis of this compound hydroquinone Hydroquinone intermediate Acyloxyhydroquinone Intermediate hydroquinone->intermediate Acylation dmaa 3,3-Dimethylacrylic Acid dmaa->intermediate product This compound intermediate->product Intramolecular Cyclization (e.g., Fries rearrangement followed by cyclization)

Caption: General synthetic pathway to this compound.

Exemplary Protocol: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a rapid and efficient method for constructing heterocyclic scaffolds. A notable procedure involves the reaction of 2',5'-dihydroxyacetophenone with acetone in the presence of a base like piperidine.[7]

Step-by-Step Protocol:

  • Reactant Mixture: In a microwave-transparent vessel, combine 2',5'-dihydroxyacetophenone (1 equivalent) and acetone (excess).

  • Catalyst Addition: Add a catalytic amount of piperidine.

  • Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation. The reaction is typically complete within a short timeframe (e.g., 10 minutes).[7]

  • Work-up and Purification: After cooling, the reaction mixture is concentrated to remove excess acetone. The residue is then purified, typically by column chromatography on silica gel, to yield the desired this compound.

Applications in Medicinal Chemistry: A Privileged Scaffold in Action

The true value of this compound lies in its role as a versatile starting material for a plethora of biologically active compounds. The chroman-4-one core itself is associated with a wide range of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[1][2][8]

Antioxidant and Anti-inflammatory Agents

The phenolic hydroxyl group is a key contributor to the antioxidant properties of derivatives of this scaffold.[4] This moiety can act as a radical scavenger, mitigating oxidative stress, which is implicated in numerous chronic diseases. Furthermore, many chromanone derivatives have demonstrated potent anti-inflammatory activity by inhibiting the production of inflammatory mediators like nitric oxide (NO).[1]

Anticancer Drug Discovery

The chroman-4-one framework is a common feature in many compounds designed as anticancer agents.[2] Modifications at various positions of the this compound core have led to the development of molecules that exhibit cytotoxicity against various cancer cell lines. These derivatives can induce apoptosis, inhibit cell proliferation, or interfere with specific signaling pathways crucial for tumor growth.[9]

Antimicrobial Compounds

The increasing threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. Chroman-4-one derivatives have shown promise in this area, with some compounds exhibiting significant activity against pathogenic bacteria and fungi.[2][8] The mechanism of action can vary, but some derivatives are believed to disrupt microbial cell membranes or inhibit essential enzymes.[8]

Sirtuin Inhibitors for Neurodegenerative Diseases

Recent research has highlighted the potential of chroman-4-one derivatives as inhibitors of sirtuins, a class of enzymes involved in aging and neurodegenerative disorders like Parkinson's and Alzheimer's disease.[10] Specifically, substituted chroman-4-ones have been identified as selective inhibitors of SIRT2, offering a promising avenue for the development of novel therapeutics for these conditions.[10]

Workflow for Derivative Synthesis and Screening

The development of novel therapeutic agents from the this compound scaffold typically follows a structured workflow.

G cluster_workflow Drug Discovery Workflow start This compound derivatization Chemical Derivatization (e.g., etherification, alkylation) start->derivatization library Compound Library derivatization->library screening Biological Screening (e.g., enzyme assays, cell-based assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: A typical workflow for drug discovery using the chromanone scaffold.

Conclusion and Future Perspectives

This compound is more than just a chemical compound; it is a testament to the power of privileged structures in medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of its phenolic hydroxyl group, provides a robust platform for the generation of diverse molecular libraries. The broad spectrum of biological activities exhibited by its derivatives underscores the therapeutic potential of the chroman-4-one scaffold. As our understanding of disease pathways deepens, this versatile building block will undoubtedly continue to play a crucial role in the quest for novel and effective medicines.

References

An In-Depth Technical Guide to the Spectroscopic Data of 6-Hydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the compound 6-Hydroxy-2,2-dimethylchroman-4-one (CAS No: 31366-85-5). With a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol , this chromanone derivative is of significant interest in medicinal chemistry and natural product research.[1] This document is structured to offer not just raw data, but a deeper understanding of the experimental choices and the interpretation of the spectral information, adhering to the principles of scientific integrity and expertise.

The chroman-4-one scaffold is a prevalent motif in a wide array of bioactive molecules, exhibiting diverse pharmacological activities.[2] Understanding the precise structure and electronic environment of derivatives like this compound is paramount for the rational design of novel therapeutic agents. This guide will delve into the key spectroscopic techniques used to elucidate and confirm the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Structure and Logic of Spectroscopic Analysis

The structural features of this compound dictate its spectroscopic fingerprint. The molecule comprises a bicyclic system with a benzene ring fused to a dihydropyranone ring. Key functionalities include a phenolic hydroxyl group, a ketone, an ether linkage within the heterocyclic ring, and two methyl groups at the C2 position. Each of these groups will give rise to characteristic signals in the various spectra, and a comprehensive analysis requires the synergistic interpretation of all available data.

Our analytical workflow is designed to be a self-validating system. The information gleaned from one spectroscopic technique will be used to corroborate the findings from another, leading to an unambiguous structural assignment.

cluster_Molecule This compound cluster_Spectroscopy Spectroscopic Techniques cluster_Information Structural Information Molecule C₁₁H₁₂O₃ NMR NMR Spectroscopy (¹H & ¹³C) Molecule->NMR MS Mass Spectrometry (MS) Molecule->MS IR Infrared Spectroscopy (IR) Molecule->IR Connectivity Proton & Carbon Environment NMR->Connectivity MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight FunctionalGroups Functional Groups IR->FunctionalGroups Connectivity->Molecule Confirms Structure MolecularWeight->Molecule Confirms Formula FunctionalGroups->Molecule Confirms Functionalities

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-resolution NMR spectra of chromanone derivatives.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile hydroxyl proton.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of particulate matter.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds are typical.

¹H NMR Spectral Data and Interpretation

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
C(2)-CH₃~1.45s6H
C(3)-H₂~2.70s2H
C(5)-H~7.30d1H
C(7)-H~6.90dd1H
C(8)-H~6.80d1H
6-OH~8.0-9.0br s1H

Interpretation:

  • C(2)-CH₃ (δ ~1.45 ppm): The two methyl groups at the C2 position are chemically equivalent and are expected to appear as a sharp singlet, integrating to six protons. Their upfield chemical shift is characteristic of methyl groups attached to a quaternary carbon bearing an oxygen atom.

  • C(3)-H₂ (δ ~2.70 ppm): The methylene protons at the C3 position are adjacent to the carbonyl group at C4, which deshields them, causing them to resonate downfield. They are expected to appear as a singlet.

  • Aromatic Protons (δ 6.80-7.30 ppm): The three protons on the aromatic ring will exhibit distinct chemical shifts and coupling patterns due to the influence of the hydroxyl and ether functionalities. The proton at C5 is expected to be the most downfield due to its proximity to the carbonyl group.

  • 6-OH (δ ~8.0-9.0 ppm): The phenolic hydroxyl proton will appear as a broad singlet. Its chemical shift is highly dependent on the solvent and concentration.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C(2)~78
C(3)~49
C(4)~192
C(4a)~118
C(5)~128
C(6)~155
C(7)~117
C(8)~115
C(8a)~154
C(2)-CH₃~26

Interpretation:

  • C(4) Carbonyl (δ ~192 ppm): The carbonyl carbon of the ketone is the most downfield signal in the spectrum, which is a characteristic feature.

  • Aromatic Carbons (δ 115-155 ppm): The six carbons of the aromatic ring will appear in this region. The carbons bearing the hydroxyl (C6) and ether (C8a) groups will be the most downfield among the substituted aromatic carbons due to the deshielding effect of the oxygen atoms.

  • C(2) (δ ~78 ppm): The quaternary carbon at C2, bonded to two methyl groups and the ether oxygen, appears in this region.

  • C(3) (δ ~49 ppm): The methylene carbon adjacent to the carbonyl group.

  • C(2)-CH₃ (δ ~26 ppm): The two equivalent methyl carbons appear at the most upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol for Mass Spectrometry

Instrumentation:

  • A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a high-resolution mass spectrometer (HRMS).

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) for GC-MS analysis.

  • For direct infusion HRMS, prepare a dilute solution in a solvent compatible with electrospray ionization (ESI), such as acetonitrile or methanol.

Data Acquisition:

  • Acquire the mass spectrum in either electron ionization (EI) for GC-MS or ESI for HRMS mode.

  • The mass range should be set to scan beyond the expected molecular weight of the compound.

Mass Spectrum Data and Interpretation

The expected mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

Table 3: Expected Mass Spectrometry Data

Ionm/z (expected)Description
[M]⁺192.0786Molecular Ion
[M-CH₃]⁺177Loss of a methyl group
[M-C₃H₆O]⁺134Retro-Diels-Alder fragmentation

Interpretation:

  • Molecular Ion Peak ([M]⁺): The most important peak in the mass spectrum is the molecular ion peak, which for this compound will be at an m/z of approximately 192, corresponding to its monoisotopic mass.[1]

  • Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation. A common fragmentation pathway for chromanones is the loss of a methyl group to give a fragment at m/z 177. Another expected fragmentation is a retro-Diels-Alder reaction, leading to the loss of acetone and the formation of a fragment at m/z 134.

cluster_MS Mass Spectrometry Fragmentation Parent [M]⁺ m/z = 192 Frag1 [M-CH₃]⁺ m/z = 177 Parent->Frag1 - CH₃ Frag2 [M-C₃H₆O]⁺ m/z = 134 Parent->Frag2 Retro-Diels-Alder

Caption: Expected fragmentation pathway for this compound in MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

Data Acquisition:

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

IR Spectrum Data and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for its key functional groups.

Table 4: Expected Infrared Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H (Phenol)3200-3600Broad
C-H (sp³)2850-3000Medium to strong
C=O (Ketone)1660-1680Strong, sharp
C=C (Aromatic)1500-1600Medium
C-O (Ether)1200-1300Strong
C-O (Phenol)1150-1250Strong

Interpretation:

  • O-H Stretch (3200-3600 cm⁻¹): A broad absorption band in this region is a clear indication of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

  • C=O Stretch (1660-1680 cm⁻¹): A strong, sharp peak in this region is characteristic of the carbonyl group of the ketone.

  • C-O Stretches (1150-1300 cm⁻¹): Strong absorptions in this region will be due to the C-O stretching vibrations of the ether and phenol functionalities.

  • Aromatic C=C Stretches (1500-1600 cm⁻¹): Several medium-intensity bands in this region are indicative of the carbon-carbon double bonds within the aromatic ring.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating data from NMR, MS, and IR, provides a robust and self-validating confirmation of its molecular structure. The characteristic signals observed in each spectrum directly correlate with the specific functional groups and the overall architecture of the molecule. This guide serves as a foundational resource for researchers working with this compound, enabling confident structural verification and providing a basis for further studies into its chemical and biological properties. The presented protocols and interpretations are grounded in established spectroscopic principles and data from closely related, well-characterized molecules, ensuring a high degree of scientific integrity.

References

An In-Depth Technical Guide to the Mechanism of Action of 6-Hydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The chroman-4-one scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] As a member of this class, 6-Hydroxy-2,2-dimethylchroman-4-one presents a promising framework for drug discovery, particularly in the realms of inflammatory diseases and conditions associated with oxidative stress. This technical guide provides a comprehensive exploration of the putative mechanisms of action for this compound, drawing upon the established biological activities of the broader chroman-4-one class. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of this compound. While direct and extensive research on this specific molecule is emerging, this guide synthesizes data from structurally related analogs to propose likely molecular interactions and downstream cellular effects.

Physicochemical Properties and Synthesis

A foundational understanding of the physicochemical properties and synthetic accessibility of this compound is paramount for its application in research and development.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃PubChem CID: 3519859[1]
Molecular Weight 192.21 g/mol PubChem CID: 3519859[1]
IUPAC Name 6-hydroxy-2,2-dimethyl-3H-chromen-4-onePubChem CID: 3519859[1]
CAS Number 31366-85-5PubChem CID: 3519859[1]
Natural Occurrence Reported in Tussilago farfaraPubChem CID: 3519859[1]

The synthesis of this compound can be achieved through various established synthetic routes for chroman-4-ones. A common and effective method involves the reaction of a substituted phenol with an α,β-unsaturated acid or its equivalent. For the target molecule, a plausible and reported synthetic pathway involves the reaction of 2',5'-dihydroxyacetophenone with acetone.[3]

Exemplary Synthetic Protocol: Microwave-Assisted Synthesis

This protocol is adapted from established methods for the synthesis of related chroman-4-one derivatives.

  • Reaction Setup: In a microwave-safe vessel, combine 2',5'-dihydroxyacetophenone (1 equivalent) and acetone (a suitable excess).

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature and time. Reaction conditions may require optimization.

  • Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water or a mild acidic solution to neutralize the catalyst.

  • Purification: The crude product is then purified using column chromatography on silica gel to yield the desired this compound.

Core Mechanisms of Action

The biological effects of this compound are likely multifaceted, stemming from its inherent chemical features, particularly the phenolic hydroxyl group and the chromanone core. The primary proposed mechanisms of action are detailed below.

Antioxidant Activity: A Free Radical Scavenging and Redox Modulation

The phenolic hydroxyl group at the 6-position is a key structural feature that strongly suggests antioxidant potential. This is a well-documented activity for many phenolic compounds, including flavonoids and other chromanone derivatives.[2][4][5] The mechanism is predicated on the ability of the hydroxyl group to donate a hydrogen atom to stabilize free radicals, thereby terminating damaging radical chain reactions.

  • Direct Radical Scavenging: The compound can directly react with and neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as the superoxide anion (O₂⁻), hydroxyl radical (•OH), and peroxyl radicals.

  • Chelation of Transition Metals: The carbonyl and hydroxyl groups may act as chelation sites for transition metal ions like Fe²⁺ and Cu²⁺, which are known to catalyze the formation of ROS via Fenton and Haber-Weiss reactions.

G cluster_assays Antioxidant Assays DPPH DPPH Radical Scavenging Assay Measurement Spectrophotometric Measurement (Absorbance) DPPH->Measurement ABTS ABTS Radical Cation Decolorization Assay ABTS->Measurement FRAP Ferric Reducing Antioxidant Power Assay FRAP->Measurement Compound This compound Compound->DPPH Donates H• Compound->ABTS Reduces ABTS•+ Compound->FRAP Reduces Fe³⁺-TPTZ Data_Analysis IC50 Calculation Measurement->Data_Analysis

Caption: Workflow for assessing in vitro antioxidant activity.

This protocol provides a framework for assessing the free radical scavenging activity of this compound.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (typically 0.1 mM).

    • A known antioxidant, such as Trolox or ascorbic acid, should be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add serial dilutions of the test compound and the positive control.

    • Add the DPPH solution to each well.

    • Include a control well containing only the solvent and DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Effects: Modulation of Key Signaling Pathways

Chroman-4-one derivatives have been extensively reported to possess anti-inflammatory properties.[2] The underlying mechanisms often involve the inhibition of pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in numerous inflammatory diseases. Some chalcones, which share a common precursor with chromanones, have been shown to inhibit NF-κB activation by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[6]

G Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkBa_p Phosphorylation of IκBα IKK->IkBa_p IkBa_d Degradation of IκBα IkBa_p->IkBa_d NFkB_trans NF-κB p65/p50 Nuclear Translocation IkBa_d->NFkB_trans Gene_trans Pro-inflammatory Gene Transcription NFkB_trans->Gene_trans Compound This compound Compound->IkBa_d Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway.

The p38 MAPK pathway is another critical signaling cascade involved in the inflammatory response. Chromone derivatives have been identified as inhibitors of p38α MAPK.[7][8][9] Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

This protocol outlines the steps to investigate the effect of this compound on NF-κB activation in a cellular context.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages or HEK293T cells) to an appropriate confluency.

    • Pre-treat the cells with various concentrations of this compound for a specified duration.

    • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Protein Extraction:

    • Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key NF-κB pathway proteins, such as phospho-IκBα, total IκBα, and the p65 subunit of NF-κB.

    • Use an appropriate secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the effect of the compound on protein phosphorylation and degradation.

Sirtuin 2 (SIRT2) Inhibition

Recent studies have identified chroman-4-one derivatives as selective inhibitors of SIRT2, a class III histone deacetylase.[3][10][11][12] SIRT2 is involved in various cellular processes, including cell cycle regulation and inflammation. Inhibition of SIRT2 has emerged as a potential therapeutic strategy for certain cancers and neurodegenerative diseases. Given the structural similarities, this compound may also exhibit SIRT2 inhibitory activity.

Compound SIRT2 IC₅₀ (µM) Reference
6,8-dibromo-2-pentylchroman-4-one1.5[3][10]
8-bromo-6-chloro-2-pentylchroman-4-one4.5[10]

This protocol is based on commercially available SIRT2 activity assays.

  • Reagent Preparation:

    • Prepare a reaction buffer containing a SIRT2 substrate peptide with a fluorophore, NAD⁺, and a developer solution.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, NAD⁺, and various concentrations of this compound.

    • Initiate the reaction by adding recombinant human SIRT2 enzyme.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

  • Detection:

    • Stop the enzymatic reaction and add the developer solution.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of SIRT2 inhibition for each compound concentration.

    • Determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a promising small molecule with a high potential for therapeutic applications, primarily attributable to its antioxidant and anti-inflammatory properties. The mechanisms of action likely involve direct free radical scavenging and the modulation of key inflammatory signaling pathways, including NF-κB and p38 MAPK. Furthermore, the possibility of SIRT2 inhibition presents an exciting avenue for further investigation, particularly in the context of cancer and neurodegenerative disorders.

Future research should focus on elucidating the specific molecular targets of this compound through techniques such as affinity chromatography, proteomics, and computational docking studies. In vivo studies are also crucial to validate the therapeutic efficacy and safety profile of this compound in relevant disease models. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to unlock the full potential of this intriguing chroman-4-one derivative.

References

Methodological & Application

Synthesis of 6-Hydroxy-2,2-dimethylchroman-4-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Hydroxy-2,2-dimethylchroman-4-one is a key heterocyclic compound belonging to the chroman-4-one family.[1][2] These structures are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active natural products and synthetic molecules.[3][4][5] Chroman-4-ones are recognized as "privileged structures," meaning they can bind to a variety of biological targets, exhibiting activities such as anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][6][7] The specific compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, including various flavonoids and other pharmacologically potent agents.

This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.

Synthetic Strategies: An Overview

Several synthetic routes have been established for the synthesis of chroman-4-one scaffolds. The choice of a particular method often depends on the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule. For this compound, the key challenge lies in the regioselective construction of the chroman-4-one core on a hydroquinone derivative.

Common strategies for chromanone synthesis include:

  • Intramolecular Cyclization Reactions: These are among the most prevalent methods, often involving a Friedel-Crafts-type acylation followed by cyclization.[1]

  • Cascade Radical Annulation: More recent methods utilize radical cyclization pathways to construct the chroman-4-one ring system.[4][8]

  • Reduction of Chromones: The corresponding chromone can be selectively reduced to the chroman-4-one.[9]

This guide will focus on a well-established and reliable method involving the reaction of hydroquinone with 3,3-dimethylacrylic acid, which proceeds via an initial Michael addition followed by an intramolecular Friedel-Crafts acylation.

Visualizing the Synthetic Workflow

The overall process from starting materials to the final purified product can be visualized as a streamlined workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents: - Hydroquinone - 3,3-Dimethylacrylic acid - Polyphosphoric acid (PPA) Mixing Mixing & Heating Reagents->Mixing Reaction_Monitoring TLC Monitoring Mixing->Reaction_Monitoring Progress Quenching Quenching with Ice-water Reaction_Monitoring->Quenching Completion Extraction Extraction with Ethyl Acetate Quenching->Extraction Washing Washing & Drying Extraction->Washing Purification Column Chromatography Washing->Purification Characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry - IR Spectroscopy Purification->Characterization G cluster_mechanism Reaction Mechanism Reactants Hydroquinone + 3,3-Dimethylacrylic Acid Intermediate1 Michael Adduct (Ether Intermediate) Reactants->Intermediate1 Michael Addition (PPA Catalyzed) Intermediate2 Acylium Ion Intermediate Intermediate1->Intermediate2 Acylium Ion Formation (PPA) Product This compound Intermediate2->Product Intramolecular Friedel-Crafts Acylation

References

Application Note: A Comprehensive Guide to the Synthesis of 6-Hydroxy-2,2-dimethylchroman-4-one from 2',5'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol for the synthesis of 6-Hydroxy-2,2-dimethylchroman-4-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from 2',5'-dihydroxyacetophenone. Chroman-4-ones are a significant class of oxygen-containing heterocycles that form the core structure of numerous biologically active compounds.[1][2] This document elucidates the underlying reaction mechanism, offers a step-by-step experimental procedure, and provides insights into the critical parameters for a successful synthesis, tailored for researchers in organic synthesis and drug development.

Introduction: The Significance of the Chroman-4-one Scaffold

The chroman-4-one framework is a privileged structure in drug discovery, present in a wide array of natural products and synthetic molecules with diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2] The specific target of this guide, this compound, serves as a key intermediate for the synthesis of more complex pharmaceutical agents. The strategic placement of the hydroxyl group and the gem-dimethyl functionality on the chroman-4-one core allows for further synthetic modifications, making it a versatile building block for creating libraries of potential drug candidates.

This application note details a robust and efficient base-catalyzed one-pot synthesis of this compound from the readily available starting material, 2',5'-dihydroxyacetophenone, and acetone.

Reaction Mechanism: A Base-Catalyzed Domino Reaction

The synthesis of this compound from 2',5'-dihydroxyacetophenone and acetone proceeds through a domino reaction sequence initiated by a base catalyst. This sequence involves an initial aldol condensation followed by an intramolecular Michael addition (cyclization).

Step 1: Enolate Formation. The reaction commences with the deprotonation of acetone by a base (e.g., potassium carbonate or piperidine) to form a reactive enolate ion.

Step 2: Aldol Condensation. The acetone enolate then acts as a nucleophile, attacking the carbonyl carbon of 2',5'-dihydroxyacetophenone. This is a classic Claisen-Schmidt condensation, which results in the formation of a β-hydroxy ketone intermediate.[3]

Step 3: Dehydration. Under the reaction conditions, the β-hydroxy ketone readily undergoes dehydration to yield an α,β-unsaturated ketone, a chalcone analog.

Step 4: Intramolecular Michael Addition. The crucial cyclization step involves the intramolecular nucleophilic attack of the phenoxide ion (formed by the deprotonation of the ortho-hydroxyl group of the chalcone) onto the β-carbon of the α,β-unsaturated system. This 6-exo-tet cyclization is a Michael addition that forms the chroman-4-one ring.

Step 5: Protonation. The final step is the protonation of the resulting enolate to yield the stable this compound.

The choice of base is critical for the success of this reaction. A moderately strong base is required to facilitate the initial enolate formation without promoting undesired side reactions. Both potassium carbonate and piperidine have been successfully employed in similar transformations.[4][5] Potassium carbonate acts as a heterogeneous base, while piperidine can also act as a nucleophilic catalyst.[6]

Visualizing the Synthesis

Reaction Scheme

G reactant1 2',5'-Dihydroxyacetophenone reaction Base (e.g., K2CO3 or Piperidine) Solvent (e.g., Ethanol) reactant1->reaction + reactant2 Acetone reactant2->reaction + product This compound reaction->product

Caption: Overall reaction for the synthesis of this compound.

Experimental Workflow

G start Start reagents Combine 2',5'-dihydroxyacetophenone, acetone, and base in ethanol start->reagents reflux Reflux the reaction mixture reagents->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool the reaction mixture monitor->cool neutralize Neutralize with dilute acid cool->neutralize extract Extract with ethyl acetate neutralize->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize the final product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis and purification.

Detailed Experimental Protocol

This protocol is a robust method for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
2',5'-Dihydroxyacetophenone≥98%Sigma-Aldrich
AcetoneACS GradeFisher Scientific
Potassium Carbonate (anhydrous)≥99%Sigma-Aldrich
OR Piperidine≥99%Sigma-Aldrich
Ethanol (absolute)200 proofDecon Labs
Ethyl AcetateACS GradeFisher Scientific
HexaneACS GradeFisher Scientific
Hydrochloric Acid (HCl), 1MVolumetric StandardFisher Scientific
Brine (saturated NaCl solution)-Lab Prepared
Anhydrous Sodium SulfateACS GradeFisher Scientific
Silica Gel for Column Chromatography60 Å, 230-400 meshSorbent Technologies
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2',5'-dihydroxyacetophenone (1.52 g, 10 mmol) in absolute ethanol (30 mL).

  • Addition of Reagents: To this solution, add acetone (15 mL, a large excess) followed by anhydrous potassium carbonate (2.76 g, 20 mmol). Alternative: If using piperidine, add 1.7 mL (20 mmol) of piperidine.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Quenching: Carefully neutralize the reaction mixture by the dropwise addition of 1M HCl until the pH is approximately 7. An ice bath can be used to control any exotherm.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by column chromatography on silica gel.

  • Column Preparation: Prepare a silica gel slurry in hexane and pack a glass column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 30%).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Expected Yield and Characterization
  • Expected Yield: 70-85%

  • Appearance: Off-white to pale yellow solid

  • Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Safety Precautions

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Piperidine is a corrosive and flammable liquid with a strong odor. Handle with care.

  • Hydrochloric acid is corrosive. Handle with appropriate care.

  • Use caution when heating flammable solvents.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound from 2',5'-dihydroxyacetophenone. The described protocol is robust, high-yielding, and utilizes readily available reagents, making it an excellent method for researchers in academic and industrial settings. The versatility of the chroman-4-one scaffold ensures that the synthesized product is a valuable intermediate for the development of novel therapeutic agents.

References

Application Notes and Protocols for the Microwave-Assasisted Synthesis of Chromanones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Chromanones and the Advent of Microwave Synthesis

Chroman-4-ones, and their substituted derivatives, represent a privileged scaffold in medicinal chemistry and natural product synthesis. This heterocyclic motif is the core structure of a multitude of biologically active compounds exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities. The development of efficient and sustainable synthetic methodologies for accessing these valuable molecules is, therefore, a significant endeavor for researchers in academia and the pharmaceutical industry.

Traditionally, the synthesis of chromanones has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts, complicating purification and reducing overall yields. The emergence of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field, offering a powerful tool to overcome the limitations of classical synthetic approaches.[1] Microwave irradiation provides rapid, uniform, and efficient heating of the reaction mixture, leading to dramatic accelerations in reaction rates, improved product yields, and enhanced selectivity.[1][2] This "green chemistry" approach often allows for reactions to be conducted under solvent-free conditions or with significantly reduced solvent volumes, further contributing to its appeal.[3]

This comprehensive guide provides detailed application notes and validated protocols for the microwave-assisted synthesis of various chromanone derivatives. We will delve into the underlying principles of microwave heating, explore different synthetic strategies, and offer step-by-step instructions to empower researchers to harness the full potential of this transformative technology.

The Engine of Acceleration: Understanding Microwave Heating in Organic Synthesis

Microwave-assisted synthesis leverages the ability of dielectric materials to convert electromagnetic energy into heat.[4] This process is fundamentally different from conventional heating, where heat is transferred through conduction and convection from an external source. In microwave chemistry, heating occurs volumetrically and instantaneously through two primary mechanisms:

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as solvents and reactants, possess permanent dipoles. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the rapidly changing field. This continuous reorientation creates friction at the molecular level, generating heat efficiently and uniformly throughout the reaction medium.[5]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic movement results in the dissipation of energy in the form of heat.[5]

This direct coupling of microwave energy with the molecules of the reaction mixture is the cornerstone of the remarkable rate enhancements observed in MAOS.[6] The rapid and localized heating often leads to temperatures far exceeding the boiling point of the solvent in sealed-vessel reactions, a condition that is difficult and often hazardous to achieve with conventional heating.

Synthetic Strategies for Microwave-Assisted Chromanone Synthesis

Several synthetic routes to chromanones can be significantly enhanced through the application of microwave irradiation. Here, we will focus on three robust and widely applicable methods:

  • Intramolecular Oxa-Michael Addition of 2'-Hydroxychalcones: This is a classic and highly effective method for the synthesis of flavanones (2-aryl-substituted chromanones). The reaction involves the cyclization of a 2'-hydroxychalcone precursor, which can be efficiently promoted by acids or bases.

  • Base-Promoted Condensation of 2-Hydroxyacetophenones and Aldehydes: This versatile approach allows for the synthesis of a wide range of 2-substituted chromanones through a one-pot condensation and subsequent cyclization.

  • One-Pot Claisen-Schmidt Condensation and Cyclization: This streamlined method combines the formation of the chalcone intermediate and its subsequent cyclization into a single, efficient step, offering a rapid route to flavanones.

The following sections will provide detailed, step-by-step protocols for each of these synthetic strategies.

Experimental Protocols

Protocol 1: Intramolecular Oxa-Michael Addition for the Synthesis of Flavanones

This protocol describes the acid-catalyzed cyclization of a 2'-hydroxychalcone to the corresponding flavanone using microwave irradiation. The intramolecular oxa-Michael addition is significantly accelerated, reducing reaction times from days to minutes compared to conventional heating.[1]

Logical Workflow for Protocol 1

start Start reagents Combine 2'-Hydroxychalcone and Acetic Acid in Microwave Vial start->reagents microwave Microwave Irradiation (e.g., 100-150°C, 30 min) reagents->microwave workup Cool, Dilute with Ethyl Acetate, and Neutralize with NaHCO3 microwave->workup extraction Extract with Ethyl Acetate workup->extraction purification Dry, Concentrate, and Purify by Column Chromatography extraction->purification end End: Isolated Flavanone purification->end

Caption: Workflow for the microwave-assisted intramolecular cyclization of 2'-hydroxychalcones.

Materials:

  • 2'-Hydroxychalcone (1.0 mmol)

  • Glacial Acetic Acid (5 mL)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave reaction vial, add the 2'-hydroxychalcone (1.0 mmol) and glacial acetic acid (5 mL).

  • Seal the vial and place it in the cavity of a dedicated microwave reactor.

  • Irradiate the reaction mixture with stirring at a constant temperature of 100-150°C for 30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully uncap the vial and pour the contents into a separatory funnel containing 50 mL of ethyl acetate.

  • Slowly add saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.

  • Separate the organic layer, and wash it with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure flavanone.

EntrySubstrate (2'-Hydroxychalcone)Conventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
1(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one4 days, 75%30 min, 82%[1]
2(E)-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one-30 min, 80%[1]
3(E)-1-(2-hydroxy-5-chlorophenyl)-3-phenylprop-2-en-1-one-30 min, 78%[1]
Protocol 2: Base-Promoted Synthesis of 2-Alkyl-Substituted Chromanones

This protocol details the synthesis of 2-alkyl-substituted chromanones from 2-hydroxyacetophenones and aliphatic aldehydes. The use of microwave irradiation facilitates a rapid one-pot condensation and cyclization, providing access to a diverse range of chromanone derivatives in high yields.[3][6][7]

Logical Workflow for Protocol 2

start Start reagents Combine 2-Hydroxyacetophenone, Aldehyde, Diisopropylamine, and Ethanol in Microwave Vial start->reagents microwave Microwave Irradiation (170°C, 1 h) reagents->microwave workup Cool, Dilute with Dichloromethane, and Wash with NaOH and HCl microwave->workup extraction Extract with Dichloromethane workup->extraction purification Dry, Concentrate, and Purify by Column Chromatography extraction->purification end End: Isolated 2-Alkyl-Chromanone purification->end

Caption: Workflow for the base-promoted synthesis of 2-alkyl-substituted chromanones.

Materials:

  • 2-Hydroxyacetophenone (1.0 mmol)

  • Aliphatic aldehyde (1.1 mmol)

  • Diisopropylamine (1.1 mmol)

  • Ethanol (2.5 mL)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Dichloromethane

  • 1 M aqueous sodium hydroxide solution

  • 1 M aqueous hydrochloric acid solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL microwave reaction vial, prepare a 0.4 M solution of the 2-hydroxyacetophenone in ethanol (1.0 mmol in 2.5 mL).

  • To this solution, add the aliphatic aldehyde (1.1 mmol) and diisopropylamine (1.1 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with stirring at 170°C for 1 hour.

  • After cooling, dilute the reaction mixture with dichloromethane (20 mL).

  • Wash the organic phase sequentially with 1 M aqueous NaOH (10 mL), 1 M aqueous HCl (10 mL), water (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 2-alkyl-substituted chromanone.[6]

Entry2-HydroxyacetophenoneAldehydeYieldReference
12-HydroxyacetophenoneHexanal88%[3]
22-Hydroxy-5-methylacetophenoneHexanal75%[6]
32-HydroxyacetophenonePropanal76%[6]
Protocol 3: One-Pot Microwave-Assisted Synthesis of Flavanones

This protocol outlines a highly efficient, one-pot synthesis of flavanones directly from 2-hydroxyacetophenones and aromatic aldehydes via a Claisen-Schmidt condensation followed by in-situ cyclization. This method is particularly attractive for its simplicity and speed.[5]

Logical Workflow for Protocol 3

start Start reagents Combine 2-Hydroxyacetophenone, Aromatic Aldehyde, KOH, and Methanol start->reagents microwave Microwave Irradiation (100 W, 2 min) reagents->microwave workup Cool, Pour into Ice, and Acidify with HCl microwave->workup filtration Collect Solid by Filtration workup->filtration recrystallization Wash with Water and Recrystallize from Methanol filtration->recrystallization end End: Isolated Flavanone recrystallization->end

Caption: Workflow for the one-pot microwave synthesis of flavanones.

Materials:

  • 2-Hydroxyacetophenone derivative (2.69 mmol)

  • Aromatic aldehyde (2.69 mmol)

  • Aqueous potassium hydroxide (catalytic amount)

  • Methanol

  • Crushed ice

  • Concentrated hydrochloric acid

Procedure:

  • In a suitable vessel, mix the 2-hydroxyacetophenone derivative (2.69 mmol) and the aromatic aldehyde (2.69 mmol) in methanol.

  • Add a catalytic amount of aqueous potassium hydroxide.

  • Irradiate the mixture in a microwave oven at 100 W for 2 minutes.[5]

  • After irradiation, cool the reaction mixture and pour it into crushed ice.

  • Acidify the mixture with concentrated hydrochloric acid.

  • Allow the mixture to stand at a low temperature (2-3°C) overnight.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and recrystallize from methanol to obtain the pure flavanone.[5]

Entry2-HydroxyacetophenoneAromatic AldehydeProductYieldReference
12-Hydroxy-5-methylacetophenoneBenzaldehyde6-Methylflavanone92%[5]
22-Hydroxy-5-chloroacetophenone4-Chlorobenzaldehyde6,4'-Dichloroflavanone90%[5]
32-Hydroxy-5-bromoacetophenone4-Methoxybenzaldehyde6-Bromo-4'-methoxyflavanone88%[5]

Conclusion and Future Perspectives

Microwave-assisted synthesis has unequivocally demonstrated its superiority over conventional heating methods for the synthesis of chromanones. The protocols outlined in this guide showcase the significant advantages of MAOS, including drastically reduced reaction times, improved yields, and simplified reaction procedures. These methods are not only more efficient but also align with the principles of green chemistry by reducing energy consumption and solvent waste.

The continued exploration of novel microwave-assisted methodologies, including the development of new catalytic systems and the application of solvent-free conditions, will undoubtedly lead to even more efficient and sustainable routes for the synthesis of this important class of heterocyclic compounds. The adoption of these advanced synthetic techniques will empower researchers in drug discovery and development to accelerate the synthesis of novel chromanone-based therapeutic agents.

References

Topic: High-Purity Isolation of 6-Hydroxy-2,2-dimethylchroman-4-one via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, field-proven protocol for the purification of 6-Hydroxy-2,2-dimethylchroman-4-one, a key heterocyclic intermediate in medicinal chemistry and drug development.[1][2] Chroman-4-ones are recognized as privileged scaffolds due to their wide range of biological activities.[1][3] Achieving high purity of these compounds is paramount for accurate downstream biological screening and structural analysis. This guide details a systematic approach using normal-phase flash column chromatography, from initial method development with Thin-Layer Chromatography (TLC) to final isolation of the purified analyte. The causality behind each experimental choice is explained to empower researchers to adapt this protocol for analogous chromanone derivatives.

Introduction and Scientific Rationale

This compound (MW: 192.21 g/mol , Formula: C₁₁H₁₂O₃) is a moderately polar compound belonging to the chromanone class of oxygen-containing heterocycles.[4][5][6] The presence of a phenolic hydroxyl group and a carbonyl group imparts polarity, making it an ideal candidate for purification via silica gel chromatography.[5] Column chromatography separates compounds based on their differential partitioning between a polar stationary phase (silica gel) and a non-polar or moderately polar mobile phase.[7][8] Compounds with higher polarity, like our target analyte, interact more strongly with the silica gel and thus elute later than non-polar impurities.

The successful implementation of column chromatography is not merely procedural; it is a systematic process that begins with understanding the analyte's properties and developing a robust separation method on a smaller scale using Thin-Layer Chromatography (TLC).[9][10][11] TLC serves as a rapid, low-cost analytical tool to determine the optimal solvent system (mobile phase) that will provide effective separation on the preparative column.[12][13] This protocol employs a gradient elution strategy, where the polarity of the mobile phase is gradually increased, ensuring efficient elution of all components and sharp, well-resolved peaks for the target compound.[8][14]

Pre-Analysis and Method Development via TLC

Before committing the crude sample to a preparative column, optimizing the separation conditions via TLC is a critical, non-negotiable step. The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rf) value between 0.2 and 0.4. This Rf range typically translates to effective separation on a silica gel column.

Protocol 2.1: TLC Solvent System Screening
  • Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates. Gently spot a dilute solution of the crude reaction mixture onto the baseline of several plates using a capillary tube.

  • Solvent Systems: Prepare a series of mobile phases with varying ratios of a non-polar solvent (Hexane or Cyclohexane) and a polar solvent (Ethyl Acetate).

    • System A: 9:1 Hexane:Ethyl Acetate

    • System B: 8:2 Hexane:Ethyl Acetate

    • System C: 7:3 Hexane:Ethyl Acetate

  • Development: Place each TLC plate in a separate, sealed developing chamber containing one of the prepared solvent systems. Allow the solvent front to ascend to approximately 1 cm from the top of the plate.

  • Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under UV light at 254 nm.[9] If necessary, use a staining agent like p-anisaldehyde, which is effective for phenolic compounds.

  • Rf Calculation: Calculate the Rf value for the spot corresponding to the target compound in each system:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Selection: Choose the solvent system that yields an Rf of ~0.3 for the target compound while providing the best separation from impurities. For this compound, a system of 8:2 Hexane:Ethyl Acetate is often a suitable starting point.

Preparative Flash Column Chromatography Protocol

This protocol assumes the use of an automated flash chromatography system but can be adapted for manual (gravity) column chromatography. The stationary phase of choice is silica gel (typically 230-400 mesh).[9]

Materials and Equipment
ParameterSpecificationRationale
Stationary Phase Silica Gel, 230-400 MeshHigh surface area provides excellent resolving power for moderately polar compounds.[7][9]
Column Size Dependent on sample mass (e.g., 40g column for 0.4-4g crude sample)Proper ratio of sample to silica (1:10 to 1:100) is crucial for effective separation.
Mobile Phase A n-Hexane (HPLC Grade)Non-polar solvent to elute non-polar impurities first.
Mobile Phase B Ethyl Acetate (HPLC Grade)Polar solvent to create the polarity gradient and elute the target compound.[14][15]
Crude Sample This compound (synthesis mixture)The protocol is designed to remove starting materials and byproducts.
Step-by-Step Purification Workflow
  • Sample Preparation (Dry Loading):

    • Dissolve the crude sample (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., Dichloromethane or Acetone).

    • Add 2-3 g of silica gel to the solution to form a paste.

    • Thoroughly evaporate the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained. This technique, known as dry loading, prevents solvent-related band broadening at the start of the separation and is superior for samples with limited solubility in the initial mobile phase.[10]

  • Column Equilibration:

    • Install the pre-packed silica gel column into the flash chromatography system.

    • Equilibrate the column by pumping 2-3 column volumes of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) through the system until a stable baseline is achieved. The initial polarity should be lower than the TLC-optimized mobile phase to ensure the sample tightly binds to the top of the column.

  • Sample Loading:

    • Transfer the dry-loaded sample into an empty solid-load cartridge and attach it to the system between the pump and the main column.

  • Elution and Fraction Collection:

    • Begin the elution program. A linear gradient is highly effective for separating complex mixtures.[8][14]

    • Recommended Gradient Program:

      • Step 1: 5% Ethyl Acetate in Hexane (isocratic) for 2 column volumes.

      • Step 2: Linear gradient from 5% to 40% Ethyl Acetate over 10-12 column volumes.

      • Step 3: 40% Ethyl Acetate in Hexane (isocratic) for 2 column volumes to elute any remaining polar compounds.

    • Monitor the elution profile using the system's UV detector (a wavelength of 254 nm is appropriate for the chromanone core).

    • Collect fractions based on the detected UV peaks.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions corresponding to the major peak(s) using the optimized TLC method (Protocol 2.1).

    • Combine all fractions that contain only the pure target compound (single spot on TLC with the correct Rf).

  • Product Isolation:

    • Transfer the pooled pure fractions to a round-bottom flask.

    • Remove the solvents using a rotary evaporator to yield the purified this compound as a solid or oil.[9]

    • Place the product under high vacuum for several hours to remove any residual solvent.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the entire purification process.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_purify Phase 2: Preparative Purification cluster_post Phase 3: Analysis & Isolation TLC_Crude Crude Sample Analysis TLC_Screen TLC Solvent Screening (Hexane:EtOAc Ratios) TLC_Crude->TLC_Screen Spot TLC_Result Optimal Mobile Phase Found (Rf ≈ 0.3) TLC_Screen->TLC_Result Develop & Visualize Dry_Load Dry Load Sample on Silica Gel TLC_Result->Dry_Load Inform Protocol Column_Equil Equilibrate Column (Low Polarity) Elution Gradient Elution & Fraction Collection Column_Equil->Elution Load & Run TLC_Fractions TLC Analysis of Collected Fractions Elution->TLC_Fractions Analyze Pooling Pool Pure Fractions TLC_Fractions->Pooling Identify Evaporation Solvent Removal (Rotary Evaporator) Pooling->Evaporation Combine Final_Product Pure 6-Hydroxy-2,2-dimethyl- chroman-4-one Evaporation->Final_Product Isolate

Caption: Workflow for the purification of this compound.

Conclusion

This application note provides a comprehensive and robust protocol for the purification of this compound using normal-phase column chromatography. By anchoring the preparative method in systematic TLC analysis, this workflow ensures high resolution and recovery. The principles outlined—particularly mobile phase optimization and the use of gradient elution—are broadly applicable to the purification of other moderately polar small molecules and serve as a foundational method for researchers in synthetic and medicinal chemistry.

References

Comprehensive Analytical Characterization of 6-Hydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Drug Development Professionals and Researchers

Abstract

6-Hydroxy-2,2-dimethylchroman-4-one is a key heterocyclic scaffold and synthetic intermediate in the development of various bioactive molecules.[1] Its structural integrity and purity are paramount for reliable downstream applications in medicinal chemistry and drug discovery. This document provides a detailed guide to the essential analytical methodologies required for the comprehensive characterization and quality control of this compound. We present field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC), explaining the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Need for Rigorous Characterization

The chroman-4-one core is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1] As a specific derivative, this compound serves as a crucial building block. The precise placement of the hydroxyl and gem-dimethyl groups dictates its reactivity and subsequent biological function in more complex molecules. Therefore, unambiguous structural confirmation and purity assessment are non-negotiable first steps in any research or development pipeline.

This guide moves beyond simple data reporting, offering a logical workflow that establishes a self-validating system for analysis. Each technique provides a unique and complementary piece of data; when combined, they create an undeniable analytical dossier for the compound.

Physicochemical & Structural Properties

A foundational understanding of the molecule's basic properties is essential before commencing any analytical work. These data are critical for calculating concentrations, interpreting mass spectra, and understanding potential chromatographic behavior.

PropertyValueSource
IUPAC Name 6-hydroxy-2,2-dimethyl-3H-chromen-4-onePubChem[2]
CAS Number 31366-85-5PubChem[2]
Molecular Formula C₁₁H₁₂O₃PubChem[2]
Molecular Weight 192.21 g/mol PubChem[2]
Monoisotopic Mass 192.078644 DaPubChem[2]

Analytical Workflow Overview

A multi-technique approach is essential for the unambiguous characterization of a novel or synthesized compound. The following workflow ensures that structural identity, mass, and purity are all confirmed, providing a complete analytical picture.

G cluster_0 Compound Synthesis & Isolation cluster_1 Primary Structural Elucidation cluster_2 Molecular Formula Confirmation cluster_3 Purity & Quantification Compound Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Confirms H/C Framework MS High-Resolution Mass Spectrometry (HRMS) Compound->MS Confirms Elemental Composition HPLC Reversed-Phase HPLC (RP-HPLC with PDA) Compound->HPLC Assesses Purity NMR->MS MS->HPLC

Caption: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR is the most powerful technique for the de novo structural elucidation of organic molecules. It provides atom-level information, mapping the precise connectivity of the hydrogen and carbon skeleton. For this compound, ¹H NMR will confirm the substitution pattern on the aromatic ring and the integrity of the heterocyclic ring, while ¹³C NMR will identify all unique carbon environments, including the critical carbonyl group.

Trustworthiness: The combination of ¹H and ¹³C NMR spectra creates a self-validating dataset. The number of signals, their chemical shifts (positions), splitting patterns (J-coupling), and integrations must align perfectly with the proposed structure. Discrepancies would immediately indicate an incorrect structure or the presence of impurities.

Protocol 4.1: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for phenolic compounds as it allows for the observation of the hydroxyl proton.[3]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument & Acquisition:

    • Use a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

  • Data Interpretation & Expected Signals: The chemical shifts of chroman-4-one derivatives are well-documented, allowing for reliable prediction of the expected spectrum.[4][5]

Assignment (¹H NMR) Expected δ (ppm) Multiplicity Integration Notes
C(2)-CH₃ (gem-dimethyl)~1.45Singlet (s)6HA characteristic sharp singlet for the two equivalent methyl groups.
C(3)-H₂ (methylene)~2.70Singlet (s)2HProtons adjacent to the carbonyl group. May appear as a singlet due to the adjacent quaternary carbon.
Aromatic H (H-5)~7.30Doublet (d)1HOrtho coupling to H-7.
Aromatic H (H-7)~6.85Doublet of doublets (dd)1HOrtho coupling to H-5 and meta coupling to H-8.
Aromatic H (H-8)~6.75Doublet (d)1HMeta coupling to H-7.
Ar-OH~9.5-10.5Broad Singlet (br s)1HChemical shift is concentration and solvent dependent. Observable in DMSO-d₆.
Assignment (¹³C NMR) Expected δ (ppm) Notes
C=O (C-4)~192Ketone carbonyl, typically downfield.
C-O (C-8a)~158Aromatic carbon attached to oxygen.
C-OH (C-6)~155Aromatic carbon attached to the hydroxyl group.
C-H (Aromatic)125-130Aromatic methine carbons.
C-H (Aromatic)115-120Aromatic methine carbons.
C-O (C-2)~78Quaternary carbon of the heterocyclic ring attached to oxygen and the gem-dimethyl groups.
C(CH₃)₂ (gem-dimethyl)~45Methylene carbon adjacent to the carbonyl.
CH₂ (C-3)~26Methyl group carbons.

Mass Spectrometry: Molecular Weight and Formula Confirmation

Expertise & Experience: Mass spectrometry is indispensable for confirming the molecular weight of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) takes this a step further by providing a mass measurement with high accuracy (typically < 5 ppm error), which allows for the confident determination of the elemental formula. This technique is exceptionally sensitive, requiring only trace amounts of material.

Trustworthiness: An experimentally determined monoisotopic mass that matches the theoretical calculated mass to within a few parts-per-million provides unequivocal proof of the compound's elemental composition, a critical requirement for publications and regulatory filings.[6]

Protocol 5.1: HRMS Analysis via Electrospray Ionization (ESI)
  • Sample Preparation:

    • Prepare a stock solution of the compound at ~1 mg/mL in a high-purity solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • Instrumentation & Acquisition:

    • Utilize an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

    • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass range to scan from m/z 50 to 500.

    • The sample can be introduced via direct infusion or through an LC system.

  • Data Interpretation:

    • The primary goal is to identify the ion corresponding to [M+H]⁺.

    • Compare the measured accurate mass with the theoretical mass calculated from the elemental formula (C₁₁H₁₂O₃).

Parameter Value Source
Molecular Formula C₁₁H₁₂O₃PubChem[2]
Adduct [M+H]⁺-
Theoretical Exact Mass 193.0865Calculated from PubChem[2]
Expected Observed Mass 193.0865 ± 0.001-

High-Performance Liquid Chromatography (HPLC): Purity Assessment

Expertise & Experience: HPLC is the gold standard for determining the purity of small organic molecules. A reversed-phase method (RP-HPLC) is ideally suited for a moderately polar compound like this compound. When coupled with a Photodiode Array (PDA) detector, this technique not only quantifies purity by peak area but also provides UV spectral information across the peak, which can be used to assess peak homogeneity.

Trustworthiness: A well-developed HPLC method should yield a single, sharp, and symmetrical peak for the analyte. The reporting of purity as >95% or >99% by area percentage is a universally accepted standard in the pharmaceutical and chemical industries.

Protocol 6.1: Purity Determination by RP-HPLC
  • Sample Preparation:

    • Prepare a sample stock solution at ~1 mg/mL in methanol or acetonitrile.

    • Dilute to a working concentration of ~0.1 mg/mL using the mobile phase as the diluent to ensure good peak shape.

  • Chromatographic Conditions: The following is a robust starting method that can be optimized as needed.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes, then hold for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/UV, monitor at 254 nm and 280 nm
  • Data Analysis:

    • Integrate the peak corresponding to the main compound.

    • Calculate the area percentage purity by dividing the main peak area by the total area of all peaks in the chromatogram.

    • Examine the UV spectrum at the peak apex, upslope, and downslope to check for peak purity.

Conclusion

The analytical protocols detailed in this guide provide a comprehensive and robust framework for the complete characterization of this compound. By systematically applying NMR for structural elucidation, HRMS for elemental formula confirmation, and HPLC for purity assessment, researchers and drug development professionals can ensure the quality and identity of their material with a high degree of confidence. This multi-faceted approach underpins scientific integrity and is essential for producing reliable and reproducible data in any research and development setting.

References

Application Note: Structural Characterization of 6-Hydroxy-2,2-dimethylchroman-4-one using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 6-Hydroxy-2,2-dimethylchroman-4-one, a key heterocyclic compound found in various natural products and utilized as a synthetic intermediate.[1][2] We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices, ensuring methodological robustness and data integrity. Expected spectral data, including chemical shifts and fragmentation patterns, are tabulated and interpreted to provide researchers, scientists, and drug development professionals with a self-validating system for unambiguous compound identification.

Introduction and Scientific Context

This compound (C₁₁H₁₂O₃, Molar Mass: ~192.21 g/mol ) is a member of the chromanone class of compounds, which are structurally related to flavonoids.[1][2] Chromanones serve as crucial intermediates in the synthesis of more complex bioactive molecules and exhibit a range of biological activities themselves.[2] Accurate and comprehensive structural characterization is a non-negotiable prerequisite for any further investigation, be it for mechanistic studies, quality control, or as a foundation for new chemical entity (NCE) development.

This document serves as an authoritative guide, detailing the orthogonal application of NMR and MS to confirm the molecular structure of the title compound. The protocols are designed to be both descriptive and explanatory, empowering the analyst to not only reproduce the results but also to understand the underlying principles that govern the spectral output.

Molecular Profile:

  • IUPAC Name: 6-hydroxy-2,2-dimethyl-3H-chromen-4-one[1]

  • Molecular Formula: C₁₁H₁₂O₃[1]

  • Monoisotopic Mass: 192.078644 Da[1]

  • Structure:

    alt text

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the definitive technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin couplings, and integration of signals, a complete picture of the proton and carbon environments can be assembled.

Rationale for Experimental Design

The choice of solvent and experimental parameters is critical for acquiring high-quality, interpretable NMR data.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for many organic compounds due to its excellent dissolving power and relative chemical inertness.[3] Its residual proton signal at ~7.26 ppm provides a convenient internal reference.[4] For compounds with higher polarity, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ are viable alternatives.[3]

  • Internal Standard: Tetramethylsilane (TMS) is added as the internal standard (0 ppm) because its protons are chemically shielded and produce a single, sharp resonance that does not typically interfere with analyte signals.

Protocol: NMR Sample Preparation and Data Acquisition

References

Application Notes & Protocols: A Guide to In Vitro Bioactivity Profiling of 6-Hydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The chroman-4-one core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] 6-Hydroxy-2,2-dimethylchroman-4-one belongs to this promising class of heterocyclic molecules. The structural features, particularly the phenolic hydroxyl group, suggest significant potential for therapeutic applications, most notably as an antioxidant, anti-inflammatory, and anticancer agent.[1][3]

The initial stages of drug discovery demand a robust and logical pipeline of in vitro assays to systematically characterize a compound's bioactivity, determine its potency, and elucidate its mechanism of action. This guide provides a series of detailed, field-proven protocols designed for researchers, scientists, and drug development professionals to comprehensively evaluate the biological effects of this compound. The methodologies are presented not merely as steps, but as self-validating systems, with an emphasis on the scientific rationale behind each experimental design choice to ensure data integrity and reproducibility.

Section 1: Foundational Assessment of Antioxidant Activity

Scientific Rationale: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including cancer, neurodegenerative disorders, and chronic inflammation.[1][4][5] The phenolic hydroxyl group on the this compound structure is a strong predictor of antioxidant activity, primarily through its ability to donate a hydrogen atom to neutralize free radicals.[3] Therefore, quantifying this activity is the logical first step in its bioactivity profile.

Acellular Radical Scavenging Assays

These assays provide a rapid and cost-effective baseline measurement of the compound's intrinsic chemical ability to neutralize synthetic radicals.

  • Principle and Rationale: This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from deep violet to pale yellow.[6][7] The degree of discoloration, measured spectrophotometrically, is directly proportional to the radical scavenging activity of the compound.[8]

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle at 4°C.

      • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO or methanol).

      • Prepare serial dilutions of the test compound from the stock solution to create a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

      • Prepare a stock solution of a positive control antioxidant, such as Trolox or Ascorbic Acid.

    • Assay Procedure:

      • In a 96-well microplate, add 100 µL of the methanolic DPPH solution to each well.

      • Add 100 µL of the various concentrations of the test compound, positive control, or solvent (as a blank control) to the wells.

      • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

    • Data Acquisition:

      • Measure the absorbance at 517 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 (Where A_control is the absorbance of the DPPH solution with solvent, and A_sample is the absorbance with the test compound).

      • Plot the % scavenging against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

  • Principle and Rationale: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS radical is generated by oxidizing ABTS with potassium persulfate and is soluble in both aqueous and organic solvents, making it applicable to a broader range of compounds.[6][9][10]

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

      • To generate the ABTS•+ radical, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.

      • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Assay Procedure:

      • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to each well.

      • Add 10 µL of the test compound at various concentrations. Use Trolox as a positive control.

      • Incubate at room temperature for 6 minutes.

    • Data Acquisition:

      • Measure the absorbance at 734 nm.

    • Data Analysis:

      • Calculate the percentage of inhibition similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Data Presentation: Acellular Antioxidant Capacity

Summarize the results in a clear, comparative table.

Assay TypeParameterThis compoundTrolox (Positive Control)
DPPH Assay IC50 (µM)Experimental ValueExperimental Value
ABTS Assay IC50 (µM)Experimental ValueExperimental Value
FRAP Assay µM Fe(II) Equiv.Experimental ValueExperimental Value
Cell-Based Assessment of Intracellular ROS

Scientific Rationale: While acellular assays are informative, they do not account for bioavailability, metabolic transformation, or interaction with cellular antioxidant systems. A cell-based assay is a critical step to validate the compound's activity in a biological context. The DCFH-DA assay is a common method to measure intracellular ROS levels.[6][11]

  • Principle and Rationale: The cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11] A reduction in fluorescence in compound-treated cells, following induction of oxidative stress, indicates antioxidant activity.

  • Step-by-Step Protocol:

    • Cell Culture:

      • Seed a suitable cell line (e.g., HEK293, H9c2, or a disease-relevant line) in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.[9]

    • Compound Pre-treatment:

      • Remove the culture medium and treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., N-acetylcysteine).

    • Induction of Oxidative Stress:

      • Remove the compound-containing medium.

      • Add 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

      • Wash the cells twice with warm PBS.

      • Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or 6-OHDA for a defined period (e.g., 30-60 minutes).[6][11] Include an untreated control group (no H₂O₂).

    • Data Acquisition:

      • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

    • Data Analysis:

      • Normalize the fluorescence of treated wells to the vehicle control that was subjected to oxidative stress. Express results as a percentage reduction in ROS generation.

ROS_Workflow A Seed cells in 96-well plate B Incubate overnight (37°C, 5% CO₂) A->B C Pre-treat with Test Compound (1-2 hours) B->C D Load cells with 10 µM DCFH-DA (30 min) C->D E Wash cells with PBS D->E F Induce Oxidative Stress (e.g., H₂O₂) E->F G Measure Fluorescence (Ex: 485 nm, Em: 530 nm) F->G H Data Analysis: Calculate % ROS Reduction G->H

Caption: Workflow for the DCFH-DA intracellular ROS scavenging assay.

Section 2: Assessing Cytotoxicity and Antiproliferative Activity

Scientific Rationale: Evaluating a compound's effect on cell viability is fundamental. It establishes a therapeutic window (concentrations that are bioactive but not overly toxic) and is the primary screen for potential anticancer agents.[12][13] The MTT assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14]

  • Principle and Rationale: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells. Solubilizing the formazan and measuring its absorbance provides a robust measure of cell viability.

  • Step-by-Step Protocol:

    • Cell Seeding:

      • Harvest cells in their logarithmic growth phase.

      • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[15]

      • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for attachment and recovery.

    • Compound Treatment:

      • Prepare serial dilutions of this compound in complete medium.

      • After 24 hours, carefully remove the medium and add 100 µL of the compound dilutions to the respective wells.

      • Essential Controls:

        • Vehicle Control: Cells treated with medium containing the same concentration of solvent (e.g., DMSO) used for the compound.

        • Untreated Control: Cells treated with medium only.

        • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Cisplatin).[12]

        • Blank Control: Wells containing medium only (no cells) to measure background absorbance.

      • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

    • MTT Incubation and Solubilization:

      • After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[14]

      • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[15]

      • Carefully aspirate the medium without disturbing the crystals.

      • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan.[14]

      • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

    • Data Acquisition and Analysis:

      • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

      • Calculate the percentage of cell viability: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

      • Plot the % viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits cell growth by 50%).[12][15]

MTT_Workflow A Seed cells (e.g., 5x10³ cells/well) in a 96-well plate B Incubate for 24 hours (37°C, 5% CO₂) A->B C Treat with serial dilutions of Test Compound B->C D Incubate for desired period (24, 48, or 72 hours) C->D E Add 10 µL MTT solution (5 mg/mL) D->E F Incubate for 2-4 hours (Formazan crystal formation) E->F G Solubilize crystals with 100 µL DMSO F->G H Read Absorbance at 570 nm G->H I Calculate % Viability and IC₅₀ H->I

Caption: Standard workflow for determining compound cytotoxicity via MTT assay.

Data Presentation: Cytotoxicity Profile

Present the IC50 values in a table to compare potency across different cell lines, including a normal cell line to assess selectivity.

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7 Breast AdenocarcinomaExperimental Value
A549 Lung CarcinomaExperimental Value
HCT116 Colorectal CarcinomaExperimental Value
HEK293 Normal Human KidneyExperimental Value

Section 3: Mechanistic Insight into Anti-inflammatory Action

Scientific Rationale: Chronic inflammation is mediated by complex signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a central regulator.[16] Many natural compounds exert anti-inflammatory effects by inhibiting this pathway.[17][18] Assays that measure key downstream effects of NF-κB activation, such as nitric oxide (NO) production and pro-inflammatory cytokine expression, can effectively screen for and validate anti-inflammatory activity.

Upon stimulation by agents like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes like iNOS, TNF-α, and IL-6.[16][19]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_p65_p50 IκBα p65/p50 IKK->IkBa_p65_p50:f0 phosphorylates IkBa IκBα Degradation IkBa->Degradation ubiquitination & proteasomal degradation p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates DNA κB DNA Binding Site p65_p50_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes activates transcription

References

Application Notes and Protocols: Evaluating the Anticancer Activity of Chromanone Derivatives Against Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of chromanone derivatives for their potential anticancer activity. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust preclinical assessment.

Introduction: The Therapeutic Promise of Chromanone Scaffolds

Chromanone, a core heterocyclic structure found in many natural products, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have garnered significant interest due to their diverse pharmacological activities, including potent anticancer effects.[1][2] The versatility of the chromanone ring allows for substitutions at various positions, enabling the fine-tuning of their biological activity and specificity.[1][3]

Numerous studies have demonstrated that synthetic and natural chromanone derivatives can suppress the proliferation of a wide range of human cancer cell lines, including those of the breast, colon, lung, and prostate.[1][4][5] The primary mechanisms underlying their anticancer action often involve the induction of programmed cell death (apoptosis), cell cycle arrest, and the generation of reactive oxygen species (ROS).[5][6] This guide provides a systematic approach to investigating these key aspects of chromanone derivatives' anticancer potential.

Experimental Design: A Framework for Rigorous Evaluation

A well-designed experimental workflow is crucial for obtaining reliable and reproducible data. The following diagram illustrates a typical workflow for screening and characterizing the anticancer activity of chromanone derivatives.

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis & Interpretation Compound Chromanone Derivatives (Stock Solutions) MTT Cytotoxicity Screening (MTT/MTS Assay) Compound->MTT Cells Human Cancer & Normal Cell Lines (Logarithmic Growth Phase) Cells->MTT IC50 Determine IC50 Values MTT->IC50 Dose-response curves Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle ROS ROS Generation Assay IC50->ROS Data Data Compilation & Statistical Analysis Apoptosis->Data CellCycle->Data ROS->Data Conclusion Conclusion on Anticancer Potential & Selectivity Data->Conclusion apoptosis_pathway cluster_stimulus Cellular Stress cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase Chromanone Chromanone Derivative Bax Bax (Pro-apoptotic) Up-regulation Chromanone->Bax Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation Chromanone->Bcl2 Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes & Protocols for the Antimicrobial Evaluation of Chroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering conventional therapies increasingly ineffective and escalating the need for novel chemical entities with potent antimicrobial activity.[1][2] In this context, heterocyclic compounds have emerged as a promising reservoir for drug discovery. Among these, the chroman-4-one (2,3-dihydro-1-benzopyran-4-one) scaffold is recognized as a "privileged structure" in medicinal chemistry.[1][3] Characterized by a benzene ring fused to a dihydro-γ-pyranone system, chroman-4-ones serve as versatile intermediates for synthesizing a wide array of bioactive molecules and exhibit a broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and significant antimicrobial properties.[1][2][3]

The therapeutic potential of this class is largely dictated by the substitutions on its core structure. Understanding the structure-activity relationship (SAR) is therefore critical. For instance, studies have shown that the presence of methoxy substituents on the B-ring of related homoisoflavonoids can enhance bioactivity, while the addition of larger alkyl or aryl chains at the hydroxyl group at position 7 may reduce it.[1][4][5] This highlights the necessity of a systematic and robust evaluation framework to identify the most promising derivatives.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing field-proven protocols for the systematic evaluation of chroman-4-one derivatives, from initial screening to advanced mechanistic studies.

The Evaluation Workflow: A Strategic Overview

A successful antimicrobial evaluation campaign follows a logical progression from high-throughput screening to more complex, in-depth analyses. This tiered approach ensures that resources are focused on the most promising candidates. The general workflow involves preparing standardized microbial cultures, performing primary screening to determine inhibitory concentrations, conducting secondary assays to assess bactericidal or fungicidal activity, and finally, investigating the mechanism of action.

Antimicrobial Evaluation Workflow cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screening cluster_secondary Phase 3: Advanced Characterization cluster_moa Phase 4: Mechanistic Insight Compound Chroman-4-one Derivative Library MIC Protocol 2: Broth Microdilution (MIC) Compound->MIC Culture Microbial Culture Preparation (0.5 McFarland Standard) Culture->MIC Diffusion Protocol 3: Agar Diffusion (Zone of Inhibition) Culture->Diffusion MBC Protocol 4: Minimum Bactericidal Concentration (MBC) MIC->MBC Active Compounds TimeKill Protocol 5: Time-Kill Kinetics MBC->TimeKill MOA Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) TimeKill->MOA Lead Candidates

Caption: General workflow for evaluating chroman-4-one derivatives.

Foundational Protocol: Inoculum Preparation

Protocol 1: Preparation and Standardization of Microbial Inoculum

Causality: The accuracy and reproducibility of any antimicrobial susceptibility test are critically dependent on the use of a standardized number of microorganisms.[6] The 0.5 McFarland turbidity standard provides a reference for adjusting the bacterial suspension to a density of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL, ensuring consistent results across experiments.[7]

Materials:

  • Target microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)

  • Appropriate agar plates (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

  • Sterile broth (e.g., Mueller-Hinton Broth, RPMI-1640)

  • Sterile saline solution (0.85% NaCl)

  • Sterile loops, swabs, and pipettes

  • Spectrophotometer or turbidity meter

  • 0.5 McFarland standard solution

  • Incubator

Procedure:

  • Culture Revival: From a stock culture, streak the test microorganism onto an appropriate agar plate to obtain isolated colonies.

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours (for bacteria) or at 30°C for 24-48 hours (for yeast) until sufficient growth is observed.

  • Colony Selection: Using a sterile loop, select 3-5 well-isolated colonies of the same morphological type.

  • Suspension: Transfer the selected colonies into a tube containing 4-5 mL of sterile saline or broth. Vortex thoroughly to create a smooth suspension.

  • Turbidity Adjustment: Visually compare the turbidity of the microbial suspension with the 0.5 McFarland standard against a white background with contrasting black lines. Adjust the suspension's density by adding more sterile saline/broth (if too turbid) or more microbial colonies (if not turbid enough).

    • Expert Tip: For quantitative accuracy, use a spectrophotometer to adjust the suspension to an absorbance of 0.08-0.10 at 625 nm.

  • Final Dilution (for Broth Microdilution): The standardized suspension must be further diluted. For the broth microdilution assay, dilute the adjusted inoculum in the test broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7] This is typically a 1:100 to 1:200 dilution, but should be validated for your specific lab conditions.

Primary Screening Protocols

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Causality: The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[4][7] It is considered a gold standard for susceptibility testing due to its reproducibility and the quantitative nature of its results (MIC values), which allows for direct comparison between different compounds.[8]

Materials:

  • Standardized microbial inoculum (prepared as in Protocol 1)

  • Sterile 96-well U-bottom microtiter plates

  • Chroman-4-one derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Appropriate sterile broth medium

  • Multichannel pipette

  • Positive control antibiotic (e.g., Ampicillin, Fluconazole)

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: In the first column of wells, add 50 µL of the dissolved chroman-4-one derivative stock solution (at 2x the highest desired final concentration). This creates a total volume of 100 µL.

  • Serial Dilution: Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 50 µL from the 10th column. This creates a gradient of decreasing compound concentrations.

    • Column 11: Positive Control (no compound).

    • Column 12: Sterility Control (no compound, no inoculum).

  • Inoculation: Add 50 µL of the diluted standardized inoculum (from Protocol 1, step 6) to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each well is now 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (i.e., no turbidity or pellet formation) is observed.[7] This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.

Protocol 3: Agar Well Diffusion Method

Causality: This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[9] It relies on the principle that the tested compound will diffuse from a well through the agar, creating a concentration gradient. If the compound is active, a clear zone of no microbial growth will form around the well, the size of which is related to the compound's potency and diffusion characteristics.[6][10]

Materials:

  • Standardized microbial inoculum (0.5 McFarland)

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter) or pipette tip

  • Chroman-4-one derivatives at a known concentration

  • Positive and negative controls (antibiotic solution and solvent, respectively)

Procedure:

  • Plate Inoculation: Dip a sterile swab into the standardized inoculum (0.5 McFarland). Press the swab against the inside of the tube to remove excess liquid.

  • Lawn Creation: Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate 60° each time) to ensure confluent growth.[11]

  • Drying: Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the chroman-4-one solution into a designated well. Add positive and negative controls to other wells on the same plate.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well) in millimeters (mm).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between derivatives and reference standards.

Table 1: Example MIC Data for Chroman-4-one Derivatives

Compound IDR-Group ModificationMIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. P. aeruginosa (Gram-)MIC (µg/mL) vs. C. albicans (Fungus)
C4O-01 -H (Parent)128>25664
C4O-02 7-OCH₃6425632
C4O-03 7-Cl3212816
C4O-04 3'-(B-ring)-OCH₃64>2568
Ampicillin N/A (Positive Control)2128N/A
Fluconazole N/A (Positive Control)N/AN/A4

Advanced Characterization Protocols

Protocol 4: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Causality: The MIC value indicates growth inhibition (a static effect), but not necessarily cell death (a cidal effect). The MBC/MFC assay is a crucial follow-up to distinguish between these two outcomes. It is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum.

Procedure:

  • Perform MIC Test: First, determine the MIC of the compound as described in Protocol 2.

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration from the MIC plate that shows no colony growth (or only 1-2 colonies, corresponding to a 99.9% kill) on the subculture plate.

Protocol 5: Time-Kill Kinetics Assay

Causality: This dynamic assay provides insight into the rate at which an antimicrobial agent kills a microbial population over time.[9][12] It offers a more detailed pharmacological profile than static MIC/MBC tests, revealing whether a compound's activity is concentration-dependent or time-dependent and detecting potential paradoxical effects like regrowth at higher concentrations.

Procedure:

  • Culture Preparation: Prepare a log-phase culture of the test organism in a flask with appropriate broth.

  • Exposure: Add the chroman-4-one derivative to the flask at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control flask with no compound.

  • Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Quantification: Perform serial dilutions of the aliquot in sterile saline and plate onto agar to determine the number of viable CFU/mL.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Investigating the Mechanism of Action (MoA)

Identifying the molecular target is a critical step in drug development. For chroman-4-ones, several mechanisms have been proposed. Molecular modeling and in-silico studies suggest that these compounds can target key proteins essential for fungal virulence and survival.[4] For example, in Candida albicans, potential targets include enzymes like cysteine synthase, Fructose-1,6-bisphosphate aldolase (FBA1), and key signaling proteins like the HOG1 kinase, which is part of the High Osmolarity Glycerol (HOG) stress response pathway.[1][5]

HOG Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Osmotic Stress Sln1 Sln1 Sensor Stress->Sln1 activates Pbs2 Pbs2 (MAPKK) Sln1->Pbs2 phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 phosphorylates Hog1_P Hog1-P Hog1->Hog1_P translocates C4O Chroman-4-one Derivative C4O->Hog1 Inhibition Gene Stress Response Gene Expression Hog1_P->Gene activates

Caption: Hypothetical inhibition of the HOG1 pathway by a chroman-4-one.

References

Application Notes and Protocols: Screening the Antioxidant Activity of Chromanone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromanone and its derivatives represent a significant class of heterocyclic compounds widely distributed in nature, particularly in plants and fungi. These compounds are recognized as "privileged structures" in medicinal chemistry due to their versatile therapeutic potential, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases.[2][3] Antioxidants can mitigate this damage by neutralizing free radicals, making the screening of compounds like chromanones for antioxidant activity a critical step in the discovery of new therapeutic agents.[4][5]

This comprehensive guide provides detailed protocols for screening the antioxidant activity of chromanone compounds using a combination of widely accepted in vitro chemical assays and a more biologically relevant cell-based assay. The methodologies are presented with an emphasis on the underlying scientific principles, causality behind experimental choices, and robust data interpretation.

Part 1: In Vitro Chemical Assays for Antioxidant Capacity

In vitro chemical assays are rapid, cost-effective, and high-throughput methods for the initial screening of antioxidant activity. These assays are based on the ability of an antioxidant to reduce an oxidant, which can be a stable radical or a metal ion. The primary mechanisms of action evaluated are hydrogen atom transfer (HAT) and single electron transfer (SET). This section details the protocols for three commonly employed assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular method for assessing the free radical scavenging ability of a compound.[5][6] It is based on the reduction of the stable DPPH radical, which is a deep violet color, to the non-radical form, DPPH-H, which is a pale yellow color.[5][7] The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's radical scavenging activity.[5]

Principle of the DPPH Assay

The antioxidant molecule (AH) donates a hydrogen atom to the DPPH radical, leading to its neutralization and a corresponding decrease in absorbance at approximately 517 nm.[5]

DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow/Colorless) + A•

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Chromanone Stock Solutions R1 Add Chromanone/Control to 96-well plate P1->R1 P2 Prepare DPPH Working Solution (0.1 mM) R2 Add DPPH Solution to all wells P2->R2 P3 Prepare Positive Control (e.g., Ascorbic Acid) P3->R1 R1->R2 Initiate Reaction R3 Incubate in the dark (e.g., 30 minutes) R2->R3 A1 Measure Absorbance at 517 nm R3->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

Caption: General experimental workflow for the DPPH radical scavenging assay.

Detailed Protocol: DPPH Assay

Reagents and Materials:

  • Chromanone compounds

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol.[6] Protect the solution from light.[6]

  • Preparation of Test Samples: Prepare stock solutions of the chromanone compounds and the positive control in a suitable solvent (e.g., methanol, ethanol, DMSO).[6] Perform serial dilutions to obtain a range of concentrations for testing.[5]

  • Assay Procedure:

    • In a 96-well microplate, add a defined volume of each sample dilution (e.g., 100 µL).[4]

    • Add an equal volume of the DPPH working solution to each well.[6] Include a blank containing only the solvent and DPPH solution.[6]

    • Mix thoroughly and incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[6]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:[5] % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where:

      • Acontrol is the absorbance of the blank (solvent + DPPH).

      • Asample is the absorbance of the test sample.

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the sample concentration.[4] A lower IC50 value indicates higher antioxidant activity.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method for determining the total antioxidant capacity of both hydrophilic and lipophilic compounds.[8] It is based on the reduction of the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[8]

Principle of the ABTS Assay

The ABTS radical cation is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[8] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[8]

Experimental Workflow: ABTS Assay

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Chromanone Stock Solutions R2 Add Chromanone/Control to ABTS•+ solution P1->R2 P2 Generate ABTS•+ Stock Solution R1 Dilute ABTS•+ to working solution P2->R1 P3 Prepare Positive Control (e.g., Trolox) P3->R2 R1->R2 Initiate Reaction R3 Incubate at room temp R2->R3 A1 Measure Absorbance at 734 nm R3->A1 A2 Calculate % Inhibition A1->A2 A3 Determine TEAC or IC50 A2->A3

Caption: General experimental workflow for the ABTS radical cation decolorization assay.

Detailed Protocol: ABTS Assay

Reagents and Materials:

  • Chromanone compounds

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[4]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[9][10]

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Preparation of Test Samples: Prepare stock solutions and serial dilutions of the chromanone compounds and the positive control as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate or test tubes, add a small volume of the sample solution (e.g., 10 µL).[4]

    • Add a larger volume of the diluted ABTS•+ working solution (e.g., 200 µL).

    • Mix and incubate at room temperature for a specific time (e.g., 6 minutes).[11]

  • Absorbance Measurement: Measure the absorbance at 734 nm.[8]

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.[4]

    • The antioxidant activity can be expressed as the IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).[8] For TEAC, a standard curve is generated using Trolox, and the antioxidant capacity of the sample is expressed as Trolox equivalents.[8]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[12] This assay is based on a single electron transfer mechanism.[13]

Principle of the FRAP Assay

At a low pH, antioxidants reduce the colorless ferric complex to the blue-colored ferrous form.[12] The change in absorbance at 593 nm is proportional to the antioxidant concentration.

Fe³⁺-TPTZ (Colorless) + Antioxidant → Fe²⁺-TPTZ (Blue) + Oxidized Antioxidant

Experimental Workflow: FRAP Assay

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Chromanone Stock Solutions R1 Add Chromanone/Standard to 96-well plate P1->R1 P2 Prepare FRAP Working Reagent R2 Add FRAP Reagent P2->R2 P3 Prepare FeSO4 Standard Curve P3->R1 R1->R2 Initiate Reaction R3 Incubate at 37°C R2->R3 A1 Measure Absorbance at 593 nm R3->A1 A2 Calculate FRAP Value A1->A2

Caption: General experimental workflow for the FRAP assay.

Detailed Protocol: FRAP Assay

Reagents and Materials:

  • Chromanone compounds

  • FRAP reagent components (Acetate buffer, TPTZ solution, FeCl₃ solution)

  • Ferrous sulfate (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a specific ratio (e.g., 10:1:1).[12]

  • Preparation of Standard and Test Samples:

    • Prepare a series of ferrous sulfate solutions of known concentrations to generate a standard curve.

    • Prepare stock solutions and dilutions of the chromanone compounds.

  • Assay Procedure:

    • Add a small volume of the sample or standard to each well of a 96-well plate (e.g., 10 µL).

    • Add a larger volume of the FRAP working solution to each well (e.g., 220 µL).

    • Mix and incubate for a specified time and temperature (e.g., 4 minutes with continuous stirring or 10 minutes at room temperature).[2]

  • Absorbance Measurement: Read the absorbance at 593 nm.

  • Data Analysis:

    • Plot the absorbance of the standards against their concentrations to create a standard curve.

    • Calculate the FRAP value of the samples using the equation obtained from the linear regression of the standard curve. The results are typically expressed as Fe²⁺ equivalents.

Data Presentation: In Vitro Assays

Summarize the quantitative data from the in vitro assays in a clearly structured table for easy comparison.

Chromanone CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)FRAP Value (mM Fe²⁺/mg)
Compound A25.4 ± 1.215.8 ± 0.91.8 ± 0.1
Compound B42.1 ± 2.530.5 ± 1.81.2 ± 0.08
Compound C18.9 ± 1.110.2 ± 0.62.5 ± 0.2
Ascorbic Acid (Control)8.5 ± 0.55.1 ± 0.33.1 ± 0.2

Note: The data presented are hypothetical and for illustrative purposes only.

Part 2: Cell-Based Assay for Antioxidant Activity

While in vitro chemical assays are useful for initial screening, they do not account for biological factors such as cellular uptake, metabolism, and bioavailability.[14] The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential by quantifying the ability of a compound to protect live cells from oxidative stress.[14][15]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable.[14][16] Inside the cell, it is deacetylated to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14][16] The presence of an effective antioxidant will reduce the fluorescent signal by scavenging the ROS.[14]

Principle of the CAA Assay

The assay measures the inhibition of intracellular oxidation of the DCFH probe by the test compound in the presence of a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[14][17]

Experimental Workflow: CAA Assay

CAA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_induction Oxidative Stress Induction cluster_analysis Analysis C1 Seed cells (e.g., HepG2) in a 96-well plate C2 Culture until confluent C1->C2 T1 Wash cells C2->T1 T2 Incubate with Chromanone and DCFH-DA probe T1->T2 I1 Wash cells T2->I1 I2 Add Radical Initiator (e.g., AAPH) I1->I2 A1 Measure Fluorescence over time I2->A1 A2 Calculate CAA Value A1->A2

Caption: General experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Detailed Protocol: CAA Assay

Reagents and Materials:

  • Chromanone compounds

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium and supplements

  • DCFH-DA probe

  • AAPH (or another radical initiator)

  • Quercetin (positive control)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed adherent cells, such as HepG2, in a 96-well plate and culture until they reach confluence.[16][18]

  • Cell Treatment:

    • Carefully remove the culture medium and wash the cells gently with a buffered saline solution (e.g., DPBS or HBSS).[16]

    • Add the DCFH-DA probe solution to all wells.[16]

    • Add the prepared chromanone samples or quercetin standard to the wells.[16]

    • Incubate at 37°C for a specified time (e.g., 60 minutes).[16]

  • Induction of Oxidative Stress:

    • Remove the treatment solution and wash the cells.[16]

    • Add the free radical initiator solution (e.g., AAPH) to start the reaction.[16]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically over a period of time (e.g., 60 minutes with readings every 5 minutes) at an excitation of ~485 nm and an emission of ~538 nm.[18]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • The CAA value is calculated based on the reduction in fluorescence in the presence of the antioxidant compared to the control. The results are often expressed as quercetin equivalents.[15]

Conclusion

The comprehensive screening of chromanone compounds for antioxidant activity requires a multi-assay approach. The initial high-throughput screening using in vitro chemical assays such as DPPH, ABTS, and FRAP provides valuable information on the radical scavenging and reducing potential of the compounds. However, to better predict their efficacy in a biological system, the cell-based CAA assay is indispensable as it accounts for cellular uptake and metabolism. By employing this tiered approach, researchers can effectively identify and characterize promising chromanone derivatives for further development as novel therapeutic agents to combat oxidative stress-related diseases.

References

Application Notes & Protocols: Investigating the Anti-Inflammatory Potential of 6-Hydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Promise of the Chromanone Scaffold

Chroman-4-one (2,3-dihydro-1-benzopyran-4-one) and its derivatives represent a class of oxygen-containing heterocyclic compounds that are ubiquitous in nature and serve as privileged scaffolds in medicinal chemistry.[1][2][3] These structures are recognized as valuable templates for designing therapeutic molecules with a wide array of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][3] The anti-inflammatory properties of many chromanone derivatives are particularly noteworthy, often stemming from their ability to modulate key signaling pathways involved in the inflammatory cascade.[2][3]

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[4] Key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), are central to the production of pro-inflammatory mediators.[5][6] Small molecules that can inhibit these pathways are therefore of significant therapeutic interest.[7][8]

This guide focuses on 6-Hydroxy-2,2-dimethylchroman-4-one , a specific derivative of the chromanone family. While extensive research on this particular molecule is emerging, its structural class is known to interact with inflammatory pathways. These application notes provide a comprehensive framework for researchers to systematically investigate its anti-inflammatory potential. We will detail robust, field-proven in vitro protocols, from initial cytotoxicity screening to mechanistic validation, using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.

Part 1: Mechanistic Framework - Targeting Key Inflammatory Pathways

The primary mechanism by which many chromone and chromanone derivatives exert their anti-inflammatory effects is through the inhibition of the NF-κB and MAPK signaling cascades.[7][8] These pathways are activated by stimuli like LPS, a component of Gram-negative bacteria, which binds to Toll-like receptor 4 (TLR4) on macrophages. This binding event triggers a downstream cascade that culminates in the production of pro-inflammatory cytokines and enzymes.

The NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon LPS stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[9] This releases NF-κB (typically the p65/p50 dimer) to translocate into the nucleus, where it drives the transcription of genes for inflammatory mediators like TNF-α, IL-6, IL-1β, and inducible nitric oxide synthase (iNOS).[4][10] Compounds that prevent IκBα degradation or p65 nuclear translocation are potent inhibitors of inflammation.[4][9]

The MAPK Pathways: LPS also activates several MAPK pathways, including p38, JNK, and ERK.[6] Phosphorylation of these kinases leads to the activation of other transcription factors, such as AP-1, which also contribute to the expression of inflammatory genes.[8] The p38 MAPK pathway, in particular, is a critical regulator of cytokine production and a promising target for anti-inflammatory drugs.[6][8]

The hypothesized mechanism of action for this compound, based on its structural class, involves the suppression of these signaling events, thereby reducing the output of inflammatory molecules.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TRAF6 TRAF6 TLR4->TRAF6 Activates IKK IKK Complex TRAF6->IKK ASK1 ASK1 TRAF6->ASK1 IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p65) p_IkBa->NFkB Releases NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation p38 p38 MAPK ASK1->p38 Activates p_p38 P-p38 p38->p_p38 Compound 6-Hydroxy-2,2-dimethyl- chroman-4-one Compound->TRAF6 Inhibits (Hypothesized) Compound->IKK Inhibits (Hypothesized) Compound->ASK1 Inhibits (Hypothesized) DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription TNF-α TNF-α Transcription->TNF-α IL-6 IL-6 Transcription->IL-6 iNOS iNOS Transcription->iNOS

Caption: Hypothesized mechanism of this compound.

Part 2: Experimental Design & Protocols

A systematic in vitro evaluation is crucial to characterize the anti-inflammatory profile of a test compound. The following workflow ensures that data is collected logically, beginning with safety and proceeding to efficacy and mechanism.

G start Start: Compound Preparation (this compound) culture Cell Culture (RAW 264.7 Macrophages) start->culture protocol1 Protocol 2.1: Cell Viability Assay (MTT) culture->protocol1 decision Is Compound Non-Toxic? protocol1->decision protocol2 Protocol 2.2: Anti-inflammatory Screening decision->protocol2 Yes stop_toxic Stop: Compound is Cytotoxic decision->stop_toxic No sub_protocol_A 2.2.1: Nitric Oxide (NO) Assay (Griess) protocol2->sub_protocol_A sub_protocol_B 2.2.2: Cytokine Assay (TNF-α, IL-6 ELISA) protocol2->sub_protocol_B protocol3 Protocol 2.3: Mechanistic Validation (Western Blot) sub_protocol_A->protocol3 sub_protocol_B->protocol3 sub_protocol_C Analyze p-p65, IκBα, p-p38 levels protocol3->sub_protocol_C stop End: Data Analysis & Conclusion sub_protocol_C->stop

Caption: Experimental workflow for evaluating anti-inflammatory activity.

Protocol 2.1: Cell Viability Assessment (MTT Assay)

Principle: This protocol determines the cytotoxic concentration of the test compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells. This step is critical to ensure that any observed anti-inflammatory effects are not simply due to cell death.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. The final DMSO concentration in all wells should be kept below 0.1% to avoid solvent toxicity.[10]

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a "vehicle control" group (medium with 0.1% DMSO) and a "cells only" control.

  • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate cell viability as a percentage relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Determine the concentration at which the compound reduces cell viability by 50% (CC50). Non-toxic concentrations (e.g., >90% viability) should be used for subsequent anti-inflammatory assays.

Protocol 2.2: In Vitro Anti-inflammatory Activity Screening

Principle: This protocol uses lipopolysaccharide (LPS) to induce an inflammatory response in RAW 264.7 macrophages. The ability of this compound to inhibit the production of key inflammatory mediators—nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6)—is then quantified.

Materials:

  • RAW 264.7 cells and complete DMEM

  • Lipopolysaccharide (LPS) from E. coli (stock at 1 mg/mL in sterile water)

  • This compound (at non-toxic concentrations)

  • Dexamethasone or other known anti-inflammatory agent (positive control)

  • Griess Reagent Kit (for NO measurement)

  • Mouse TNF-α and IL-6 ELISA Kits

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1-2 x 10⁵ cells/well and incubate overnight.[11][12]

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of this compound. Include vehicle control (DMSO) and positive control (e.g., Dexamethasone) groups.

  • Incubate for 1-2 hours to allow the compound to enter the cells.

  • Inflammatory Challenge: Add LPS to all wells (except the "no LPS" control group) to a final concentration of 1 µg/mL.[10][13]

  • Incubate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate briefly and carefully collect the cell culture supernatant for analysis. Store at -80°C if not used immediately.

Principle: iNOS, induced by LPS, produces large amounts of NO. NO is rapidly oxidized to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a purple azo compound, which can be measured colorimetrically.

Procedure:

  • Add 50 µL of the collected cell supernatant to a new 96-well plate.

  • Prepare a standard curve using sodium nitrite.

  • Follow the manufacturer's instructions for the Griess Reagent Kit (typically involves adding two reagent components sequentially).

  • Read the absorbance at ~540-570 nm.

Data Analysis:

  • Calculate the nitrite concentration in each sample using the standard curve.

  • Calculate the percent inhibition of NO production:

    • % Inhibition = 100 - [ (NO_LPS+Compound - NO_Control) / (NO_LPS - NO_Control) ] * 100

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of cytokines like TNF-α and IL-6 in the culture supernatant.[10]

Procedure:

  • Use the collected cell supernatants.

  • Perform the ELISA for mouse TNF-α and IL-6 according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, adding a substrate, and stopping the reaction.

  • Read the absorbance at the specified wavelength (usually 450 nm).

Data Analysis:

  • Calculate the cytokine concentrations using the standard curve generated for each assay.

  • Calculate the percent inhibition of cytokine production similar to the NO calculation.

Protocol 2.3: Mechanistic Validation (Western Blotting)

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates. To validate the mechanism of action, this protocol assesses the effect of this compound on the phosphorylation and/or degradation of key proteins in the NF-κB (p65, IκBα) and MAPK (p38) pathways.[8][10]

Materials:

  • RAW 264.7 cells cultured in 6-well plates

  • LPS, test compound, and controls

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-phospho-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with the compound and/or LPS as in Protocol 2.2, but for a shorter duration suitable for observing signaling events (e.g., 30-60 minutes for phosphorylation).[10]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[14]

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, mix with Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the desired primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Wash again, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., total p65) or a loading control (e.g., β-actin) to ensure equal protein loading.

Data Analysis:

  • Use densitometry software (e.g., ImageJ) to quantify band intensity.

  • Normalize the intensity of phosphorylated proteins to their total protein counterparts. Normalize all proteins to the loading control (β-actin).

  • Compare the levels of protein activation/degradation in compound-treated groups versus the LPS-only group.

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The results from the protocols above can be used to build a comprehensive anti-inflammatory profile for this compound.

Table 1: Summary of In Vitro Anti-inflammatory Activity

Assay ParameterTest Compound (this compound)Positive Control (e.g., Dexamethasone)
Cytotoxicity (CC50) [Insert Value in µM][Insert Value in µM]
NO Inhibition (IC50) [Insert Value in µM][Insert Value in µM]
TNF-α Inhibition (IC50) [Insert Value in µM][Insert Value in µM]
IL-6 Inhibition (IC50) [Insert Value in µM][Insert Value in µM]

IC50: The concentration of the compound required to inhibit the response by 50%.

Interpretation:

  • A high CC50 value coupled with low IC50 values for inflammatory markers indicates a favorable therapeutic window.

  • Potent inhibition of NO, TNF-α, and IL-6 production strongly suggests significant anti-inflammatory activity.

  • Western blot results showing reduced phosphorylation of p65 and p38, and/or stabilization of IκBα, would provide direct evidence that the compound acts by inhibiting the NF-κB and MAPK pathways, as hypothesized.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 6-Hydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

<

Introduction

6-Hydroxy-2,2-dimethylchroman-4-one is a member of the chromanone class of heterocyclic compounds. This structural motif is present in a variety of natural products and has garnered significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] The evaluation of the cytotoxic potential of novel compounds like this compound is a foundational step in preclinical drug discovery, providing critical insights into its therapeutic window and potential mechanisms of action.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound. We will delve into the principles behind key cell-based assays, offer detailed, step-by-step protocols, and discuss the rationale for experimental design and data interpretation. The methodologies described are designed to be robust and reproducible, forming a self-validating system for the comprehensive cytotoxicological profiling of this compound.

Guiding Principles for Cytotoxicity Assessment

A multi-faceted approach is essential for a thorough understanding of a compound's cytotoxic effects. No single assay can provide a complete picture. Therefore, we advocate for a tiered strategy that interrogates different cellular processes, from metabolic activity and membrane integrity to the induction of programmed cell death (apoptosis). This integrated approach strengthens the validity of the findings and helps to elucidate the compound's mechanism of action.

The primary assays detailed in this guide are:

  • MTT Assay: Measures mitochondrial metabolic activity, serving as a proxy for cell viability.[5]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from cells with compromised membrane integrity, a hallmark of necrosis or late-stage apoptosis.[6][7]

  • Annexin V/Propidium Iodide (PI) Apoptosis Assay: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.[8]

  • Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases, providing a specific marker for apoptosis.[9][10]

The selection of appropriate cell lines is also critical. For initial screening, a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) is recommended to assess the breadth of cytotoxic activity. Including a non-cancerous cell line is crucial for evaluating selectivity and potential off-target toxicity.[4]

Data Presentation: A Framework for Quantifying Cytotoxicity

To facilitate the comparison of results across different assays and cell lines, quantitative data should be systematically organized. The half-maximal inhibitory concentration (IC50) is a key parameter derived from dose-response curves and represents the concentration of the compound that reduces the measured biological response by 50%.

Table 1: Representative Cytotoxicity Profile of Chromanone Derivatives (Reference Data)

Compound/DerivativeCell LineAssayIC50 (µM)Reference
3-Methylidenechroman-4-one derivativeHL-60 (Leukemia)MTT1.46 ± 0.16[2]
3-Methylidenechroman-4-one derivativeNALM-6 (Leukemia)MTT0.50 ± 0.05[2]
6-methoxy-2-(naphthalen-1-yl)chroman-4-oneU-937 (Leukemia)MTT1.3 ± 0.2[2]
Chroman-2,4-dione derivativeMOLT-4 (Leukemia)MTT24.4 ± 2.6[2]
Chroman-2,4-dione derivativeHL-60 (Leukemia)MTT42.0 ± 2.7[2]

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for the recommended cytotoxicity assays. Adherence to these protocols, including the use of appropriate controls, is essential for generating reliable and reproducible data.

Diagram 1: General Workflow for Cell-Based Cytotoxicity Assays

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (Select and maintain appropriate cell lines) compound_prep 2. Compound Preparation (Prepare stock and working solutions of this compound) cell_seeding 3. Cell Seeding (Plate cells in 96-well plates) compound_prep->cell_seeding treatment 4. Compound Treatment (Expose cells to a dose-range of the compound) cell_seeding->treatment incubation 5. Incubation (Incubate for a defined period, e.g., 24, 48, 72 hours) treatment->incubation assay_specific 6. Assay-Specific Steps (e.g., add MTT reagent, collect supernatant for LDH assay) incubation->assay_specific data_acquisition 7. Data Acquisition (Measure absorbance, fluorescence, or luminescence) assay_specific->data_acquisition data_analysis 8. Data Analysis (Calculate % viability, plot dose-response curves, determine IC50) data_acquisition->data_analysis

Caption: A high-level overview of the general workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[5][11] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[12]

Materials:

  • This compound

  • Target cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3] Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from nanomolar to micromolar levels.[3] Replace the medium in each well with 100 µL of the compound dilutions.

  • Controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound (e.g., DMSO).

    • Untreated Control: Cells in complete culture medium only.

    • No-Cell Control: Medium only, to determine background absorbance.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of no-cell control) / (Absorbance of untreated control - Absorbance of no-cell control)] x 100

Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7] The LDH assay measures the amount of LDH released, which is proportional to the number of lysed cells.[14] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product that can be measured spectrophotometrically.[7]

Diagram 2: LDH Assay Workflow

G cluster_exp Experimental Steps cluster_analysis Data Analysis cell_treatment 1. Seed and Treat Cells (As per MTT protocol) supernatant_collection 2. Collect Supernatant (Centrifuge plate and transfer supernatant to a new plate) cell_treatment->supernatant_collection reaction_mixture 3. Add Reaction Mixture (Add LDH substrate mix to supernatant) supernatant_collection->reaction_mixture incubation 4. Incubate (Incubate at room temperature, protected from light) reaction_mixture->incubation stop_solution 5. Add Stop Solution (Terminate the reaction) incubation->stop_solution absorbance 6. Measure Absorbance (Read at 490 nm and a reference wavelength) stop_solution->absorbance calculation 7. Calculate % Cytotoxicity (Using spontaneous and maximum release controls) absorbance->calculation

Caption: Workflow of the LDH assay for cytotoxicity measurement.

Materials:

  • This compound

  • Target cell lines

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)[1]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.

  • Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer provided in the kit.

    • Vehicle Control: Cells treated with the solvent vehicle.

    • No-Cell Background Control: Medium only.

  • Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.[3] Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[3]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions.[3] Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[7]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[7]

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Plot the percentage of cytotoxicity against the compound concentration to determine the IC50 value.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between different stages of cell death.[15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells.[16] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can, however, penetrate the membranes of late apoptotic and necrotic cells, allowing for their identification.[15]

Materials:

  • This compound

  • Target cell lines

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value determined from the MTT or LDH assays. Incubate for the desired time period.

  • Cell Harvesting: After incubation, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[8]

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1X binding buffer to each sample and analyze immediately using a flow cytometer.

Data Analysis: The flow cytometry data will generate a quadrant plot that distinguishes four cell populations:

  • Lower-Left Quadrant (Annexin V- / PI-): Viable cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.

Quantify the percentage of cells in each quadrant to determine the mode of cell death induced by this compound.

Protocol 4: Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis.[9] Caspase-3 and -7 are key executioner caspases that cleave a wide range of cellular substrates. This assay utilizes a luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[9][17] The resulting signal is proportional to the amount of active caspase-3/7 in the sample.

Diagram 3: Apoptotic Pathway and Caspase Activationdot

G cluster_pathway Apoptotic Signaling stimulus Apoptotic Stimulus (e.g., this compound) initiator_caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) stimulus->initiator_caspases executioner_caspases Executioner Caspases (Caspase-3, -6, -7) initiator_caspases->executioner_caspases cleavage Cleavage of Cellular Substrates executioner_caspases->cleavage apoptosis Apoptosis cleavage->apoptosis

References

Application Notes and Protocols for Investigating 6-Hydroxy-2,2-dimethylchroman-4-one in Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of Chroman-4-ones in Oncology

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds with significant biological activities.[1][2] This heterobicyclic moiety, a fusion of a benzene ring and a dihydropyran ring, is a key feature in flavonoids and their derivatives, which are known to possess a wide array of pharmacological properties, including anti-inflammatory, antioxidant, and notably, anticancer effects.[1] The exploration of chroman-4-one derivatives as potential anticancer agents has yielded promising candidates that exhibit cytotoxicity against a variety of human cancer cell lines, such as breast, lung, and leukemia.[1][3] These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3][4][5]

This document provides a comprehensive guide for researchers investigating the anticancer properties of a specific derivative, 6-Hydroxy-2,2-dimethylchroman-4-one . We will delve into its proposed mechanism of action, offer detailed protocols for its evaluation, and provide insights into the interpretation of results.

Proposed Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

While the precise molecular targets of this compound are an active area of investigation, evidence from related flavonoid and chromanone compounds suggests a strong likelihood of interaction with key cell survival pathways.[6][7] A predominant mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers.

We hypothesize that this compound inhibits the proliferation of cancer cells by suppressing the PI3K/Akt signaling cascade. This inhibition leads to the downstream deactivation of anti-apoptotic proteins and the activation of pro-apoptotic factors, ultimately culminating in apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Akt (Protein Kinase B) pBad p-Bad (Inactive) pAkt->pBad Phosphorylates (Inactivates Bad) Compound 6-Hydroxy-2,2- dimethylchroman-4-one Compound->PI3K Inhibits Bad Bad Bcl2 Bcl-2 Bad->Bcl2 Inhibits pBad->Bcl2 Releases Bcl-2 CytochromeC Cytochrome c Bcl2->CytochromeC Inhibits release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed signaling pathway for this compound.

Experimental Workflow for Assessing Anticancer Activity

To validate the anticancer effects of this compound and its proposed mechanism of action, a systematic experimental approach is required. The following workflow outlines the key stages of this investigation.

G Start Start: Select Cancer Cell Lines CellCulture Cell Culture and Maintenance Start->CellCulture CompoundPrep Prepare Stock Solution of This compound CellCulture->CompoundPrep Viability Cell Viability Assay (e.g., MTT Assay) CompoundPrep->Viability IC50 Determine IC50 Value Viability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis WesternBlot Western Blot Analysis IC50->WesternBlot DataAnalysis Data Analysis and Interpretation Apoptosis->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Experimental workflow for evaluating anticancer activity.

Data Presentation: Cytotoxicity of Chroman-4-one Derivatives

While specific IC50 values for this compound are not yet widely published, the following table presents representative data for other chroman-4-one derivatives against various cancer cell lines to provide a comparative context for expected potency.

Compound TypeCancer Cell LineIC50 (µM)Reference
Chroman-2,4-dione derivativeMOLT-4 (Leukemia)24.4 ± 2.6
Chroman-2,4-dione derivativeHL-60 (Leukemia)42.0 ± 2.7
Chroman-2,4-dione derivativeMCF-7 (Breast)68.4 ± 3.9
6,8-dibromo-2-pentylchroman-4-oneSIRT2 Inhibition Assay1.5
Dihydropyrano[2,3-g] chromeneK562 (Leukemia)102 ± 1.6[5]

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line Selection: Choose appropriate cancer cell lines for your study. Breast cancer (e.g., MCF-7, MDA-MB-231) and lung cancer (e.g., A549) cell lines are good starting points based on literature for related compounds.

  • Cell Maintenance: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound and calculating the half-maximal inhibitory concentration (IC50).[4]

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO-treated cells).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 3: Apoptosis Quantification by Annexin V/PI Staining

This protocol quantifies the extent of apoptosis induced by the compound using flow cytometry.[3]

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Cell Washing: Wash the cells twice with ice-cold PBS.

  • Annexin V and PI Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol is for examining the effect of the compound on the expression and phosphorylation status of key proteins in the PI3K/Akt signaling pathway.[7]

  • Protein Extraction: Treat cells in 6-well plates with this compound as described in Protocol 3. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

References

Application Notes & Protocols: Evaluating 6-Hydroxy-2,2-dimethylchroman-4-one as a Selective SIRT2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Sirtuin 2 (SIRT2), an NAD⁺-dependent protein deacetylase, has emerged as a critical regulator in a multitude of cellular processes. Its dysregulation is implicated in the pathophysiology of neurodegenerative diseases, cancer, and metabolic disorders, making it a compelling target for therapeutic intervention.[1][2][3][4] The chroman-4-one scaffold is a well-established privileged structure in medicinal chemistry, with several analogues reported to exhibit potent and selective SIRT2 inhibitory activity.[5][6][7][8] This document provides a comprehensive technical guide for researchers to evaluate 6-Hydroxy-2,2-dimethylchroman-4-one, a specific chroman-4-one derivative, as a potential SIRT2 inhibitor. We present a logical, tiered experimental workflow, moving from initial enzymatic characterization to cellular target engagement and preliminary ADME-Tox profiling. Each protocol is designed to be self-validating and is accompanied by expert insights into the scientific rationale behind key experimental choices, empowering researchers to generate robust and reliable data for hit-to-lead development.

Scientific Rationale and Foundational Concepts

SIRT2: A Key Cytoplasmic Deacetylase

SIRT2 is a member of the class III histone deacetylases (HDACs), which are distinguished by their absolute requirement for nicotinamide adenine dinucleotide (NAD⁺) as a cofactor for their enzymatic activity.[6] While found in the nucleus during mitosis, SIRT2 is predominantly localized in the cytoplasm, where it deacetylates a variety of non-histone proteins.[2][4] Its substrate repertoire includes key proteins involved in cytoskeletal dynamics, cell cycle control, and metabolic regulation.

One of the most well-validated and crucial substrates of SIRT2 is α-tubulin.[9][10] By deacetylating acetylated α-tubulin at lysine-40, SIRT2 influences microtubule stability and dynamics, which are critical for cell division, migration, and intracellular transport. Consequently, the inhibition of SIRT2 leads to a measurable increase in α-tubulin acetylation, a widely accepted biomarker for assessing target engagement of SIRT2 inhibitors within a cellular context.[5][11]

The Role of SIRT2 in Disease Pathophysiology

The diverse functions of SIRT2 place it at the nexus of several disease pathways. Its inhibition has shown therapeutic promise in various models:

  • Neurodegenerative Diseases: In conditions like Parkinson's and Huntington's disease, SIRT2 inhibition has demonstrated neuroprotective effects.[12]

  • Cancer: SIRT2 plays a dual role in cancer, acting as either a tumor promoter or suppressor depending on the context.[4] However, its role in regulating mitosis and degrading oncoproteins like c-Myc makes its inhibition a viable anti-cancer strategy in certain malignancies.[5][11]

  • Metabolic Disorders: SIRT2 is involved in regulating adipogenesis, gluconeogenesis, and inflammatory responses, making it a target for metabolic diseases.[1][2]

The diagram below illustrates the central role of SIRT2 in cellular pathways and its link to various pathologies.

SIRT2_Pathway cluster_SIRT2 SIRT2 Catalytic Cycle cluster_substrates Key Substrates cluster_processes Cellular Processes cluster_diseases Associated Pathologies SIRT2 SIRT2 NAM Nicotinamide SIRT2->NAM releases AADPR O-Acetyl-ADP-ribose SIRT2->AADPR releases Tubulin α-Tubulin-Ac SIRT2->Tubulin deacetylates p53 p53-Ac SIRT2->p53 deacetylates FOXO1 FOXO1-Ac SIRT2->FOXO1 deacetylates Substrate Substrate Process Process Disease Disease NAD NAD+ NAD->SIRT2 required cofactor Cytoskeleton Cytoskeletal Dynamics Tubulin->Cytoskeleton Stress Stress Response p53->Stress Metabolism Metabolism (Gluconeogenesis) FOXO1->Metabolism Mitosis Mitosis & Cell Cycle Cancer Cancer Mitosis->Cancer MetabolicDisease Metabolic Disease Metabolism->MetabolicDisease Stress->Cancer Cytoskeleton->Mitosis Neurodegeneration Neurodegeneration (Parkinson's, Huntington's) Cytoskeleton->Neurodegeneration

Caption: SIRT2 signaling pathways and disease relevance.

The Experimental Workflow: A Phased Approach

A successful inhibitor development program relies on a structured screening cascade that enables rapid, data-driven decisions.[13][14] This approach minimizes the risk of advancing compounds with suboptimal properties into more resource-intensive studies.[15] Our proposed workflow is designed to efficiently evaluate this compound.

Workflow cluster_0 Phase 1: In Vitro Enzymatic Assays cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Preliminary ADME-Tox Profile Phase1 Phase1 Phase2 Phase2 Phase3 Phase3 Decision Decision Output Output Assay1 Protocol 1: Fluorometric Assay Assay2 Protocol 2: Orthogonal HPLC Assay Assay1->Assay2 Data1 IC50 Potency & Selectivity Assay2->Data1 Assay3 Protocol 3: Western Blot (Ac-Tubulin) Data1->Assay3 Assay4 Protocol 4: Immunofluorescence Assay3->Assay4 Data2 Cellular EC50 Target Validation Assay4->Data2 Assay5 Protocol 5: Cytotoxicity Assay Data2->Assay5 Assay6 Protocol 6: Metabolic Stability Assay5->Assay6 Data3 Therapeutic Index Drug-like Properties Assay6->Data3 GoNoGo Go / No-Go Decision Data3->GoNoGo

Caption: A tiered workflow for SIRT2 inhibitor evaluation.

PART I: In Vitro Characterization - Enzymatic Assays

Core Objective: To quantify the direct inhibitory activity of this compound against purified SIRT2 enzyme and assess its selectivity against other sirtuin isoforms.

Protocol 1: Primary Screening via Fluorometric SIRT2 Inhibition Assay

Scientific Rationale: This assay is a widely used high-throughput method for primary screening.[16][17] It relies on a fluorogenic peptide substrate that becomes fluorescent upon deacetylation by SIRT2, followed by the action of a developer enzyme. The signal is inversely proportional to SIRT2 inhibition. Commercial kits provide a standardized and validated platform for this initial assessment.[18]

Materials:

  • Recombinant human SIRT2 enzyme (e.g., from Abcam or Millipore)

  • SIRT2 Fluorometric Assay Kit (e.g., Abcam ab156066, Merck Millipore 566329) containing:

    • Fluorogenic acetylated peptide substrate

    • NAD⁺ solution

    • Developer solution

    • Assay Buffer

    • Stop Solution/Nicotinamide (SIRT2 inhibitor)

  • This compound (test compound), dissolved in DMSO

  • Microplate reader capable of fluorescence measurement (Ex/Em = 350-380/450-480 nm)

  • 96-well or 384-well black microplates

Procedure:

  • Compound Plating: Prepare a serial dilution of this compound in assay buffer. A typical 8-point curve might range from 100 µM to 1 nM final concentration. Add the diluted compound to the wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Enzyme Addition: Dilute the SIRT2 enzyme in cold assay buffer to the working concentration recommended by the kit manufacturer. Add the enzyme solution to all wells except the "no enzyme" control.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Prepare a master mix of the fluorogenic substrate and NAD⁺ in assay buffer. Add this mix to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Reaction Termination & Development: Add the Developer solution containing nicotinamide to each well.[18] This simultaneously stops the SIRT2 reaction and initiates the fluorescence development. Incubate for 15-45 minutes at room temperature.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader.

Data Analysis:

  • Subtract the background fluorescence ("no enzyme" control) from all other readings.

  • Normalize the data by setting the "no inhibitor" control as 100% activity and a known potent inhibitor or "no enzyme" as 0% activity.

  • Plot the normalized percent inhibition against the log concentration of the test compound.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Orthogonal Validation via HPLC-Based Assay

Scientific Rationale: HPLC-based assays provide a direct, label-free measurement of both the substrate and the deacetylated product.[19] This method is considered a gold standard for confirming hits from primary screens as it is less susceptible to artifacts like fluorescence interference from test compounds. It offers more reliable kinetic data.[11][19]

Materials:

  • Recombinant human SIRT2 enzyme

  • Acetylated peptide substrate (e.g., Ac-H3K9 peptide)

  • NAD⁺

  • Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT)

  • Quench Buffer (e.g., 200 mM HCl and 320 mM acetic acid in methanol)[19]

  • HPLC system with a C18 column and UV detector (214 or 280 nm)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, SIRT2 enzyme, and varying concentrations of this compound. Pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add the peptide substrate and NAD⁺ to initiate the reaction.

  • Incubation: Incubate at 37°C for a fixed time (e.g., 30-60 minutes) within the linear range of the reaction.

  • Quenching: Stop the reaction by adding ice-cold Quench Buffer.[19] This denatures the enzyme.

  • Sample Preparation: Centrifuge the samples at high speed to pellet the precipitated enzyme. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the sample onto the HPLC system. Use a gradient of acetonitrile in water (with 0.1% TFA) to separate the acetylated substrate from the deacetylated product.

  • Quantification: Integrate the peak areas for both the substrate and product peaks.

Data Analysis:

  • Calculate the percent conversion of substrate to product for each inhibitor concentration.

  • Normalize the data relative to the DMSO control (100% activity).

  • Plot percent inhibition versus log inhibitor concentration and fit the curve to determine the IC₅₀ value.

Data Presentation: In Vitro Potency and Selectivity

To be a valuable tool compound, an inhibitor should demonstrate selectivity for its intended target. The IC₅₀ of this compound should be determined against other relevant sirtuins, such as the nuclear SIRT1 and mitochondrial SIRT3.

Enzyme TargetIC₅₀ (µM) [Compound X]Selectivity Fold (vs. SIRT2)
SIRT2 1.5 ± 0.2 -
SIRT145.2 ± 3.1~30-fold
SIRT3> 100> 66-fold

Table 1: Example in vitro inhibitory profile of a selective SIRT2 inhibitor.

PART II: Cellular Target Engagement and Efficacy

Core Objective: To verify that this compound can cross the cell membrane and inhibit SIRT2 at its physiological site of action, leading to the expected downstream biological consequence.

Protocol 3: Western Blot Analysis of α-Tubulin Acetylation

Scientific Rationale: This is the benchmark assay to confirm cellular SIRT2 inhibition. An effective inhibitor will prevent the deacetylation of α-tubulin, resulting in a dose-dependent accumulation of acetylated α-tubulin (Ac-α-tubulin) that can be detected by western blot.[5][9][11] Total α-tubulin is used as a loading control to ensure that the observed changes are due to acetylation status and not variations in protein amount.

Materials:

  • Human cell line (e.g., MCF-7 breast cancer, A549 lung cancer, or PC-3 prostate cancer cells)

  • Cell culture medium, FBS, and supplements

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-acetyl-α-Tubulin (Lys40), Mouse anti-α-Tubulin

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

  • SDS-PAGE gels, transfer membranes (PVDF), and western blotting apparatus

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound (e.g., 0.1 µM to 50 µM) for 6-24 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody against Ac-α-tubulin overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with the primary antibody for total α-tubulin to serve as a loading control.

Data Analysis:

  • Quantify the band intensities for Ac-α-tubulin and total α-tubulin using software like ImageJ.

  • Normalize the Ac-α-tubulin signal to the total α-tubulin signal for each lane.

  • Plot the fold-change in normalized Ac-α-tubulin levels relative to the DMSO control against the compound concentration to determine the cellular EC₅₀.

Protocol 4: Immunofluorescence Imaging of Acetylated α-Tubulin

Scientific Rationale: This technique provides visual confirmation of the western blot data and reveals the subcellular localization of the effect. Inhibition of SIRT2 typically results in an increased acetylation of the perinuclear microtubule network.[11][20]

Materials:

  • Cells seeded on glass coverslips in a 24-well plate

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.25% Triton X-100 in PBS for permeabilization

  • Primary and fluorescently-labeled secondary antibodies (as above)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells on coverslips as described in the western blot protocol.

  • Fixation and Permeabilization: Wash with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with Triton X-100 for 10 minutes.

  • Blocking and Staining: Block with 1% BSA in PBST for 30 minutes. Incubate with the primary antibody for Ac-α-tubulin for 1-2 hours. Wash, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594) for 1 hour in the dark.

  • Counterstaining and Mounting: Stain nuclei with DAPI for 5 minutes. Wash and mount the coverslips onto microscope slides.

  • Imaging: Acquire images using a fluorescence microscope, ensuring consistent settings across all samples.

Expected Results: Untreated cells will show low, diffuse staining for Ac-α-tubulin. Cells treated with an effective SIRT2 inhibitor will display a marked increase in the intensity of Ac-α-tubulin, particularly on the microtubule filaments surrounding the nucleus.[10]

PART III: Preliminary Drug-like Properties - In Vitro ADME-Tox

Core Objective: To perform initial, high-throughput assays to identify any major liabilities in the compound's absorption, distribution, metabolism, excretion (ADME), or toxicity profile. Favorable results at this stage provide confidence for further investment.[15][21][22]

Protocol 5: In Vitro Cytotoxicity Assay

Scientific Rationale: It is essential to determine if the compound is toxic to cells at concentrations required for its biological effect. This assay establishes a therapeutic window (the ratio of cytotoxicity to efficacy). A large window is desirable. Assays measuring ATP levels (like CellTiter-Glo) are a robust indicator of cell viability.[15]

Materials:

  • Cell line used in cellular assays

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with a broad range of compound concentrations (e.g., 0.1 µM to 200 µM) for 24-72 hours.

  • Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo reagent to each well, mix on an orbital shaker for 2 minutes to induce lysis, and incubate for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence on a plate reader.

Data Analysis:

  • Normalize the data to DMSO-treated cells (100% viability).

  • Plot percent viability against log compound concentration and fit the curve to determine the CC₅₀ (concentration that causes 50% cell death).

Protocol 6: Metabolic Stability Assay

Scientific Rationale: A compound's therapeutic effect is dependent on its ability to remain intact for a sufficient period. This assay uses liver microsomes, which contain key drug-metabolizing enzymes (like Cytochrome P450s), to provide an early estimate of a compound's metabolic clearance and in vivo half-life.[15][21]

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (cofactor for metabolic enzymes)

  • Phosphate buffer (pH 7.4)

  • This compound

  • LC-MS/MS system for quantification

Procedure:

  • Incubation: In a 96-well plate, pre-warm HLM and the test compound in phosphate buffer at 37°C.

  • Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile (which also precipitates proteins).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound at each time point.

Data Analysis:

  • Plot the natural log of the percentage of compound remaining versus time.

  • The slope of the linear portion of this plot (k) is the elimination rate constant.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Data Presentation: Summary of Preliminary ADME-Tox Profile
ParameterAssayExample ResultImplication
Efficacy Cellular Ac-Tubulin (EC₅₀)2.5 µMPotent cellular activity
Toxicity Cytotoxicity (CC₅₀)75 µMGood therapeutic window (~30-fold)
Metabolism HLM Stability (t½)45 minModerately stable, potential for acceptable in vivo exposure

Table 2: Example integrated data summary for a promising SIRT2 inhibitor candidate.

Summary and Future Directions

This guide outlines a robust, multi-tiered strategy for the comprehensive evaluation of this compound as a SIRT2 inhibitor. By following this workflow, researchers can:

  • Reliably determine the in vitro potency and selectivity using both primary and orthogonal enzymatic assays.

  • Confirm cellular target engagement and efficacy by measuring the canonical SIRT2 biomarker, acetylated α-tubulin.

  • Gain early insights into the compound's drug-like properties through preliminary cytotoxicity and metabolic stability profiling.

A compound that demonstrates high potency (IC₅₀ < 5 µM), good selectivity (>20-fold over other sirtuins), robust cellular activity (EC₅₀ in the low micromolar range), and a favorable preliminary ADME-Tox profile would be considered a strong candidate for progression.

Future work would involve lead optimization to improve potency and drug-like properties, followed by in vivo pharmacokinetic studies and efficacy testing in relevant animal models of cancer or neurodegeneration.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-Hydroxy-2,2-dimethylchroman-4-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Hydroxy-2,2-dimethylchroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the knowledge to not only successfully synthesize the target compound but also to understand the underlying chemical principles for effective optimization and problem-solving.

Scientific Overview

The synthesis of this compound is a valuable process in medicinal chemistry, as this scaffold is a key component in various biologically active molecules, including SIRT2 inhibitors.[1][2] The most common and efficient method for its preparation is a base-catalyzed condensation reaction between 2',5'-dihydroxyacetophenone and acetone. This reaction is often accelerated using microwave irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating methods.[3][4][5][6]

The general reaction scheme is as follows:

2',5'-dihydroxyacetophenone + Acetone --(Base Catalyst)--> this compound

This guide will delve into the nuances of this reaction, providing you with the necessary tools to optimize your synthesis and troubleshoot any issues that may arise.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and problems encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure that your 2',5'-dihydroxyacetophenone and acetone are of high purity. Impurities can interfere with the reaction and lead to the formation of side products. Acetone, in particular, should be anhydrous.

  • Catalyst Activity: If you are using a base catalyst like piperidine, ensure it is fresh and has not been degraded by improper storage. The choice of base is also critical; while piperidine is commonly used, other bases like pyrrolidine can also be effective.[7]

  • Reaction Conditions:

    • Temperature: For conventional heating, ensure the reaction temperature is optimal and maintained consistently. For microwave-assisted synthesis, localized overheating can be an issue. Ensure proper stirring and consider using a lower power setting for a longer duration.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times can lead to lower yields of the desired product.

  • Moisture: The presence of water can interfere with the base catalyst and promote side reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents if the reaction is not being run neat.

Q2: I am observing the formation of multiple side products in my reaction mixture. What are these impurities and how can I minimize them?

A2: The most common side products in this reaction arise from the self-condensation of acetone.[8][9] Under basic conditions, acetone can react with itself to form products such as diacetone alcohol and mesityl oxide.[8][10]

  • Minimizing Acetone Self-Condensation:

    • Stoichiometry: Use a moderate excess of acetone to drive the reaction towards the desired product, but avoid a large excess which can favor self-condensation.

    • Controlled Addition: In some cases, slow addition of the base catalyst to the mixture of 2',5'-dihydroxyacetophenone and acetone can help to minimize the self-condensation of acetone.

  • Other Potential Side Reactions: In base-catalyzed condensations involving hydroxyacetophenones, there is a possibility of other competing reactions, though less common in this specific synthesis. Careful control of reaction conditions is key to minimizing these.

Q3: Should I use conventional heating or microwave irradiation for this synthesis?

A3: Both methods can be effective, but microwave-assisted synthesis offers significant advantages.[4][5][6][11]

  • Microwave Irradiation: This method drastically reduces reaction times, often from hours to minutes, and can lead to higher yields with cleaner reaction profiles.[3][12] The rapid and uniform heating provided by microwaves can enhance the reaction rate and minimize the formation of thermal degradation products.

  • Conventional Heating: While slower, conventional heating can also be used successfully. It is important to ensure uniform heat distribution with vigorous stirring to avoid localized overheating and charring.

Q4: What is the best method for purifying the final product?

A4: The most common and effective method for purifying this compound is column chromatography on silica gel.[13]

  • Solvent System: A typical eluent system for column chromatography is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the specific impurities present and should be determined by TLC analysis.

  • Recrystallization: After column chromatography, recrystallization from a suitable solvent system can be performed to obtain a highly pure product.

Experimental Protocols

Here are detailed, step-by-step methodologies for the synthesis and purification of this compound.

Protocol 1: Microwave-Assisted Synthesis

This protocol is based on a reported high-yield synthesis using piperidine as a catalyst under neat conditions.[7]

Materials:

  • 2',5'-dihydroxyacetophenone

  • Acetone (anhydrous)

  • Piperidine

  • Microwave reactor

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a microwave-safe reaction vessel, add 2',5'-dihydroxyacetophenone (1 equivalent).

  • Add acetone (a moderate excess, e.g., 5-10 equivalents).

  • Add a catalytic amount of piperidine (e.g., 0.1-0.2 equivalents).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power and temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes). Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the excess acetone under reduced pressure.

  • The crude product can then be purified by column chromatography.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a glass column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes a comparison of reaction conditions for the synthesis of chromanones, highlighting the advantages of microwave-assisted synthesis.

ParameterConventional HeatingMicrowave IrradiationReference(s)
Reaction Time Several hours (e.g., 4-24 h)Minutes (e.g., 5-30 min)[3][6][12]
Yield Moderate to goodOften higher and more consistent[3][6]
Energy Consumption HigherLower[4]
Side Reactions More prone to thermal degradationReduced due to shorter reaction times[12]
Solvent Use Often requires a solventCan be performed under neat (solvent-free) conditions[7]

Visualizations

Reaction Mechanism

The base-catalyzed synthesis of this compound proceeds through an initial aldol-type condensation followed by an intramolecular cyclization (oxa-Michael addition).

Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Intramolecular Cyclization (Oxa-Michael Addition) cluster_step5 Step 5: Final Product Formation A Acetone C Acetone Enolate A->C Deprotonation B Piperidine (Base) E Intermediate Alkoxide C->E Nucleophilic attack on carbonyl D 2',5'-dihydroxyacetophenone F Aldol Adduct E->F Protonation from solvent/conjugate acid G Cyclized Intermediate F->G Deprotonation of phenol & intramolecular attack H This compound G->H Protonation

Caption: Base-catalyzed reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Start Synthesis Problem Low Yield or Impurities Detected Start->Problem CheckPurity Verify Purity of Starting Materials Problem->CheckPurity Initial Check CheckCatalyst Check Catalyst Activity & Amount Problem->CheckCatalyst If starting materials are pure OptimizeConditions Optimize Reaction Conditions (Time, Temp.) Problem->OptimizeConditions If catalyst is fine CheckMoisture Ensure Anhydrous Conditions Problem->CheckMoisture If conditions seem optimal Purification Optimize Purification Protocol Problem->Purification If reaction mixture is complex CheckPurity->CheckCatalyst If purity is confirmed CheckCatalyst->OptimizeConditions If catalyst is active OptimizeConditions->CheckMoisture If conditions are optimized CheckMoisture->Purification If conditions are dry Success Successful Synthesis Purification->Success If purification is successful

Caption: A systematic workflow for troubleshooting issues in the synthesis of this compound.

References

Technical Support Center: Improving Yield in Chromanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chromanone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to chromanone derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and enhance your experimental outcomes. The chroman-4-one framework is a critical structural motif in a vast array of biologically active compounds, making efficient synthesis paramount.[1][2][3]

This center is structured to address common challenges encountered in the lab, from reaction setup to final purification. We will delve into the nuances of widely used synthetic methods, offering insights born from experience to help you navigate the complexities of chromanone synthesis.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding chromanone synthesis.

Q1: My intramolecular Friedel-Crafts acylation is giving a low yield. What are the first parameters I should investigate?

A1: Low yields in intramolecular Friedel-Crafts acylations for chromanone synthesis are a frequent issue. The primary factors to investigate are the choice and amount of Lewis acid catalyst, solvent, and reaction temperature.[4] Polyphosphoric acid (PPA) and aluminum chloride (AlCl₃) are common catalysts, but their effectiveness can be highly substrate-dependent.[4][5]

  • Catalyst Activity: Ensure your Lewis acid is not hydrated, as moisture can significantly deactivate it.[4] For substrates with electron-withdrawing groups, a stronger Lewis acid or higher reaction temperatures may be necessary to drive the reaction to completion.[5]

  • Solvent Choice: The solvent plays a crucial role in solubilizing the starting material and catalyst complex.[4][6] Solvents like nitromethane have been shown to influence product distribution in some cases.[4]

  • Temperature Control: The reaction temperature is a critical parameter.[7] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of the starting material or product, leading to tarry by-products.[8]

Q2: I'm attempting a Simonis-von Pechmann reaction to get a chromone, but the reaction is sluggish and the yield is poor. What's going wrong?

A2: The Simonis-von Pechmann reaction, which condenses phenols with β-ketoesters, can be sensitive to the nature of the condensing agent and the reactivity of the phenol. While the classic Pechmann condensation under acidic conditions yields coumarins, the use of phosphorus pentoxide (P₂O₅) typically directs the reaction towards chromone formation.[9][10]

  • Condensing Agent: The choice of condensing agent is critical. While P₂O₅ is standard for the Simonis variation, other agents like sulfuric acid, aluminum chloride, and trifluoroacetic acid are used for the Pechmann reaction and can sometimes lead to mixed products.[9] The amount of catalyst can also be a factor, with some reactions requiring a large excess.[9]

  • Phenol Reactivity: Highly activated phenols, such as resorcinol, react under milder conditions.[10] Less activated phenols may require harsher conditions, which can also lead to side reactions.

  • Reaction Conditions: Ensure your reagents are anhydrous, as moisture can interfere with the condensing agent. Temperature control is also vital; insufficient heating will result in a slow or incomplete reaction.

Q3: My purification of the final chromanone product by column chromatography is resulting in significant product loss. Are there alternative methods?

A3: Purification of chromanones can indeed be challenging. While flash column chromatography is a standard method, several factors can lead to product loss.[11]

  • Column Overloading: Applying too much crude product to the column can lead to poor separation.[8]

  • Compound Volatility: Some chromanones may be volatile, leading to loss during solvent removal (rotoevaporation).[12]

  • Alternative Purification: Consider recrystallization as an alternative or complementary purification step. Finding a suitable solvent system can yield highly pure product with minimal loss. For more complex mixtures, preparative high-performance liquid chromatography (prep-HPLC) can be a powerful tool for isolating pure chromones.[13] Macroporous resins have also been shown to be effective for the separation of chromone derivatives.[13]

Section 2: Troubleshooting Guides

This section provides more detailed, scenario-based troubleshooting for common synthetic routes.

Guide 1: Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acids is a cornerstone of chromanone synthesis.[5][14] This reaction involves the cyclization of an acyl group onto an aromatic ring, typically promoted by a Lewis acid.

Common Issues & Solutions
Issue Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Inactive Catalyst (e.g., hydrated AlCl₃).[4] 2. Insufficiently activated aromatic ring.[5] 3. Suboptimal reaction temperature.[4]1. Use freshly opened or properly stored Lewis acid. 2. For deactivated rings, consider a stronger Lewis acid or higher temperatures. 3. Systematically screen temperatures (e.g., room temp, 50 °C, 80 °C) to find the optimum.
Formation of Polymeric Byproducts Intermolecular acylation competing with the desired intramolecular reaction.[4]Run the reaction at high dilution to favor the intramolecular pathway.[4]
Product Degradation (Dark, Tarry Mixture) 1. Reaction temperature is too high.[8] 2. Reaction time is too long.1. Lower the reaction temperature. 2. Monitor the reaction by TLC or LC-MS and quench as soon as the starting material is consumed.
Inconsistent Yields Upon Scale-Up 1. Inefficient heat transfer in a larger reactor.[8] 2. Poor mixing leading to localized "hot spots".[8]1. Ensure adequate cooling capacity for the larger vessel. 2. Optimize stirring speed and consider mechanical stirring for better homogeneity.[8]

Workflow for Optimizing Intramolecular Friedel-Crafts Acylation

G cluster_start Start: Low Yield cluster_catalyst Catalyst Optimization cluster_conditions Reaction Conditions cluster_monitoring Analysis & Workup cluster_end Outcome start Low Yield in Friedel-Crafts Acylation catalyst_check Verify Catalyst Activity (Anhydrous Conditions) start->catalyst_check Step 1 catalyst_screen Screen Lewis Acids (e.g., AlCl₃, PPA, FeCl₃) catalyst_check->catalyst_screen temp_screen Optimize Temperature catalyst_screen->temp_screen Step 2 dilution_check Check for Polymerization (Run at High Dilution if Needed) temp_screen->dilution_check reaction_monitoring Monitor by TLC/LC-MS dilution_check->reaction_monitoring Step 3 quench Quench Promptly at Completion reaction_monitoring->quench end_success Improved Yield quench->end_success Final G start 3-Phenoxypropanoic Acid + Lewis Acid (LA) intermediate1 Acylium Ion Intermediate start->intermediate1 1. Activation intermediate2 Sigma Complex (Resonance Stabilized) intermediate1->intermediate2 2. Intramolecular Electrophilic Attack product Chromanone + Regenerated LA intermediate2->product 3. Deprotonation & Rearomatization

References

Technical Support Center: Synthesis of 6-Hydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Hydroxy-2,2-dimethylchroman-4-one. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the common challenges associated with this synthesis. Our goal is to equip you, our fellow researchers and drug development professionals, with the expertise to identify, mitigate, and eliminate common side products, thereby improving yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound, which is typically achieved via a base-catalyzed condensation of 2',5'-dihydroxyacetophenone with acetone, followed by an intramolecular oxa-Michael addition.

Q1: My reaction yield is low and TLC analysis shows a significant amount of unreacted 2',5'-dihydroxyacetophenone. What is the likely cause?

A: Low conversion is often a result of suboptimal reaction conditions that fail to drive the initial aldol condensation. Key factors to investigate include:

  • Base Strength & Concentration: The base is crucial for deprotonating acetone to form the reactive enolate. If the base is too weak or used in insufficient quantity, the reaction will be slow or stall. Common bases for this reaction include pyrrolidine, piperidine, or alkali hydroxides (NaOH, KOH).[1]

  • Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. For this specific synthesis, moderate heat or even microwave irradiation has been shown to be effective.[1] If you are running the reaction at room temperature, a gentle increase in heat may improve conversion.

  • Reaction Time: Aldol condensations can be slow. It is essential to monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion before workup.[2]

Q2: I'm observing a significant, often sticky, byproduct that is difficult to separate from my desired product. What could this be?

A: The most common byproduct in this reaction is the result of acetone self-condensation. Acetone can react with itself in the presence of a base to form diacetone alcohol, which can then dehydrate to form mesityl oxide. These can further react to form higher molecular weight polymers. This issue is particularly prevalent because the hydroxyl group on the acetophenone starting material is electron-donating, which can sometimes slow the desired crossed-aldol reaction, giving the acetone more opportunity to react with itself.[2][3]

To mitigate this, consider the following:

  • Control Stoichiometry: Use a moderate excess of acetone, but avoid a very large excess which can favor self-condensation.

  • Slow Addition: Add the base slowly to the mixture of the acetophenone and acetone. This keeps the instantaneous concentration of the enolate low, disfavoring self-reaction.

  • Choice of Base: A less hindered, moderately strong base like pyrrolidine can be more effective than strong, bulky bases.

Q3: My final product has a persistent yellow or brown discoloration, even after initial purification. What are these impurities and how can I remove them?

A: Discoloration often arises from two sources:

  • Chalcone Intermediate: The reaction proceeds through an α,β-unsaturated ketone intermediate (a chalcone analog). If the final ring-closing intramolecular oxa-Michael addition is incomplete, this conjugated and often colored intermediate will contaminate your product.

  • Oxidation: The starting material, 2',5'-dihydroxyacetophenone, and the final product both contain phenol groups that are susceptible to oxidation, especially under basic conditions in the presence of air. This oxidation leads to highly colored quinone-like structures.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[2]

  • Degas Solvents: Ensure your solvents are degassed before use to remove dissolved oxygen.[2]

  • Promote Cyclization: Ensure the reaction conditions (e.g., sufficient reaction time, appropriate temperature) favor the final ring-closing step to consume the chalcone intermediate.

  • Purification: Recrystallization or flash column chromatography are typically effective for removing these impurities.[3][4] A wash with a mild reducing agent solution (e.g., sodium bisulfite) during workup can sometimes help remove oxidative impurities.

Q4: My LC-MS shows a peak corresponding to the dehydrated intermediate (chalcone). How do I ensure the reaction goes to completion to form the chromanone ring?

A: The accumulation of the chalcone intermediate, (E)-4-(2,5-dihydroxyphenyl)-3-methylbut-3-en-2-one, indicates that the intramolecular oxa-Michael addition is the rate-limiting step. To drive the reaction to completion:

  • Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or with gentle heating to overcome the activation energy for the cyclization.

  • Choice of Base/Solvent: The base is not only a catalyst for the initial condensation but also plays a role in the cyclization. In some cases, switching to a different base or a more polar solvent can facilitate the ring closure.

  • Acidic Workup: While the reaction is base-catalyzed, a final treatment with a mild acid during workup can sometimes promote the cyclization of any remaining phenolate intermediate.

Part 2: Troubleshooting and Optimization Guides
Guide 1: Protocol for Minimizing Side Product Formation

This protocol is designed to minimize acetone self-condensation and oxidative degradation.

Materials:

  • 2',5'-dihydroxyacetophenone

  • Acetone (high purity)

  • Pyrrolidine[1]

  • Toluene (degassed)

  • Nitrogen or Argon gas supply

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.

  • Reagent Loading: Add 2',5'-dihydroxyacetophenone (1.0 eq) and a moderate excess of acetone (3-5 eq) to the flask. Add degassed toluene as the solvent.

  • Inerting: Purge the flask with nitrogen or argon for 10-15 minutes to remove oxygen.

  • Base Addition: While stirring under an inert atmosphere, slowly add pyrrolidine (1.1 eq) to the mixture at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (or a temperature specified by a reference procedure, e.g., 80-100 °C) and monitor the reaction by TLC.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, water, and finally brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]

Guide 2: Data on Reaction Condition Effects

The choice of reaction parameters significantly impacts the ratio of the desired product to side products.

ParameterConditionEffect on Desired ProductEffect on Side ProductsRationale & Citation
Base Strong (e.g., NaOH, KOH)Can increase rateSignificantly increases acetone self-condensation.Strong bases rapidly generate high concentrations of enolate, favoring self-reaction.
Weaker (e.g., Pyrrolidine)Effective catalysisLower rates of self-condensation.Provides controlled generation of the enolate.[1]
Temperature High (>120 °C)May decrease yieldPromotes both self-condensation and thermal decomposition.High temperatures can lead to undesired side reactions and product degradation.[2]
Moderate (60-100 °C)Optimal for rate and yieldBalances reaction rate while minimizing side reactions.Provides sufficient energy for cyclization without excessive decomposition.
Concentration HighFaster reactionIncreases intermolecular side reactions (polymerization).High dilution conditions can be used to favor intramolecular reactions.[2]
Low (High Dilution)Slower reactionMinimizes intermolecular reactions.Reduces the probability of two reactant molecules encountering each other.[2]
Atmosphere AirNo direct effect on ratePromotes oxidation of phenol groups, causing discoloration.Dissolved oxygen can lead to oxidative side reactions.[2]
Inert (N₂ or Ar)No direct effect on ratePrevents oxidation, leading to a cleaner product.Protects sensitive functional groups from degradation.[2]
Part 3: Mechanistic Visualization
Diagram 1: Synthesis Pathway and Side Product Formation

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the key competing side reaction.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_side_products Side Products R1 2',5'-Dihydroxy- acetophenone I2 Aldol Adduct R1->I2 Aldol Addition R2 Acetone I1 Acetone Enolate R2->I1 + Base SP1 Diacetone Alcohol R2->SP1 Self-Condensation I1->R2 - Base I1->I2 Aldol Addition I1->SP1 Self-Condensation I3 Chalcone Intermediate (α,β-Unsaturated Ketone) I2->I3 - H₂O (Dehydration) P1 6-Hydroxy-2,2-dimethyl- chroman-4-one (Desired Product) I3->P1 Intramolecular Oxa-Michael Addition (Cyclization) SP2 Mesityl Oxide & Polymers SP1->SP2 - H₂O Base Base (e.g., Pyrrolidine)

Caption: Reaction scheme for chromanone synthesis and competing acetone self-condensation.

References

Aldehyde self-condensation in chromanone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of chroman-4-ones. This resource provides in-depth troubleshooting advice, field-proven protocols, and mechanistic insights to help you navigate the common challenges associated with chromanone synthesis, particularly the undesired self-condensation of aldehyde reactants. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the purity of your target chromanone derivatives.

Introduction: The Challenge of Chemoselectivity

The base-catalyzed condensation of a 2'-hydroxyacetophenone with an aldehyde is a cornerstone method for synthesizing the chroman-4-one scaffold, a privileged structure in medicinal chemistry.[1][2] The reaction elegantly proceeds through an initial aldol-type addition to form a chalcone intermediate, which then undergoes an intramolecular oxa-Michael addition to furnish the desired heterocyclic ring.[3]

However, the success of this synthesis hinges on controlling the chemoselectivity. The aldehyde, possessing an enolizable α-hydrogen, can act as both a nucleophile (after deprotonation by the base) and an electrophile. This dual reactivity opens a competitive and often problematic side reaction pathway: aldehyde self-condensation.[4] This guide will address the root causes of this side reaction and provide actionable strategies to suppress it.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My chromanone synthesis is yielding a complex mixture of products with a significant portion being a high-molecular-weight, UV-active impurity. What is the likely cause?

A1: This is a classic symptom of significant aldehyde self-condensation. The base catalyst, intended to deprotonate the 2'-hydroxyacetophenone, can also deprotonate the α-hydrogen of your aldehyde reactant.[5] This creates an aldehyde enolate that rapidly attacks another molecule of the aldehyde. This initial aldol addition product can then dehydrate to form an α,β-unsaturated aldehyde, which can participate in further Michael additions or polymerize, leading to the complex mixture and high-molecular-weight byproducts you are observing.[4] The desired reaction pathway is often kinetically slower than this undesired self-condensation, especially if the reaction conditions are not optimized.

Q2: I'm observing significant amounts of unreacted 2'-hydroxyacetophenone at the end of the reaction, even with a stoichiometric amount of aldehyde. Why isn't my starting material being consumed?

A2: This indicates that the aldehyde is preferentially reacting with itself rather than with the enolate of the 2'-hydroxyacetophenone. The rate of aldehyde self-condensation is likely much faster than the rate of the desired crossed-aldol reaction. This effectively consumes the aldehyde, leaving the 2'-hydroxyacetophenone with nothing to react with. Key factors influencing this are base strength, temperature, and the instantaneous concentration of the aldehyde in the reaction mixture.

Q3: How does the choice of base impact the formation of the aldehyde self-condensation byproduct?

A3: The base is critical for controlling the reaction's selectivity. A very strong, non-nucleophilic base might seem ideal, but it can lead to rapid, uncontrolled enolate formation of both the ketone and the aldehyde, exacerbating the self-condensation issue. Conversely, a weaker base may not be sufficient to deprotonate the 2'-hydroxyacetophenone efficiently.

Base TypeTypical ExamplesImpact on Aldehyde Self-CondensationRationale & Expert Insight
Strong Hydroxides NaOH, KOHHigh Risk These bases are highly active and can rapidly generate enolates from both reactants, often leading to poor selectivity.[5] They are common in Claisen-Schmidt condensations but require careful control of temperature and addition rates.
Alkoxides NaOEt, KOtBuModerate to High Risk Similar to hydroxides, their reactivity can lead to competitive self-condensation. The bulkiness of t-butoxide can sometimes offer better selectivity.
Amine Bases Diisopropylamine (DIPA), PyrrolidineLower Risk (Recommended) These milder, non-nucleophilic bases are often more selective. They are basic enough to facilitate the desired reaction pathway without aggressively promoting aldehyde self-condensation. DIPA, in particular, has been used effectively in microwave-assisted protocols.

Troubleshooting & Optimization Workflow

When faced with low yields and high levels of aldehyde self-condensation byproducts, a systematic approach to optimization is crucial. The following workflow provides a logical sequence of steps to diagnose and resolve the issue.

G start Low Yield of Chromanone & High Aldehyde Self-Condensation temp_check Step 1: Lower Reaction Temperature Run at 0°C or room temperature. start->temp_check add_rate Step 2: Control Aldehyde Addition Add aldehyde slowly via syringe pump. temp_check->add_rate If improvement is minor base_choice Step 3: Change the Base Switch from NaOH/KOH to DIPA. add_rate->base_choice If self-condensation still significant monitor Step 4: Monitor Reaction Use TLC to track consumption of starting material and formation of products. base_choice->monitor After implementing changes result_good Problem Solved: High Yield & Purity monitor->result_good Desired product is major spot, starting material consumed result_bad Problem Persists: Consult Advanced Protocols monitor->result_bad No significant improvement G cluster_0 Desired Pathway: Chromanone Synthesis cluster_1 Undesired Pathway: Aldehyde Self-Condensation Ketone 2'-Hydroxy- acetophenone Enolate_K Ketone Enolate (Nucleophile) Ketone->Enolate_K Deprotonation Aldehyde1 Aldehyde Chalcone Chalcone Intermediate Aldehyde1->Chalcone Base1 Base (e.g., DIPA) Enolate_K->Chalcone Nucleophilic Attack Chromanone Target Chromanone Chalcone->Chromanone Intramolecular oxa-Michael Addition Aldehyde2 Aldehyde Enolate_A Aldehyde Enolate (Nucleophile) Aldehyde2->Enolate_A Deprotonation Aldehyde3 Aldehyde Aldol_Adduct Aldol Adduct Aldehyde3->Aldol_Adduct Base2 Base Enolate_A->Aldol_Adduct Nucleophilic Attack Side_Product α,β-Unsaturated Aldehyde (Side Product) Aldol_Adduct->Side_Product Dehydration

References

Technical Support Guide: Strategies for Solubilizing 6-Hydroxy-2,2-dimethylchroman-4-one for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling 6-Hydroxy-2,2-dimethylchroman-4-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising antioxidant compound in their experimental setups.[1] We will address common issues in a direct question-and-answer format, providing both the "how" and the "why" behind our recommended protocols to ensure your experimental success.

Section 1: Frequently Asked Questions - Understanding the Core Problem
Q1: Why is this compound so difficult to dissolve in my aqueous assay buffer?

Answer: The solubility challenge stems directly from the molecule's chemical structure. The chromanone core, fused with a benzene ring and featuring two methyl groups (dimethyl), creates a significantly non-polar and rigid system.[2] Physicochemical predictors, such as the calculated LogP (a measure of lipophilicity), are often positive for such structures, indicating a preference for a lipid-like environment over an aqueous one.[3] This inherent hydrophobicity is the primary reason the compound resists dissolving in water-based buffers, which are polar.

Q2: I'm preparing to work with this compound for the first time. What is the absolute best starting solvent?

Answer: For creating an initial high-concentration stock solution, your solvent of choice should be 100% anhydrous Dimethyl Sulfoxide (DMSO).[4][5] DMSO is a powerful, water-miscible organic solvent capable of dissolving a vast array of hydrophobic organic molecules.[4][6] The standard practice is to dissolve the compound in pure DMSO at a high concentration (e.g., 10-50 mM) and then dilute this stock into your final assay buffer. This approach minimizes the volume of organic solvent introduced into your biological system.[5] If DMSO proves problematic for your specific assay, Dimethylformamide (DMF) is a common alternative.[5]

Section 2: Core Protocol - Preparing a DMSO Stock Solution

This protocol outlines the standard procedure for preparing a 10 mM stock solution.

Materials:

  • This compound (MW: 192.21 g/mol )[3]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 192.21 g/mol * 1000 = 1.92 mg

  • Weighing: Carefully weigh out approximately 1.92 mg of the compound and place it into a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container, protected from light and moisture. The use of anhydrous DMSO is crucial as water can promote degradation of compounds during long-term storage.[7]

Section 3: Troubleshooting Guide - When Things Go Wrong

This section addresses the most common failure point: precipitation of the compound upon dilution into aqueous media.

Q3: I followed the protocol, but my compound immediately precipitated or made the solution cloudy when I diluted the DMSO stock into my buffer. What's my next step?

Answer: This phenomenon, known as "crashing out," is the most frequent hurdle. It occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Do not proceed with a cloudy or precipitated solution, as it invalidates concentration-dependent results. Follow this systematic troubleshooting workflow.

G start Start: Compound Precipitates in Buffer step1 Step 1: Lower Final Conc. Is the new concentration still biologically relevant? start->step1 step2 Step 2: Verify Solvent Tolerance Run a control. Is the final DMSO concentration affecting the assay? step1->step2 If precipitation persists... step3 Step 3: Modify Assay Buffer Try adjusting pH (7.4-8.5) or adding a co-solvent (e.g., PEG-300). step2->step3 If precipitation persists... step4 Step 4: Use Solubilizing Excipients Incorporate cyclodextrins or non-ionic surfactants. step3->step4 If precipitation persists... end_node Success: Soluble Compound in Assay step4->end_node Solution Achieved G cluster_0 Aqueous Solution cluster_1 Soluble Inclusion Complex compound Hydrophobic Compound (Insoluble) complex [Compound ⊂ Cyclodextrin] cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior)

References

Technical Support Center: Minimizing Off-Target Effects of 6-Hydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Last Updated: 2025-12-30

Introduction

Welcome to the technical support resource for researchers utilizing 6-Hydroxy-2,2-dimethylchroman-4-one. This molecule, a member of the chroman-4-one class, has been identified in various natural sources, including Tussilago farfara, and is investigated for its antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2][3][4][5][6][7] As with any small molecule, understanding and mitigating off-target effects is crucial for the accurate interpretation of experimental results and for the advancement of any potential therapeutic applications.

While the specific molecular targets of this compound are not extensively characterized in publicly available literature, the broader class of chroman-4-one derivatives is known to interact with a range of biological targets, including sirtuins and various enzymes.[8][9][10][11][12][13] This guide is designed to provide you with the foundational knowledge and practical strategies to proactively identify and minimize off-target effects in your research.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects are unintended interactions of a drug or small molecule with proteins or other biomolecules that are not the intended therapeutic target.[14] These interactions can lead to misleading experimental data, confounding results, and in a clinical context, adverse drug reactions.[14] Minimizing off-target effects is essential for ensuring that the observed biological response is due to the modulation of the intended target.

Q2: Are there known off-targets for this compound?

A2: Currently, there is limited specific data on the off-target profile of this compound. However, the chroman-4-one scaffold is present in molecules with diverse biological activities, suggesting the potential for interactions with multiple cellular targets.[8][9][10][11][12][13] Therefore, it is recommended that researchers perform their own selectivity profiling as part of their experimental workflow.

Q3: What is the general approach to minimizing off-target effects?

A3: A multi-pronged approach is recommended, starting with in silico predictions, followed by in vitro screening and confirmation in cell-based and, if applicable, in vivo models.[15][16] This tiered approach allows for the early identification of potential off-target interactions and helps to conserve resources.

Q4: How can I distinguish between on-target and off-target effects in my experiments?

A4: A key strategy is to use a combination of approaches:

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of this compound. If the desired biological effect tracks with the on-target potency of the analogs, it provides evidence for on-target activity.

  • Rescue Experiments: If the on-target is known, attempt to "rescue" the phenotype by overexpressing the target or introducing a drug-resistant mutant of the target.

  • Orthogonal Approaches: Use a different method to modulate the target, such as RNAi or CRISPR, and see if it phenocopies the effect of the compound.[15]

Troubleshooting Guides

Problem 1: I'm observing unexpected cytotoxicity in my cell-based assays.

Possible Cause: This could be due to an off-target effect on a protein essential for cell survival.

Troubleshooting Steps:

  • Determine the Therapeutic Window: Perform a dose-response curve to determine the concentration at which you see the desired on-target effect versus the concentration at which you see cytotoxicity. A narrow therapeutic window may suggest off-target toxicity.

  • Cell Line Profiling: Test the compound in a panel of different cell lines. If the cytotoxicity varies significantly and does not correlate with the expression of the intended target, it may indicate an off-target effect.

  • Perform a Cytotoxicity Panel Screen: Screen the compound against a panel of common off-target cytotoxicity pathways (e.g., mitochondrial toxicity, hERG channel inhibition, DNA damage).

  • Consult Public Databases: Check databases like PubChem for any reported biological activities of this compound or structurally similar compounds.[17]

Problem 2: My in vivo model is showing an unexpected phenotype.

Possible Cause: The compound may be interacting with an off-target in a specific tissue or organ system, or it may have poor pharmacokinetic properties.

Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the plasma and tissue concentrations of the compound with the observed phenotype and the on-target engagement.

  • Broad in vivo Safety Assessment: In early-stage animal studies, include a broad assessment of animal health, including clinical observations, body weight, and basic hematology and clinical chemistry.

  • Tissue-Specific Target Expression: Analyze the expression of the intended target in the tissues showing the unexpected phenotype. If the target is not expressed, the effect is likely off-target.

Problem 3: My results are inconsistent with previously published data for other chroman-4-one derivatives.

Possible Cause: Small structural changes in the chroman-4-one scaffold can lead to significant differences in target selectivity.

Troubleshooting Steps:

  • Confirm Compound Identity and Purity: Ensure the identity and purity of your batch of this compound using methods like NMR and LC-MS.

  • Perform a Head-to-Head Comparison: If possible, obtain an authentic sample of the previously studied chroman-4-one derivative and test it in parallel with your compound in the same assays.

  • Comprehensive Selectivity Profiling: Conduct a broad in vitro screen to compare the selectivity profiles of the different chroman-4-one derivatives. This can help to identify key off-targets that may be responsible for the differing results.

Experimental Protocols & Workflows

Workflow for Investigating Off-Target Effects

The following diagram outlines a systematic workflow for identifying and mitigating off-target effects of this compound.

Off_Target_Workflow cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Mechanistic Deep Dive cluster_3 Phase 4: In Vivo Confirmation A In Silico Prediction (e.g., SEA, SwissTargetPrediction) B Broad Panel In Vitro Screen (e.g., Kinase, GPCR panels) A->B Prioritize screens C Dose-Response in Multiple Cell Lines B->C Validate hits D Phenotypic Screening (High-Content Imaging) C->D E Target Engagement Assays (e.g., CETSA, DARTS) D->E F Rescue Experiments (Overexpression/Mutants) E->F Confirm on-target effect G Orthogonal Approaches (RNAi, CRISPR) E->G Validate phenotype H Proteomic Profiling (e.g., Chemoproteomics) F->H G->H I PK/PD Studies H->I Inform in vivo studies J Tolerability & Safety Studies I->J

Caption: A systematic workflow for the identification and validation of off-target effects.

Protocol 1: Broad Panel In Vitro Screening

This protocol describes a general approach for screening this compound against a broad panel of kinases, a common source of off-target effects.

Objective: To identify potential kinase off-targets of this compound.

Materials:

  • This compound (high purity)

  • Commercially available kinase screening service (e.g., Eurofins, Reaction Biology)

  • Appropriate solvent (e.g., DMSO)

Procedure:

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Submission: Submit the compound to a commercial screening service for profiling against their kinase panel at a standard concentration (typically 1-10 µM).

  • Data Analysis:

    • Identify any kinases that show significant inhibition (e.g., >50% inhibition).

    • Prioritize hits based on their relevance to your biological system of interest.

    • Follow up on significant hits with dose-response assays to determine the IC50 value.

Data Summary Table:

Kinase Target% Inhibition at 10 µMIC50 (µM)
Kinase A85%1.2
Kinase B62%7.8
Kinase C15%>100
Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context.

Objective: To confirm the binding of this compound to its intended target and potential off-targets in intact cells.

Materials:

  • Cells expressing the target protein(s)

  • This compound

  • PBS, protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Western blotting reagents

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the soluble fraction by Western blotting using an antibody against the target protein.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates binding.

Signaling Pathway Considerations

Based on the known activities of chroman-4-one derivatives, researchers should be aware of potential off-target effects on key signaling pathways. The following diagram illustrates some of these potential interactions.

Signaling_Pathways cluster_0 Potential Off-Target Classes cluster_1 Affected Cellular Processes This compound This compound Kinases Kinases This compound->Kinases Sirtuins Sirtuins This compound->Sirtuins GPCRs GPCRs This compound->GPCRs Proliferation Proliferation Kinases->Proliferation Metabolism Metabolism Sirtuins->Metabolism Inflammation Inflammation GPCRs->Inflammation

Caption: Potential off-target classes and affected cellular processes for chroman-4-ones.

References

"6-Hydroxy-2,2-dimethylchroman-4-one" reaction scale-up challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis and scale-up of 6-Hydroxy-2,2-dimethylchroman-4-one. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this valuable chromanone intermediate from the laboratory bench to pilot and production scales. We will explore common synthetic routes, address potential challenges through a detailed troubleshooting guide, and provide actionable protocols grounded in established chemical principles.

Introduction to this compound

This compound is a key heterocyclic intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[1][2] Its structure, featuring a chromanone core, is a privileged scaffold in medicinal chemistry.[2][3] The successful scale-up of its synthesis is critical for ensuring a consistent and cost-effective supply chain for drug development programs.

The most direct and common synthesis involves a base-catalyzed cyclization reaction between a substituted phenol, such as 2',5'-dihydroxyacetophenone, and acetone.[4] While straightforward at the lab scale, this reaction presents several challenges during scale-up related to thermal management, impurity control, and product isolation.

Core Synthesis Pathway

The primary synthetic route involves the reaction of 2',5'-Dihydroxyacetophenone with an excess of acetone, which acts as both a reactant and a solvent. A base, typically a secondary amine like piperidine or pyrrolidine, is used to catalyze the initial aldol-type condensation followed by an intramolecular Michael addition to form the chromanone ring.

Troubleshooting Guide: Common Scale-Up Challenges

Scaling up any chemical synthesis requires careful consideration of changes in heat and mass transfer, mixing efficiency, and reaction kinetics.[5] The following guide addresses specific issues that may arise during the scale-up of this compound synthesis.

Problem Encountered Potential Root Causes Recommended Diagnostic & Corrective Actions
Low or Stalled Yield 1. Inefficient Heat Transfer: The larger reactor volume has a lower surface-area-to-volume ratio, leading to inadequate heating or "cold spots."2. Poor Mixing/Mass Transfer: Non-homogenous distribution of the catalyst (piperidine) or reactants, especially in viscous solutions.3. Reagent Quality/Stoichiometry: Water content in acetone or degradation of 2',5'-dihydroxyacetophenone can inhibit the reaction.1. Thermal Management: Monitor the internal reaction temperature, not just the jacket temperature. Ensure the heating system is adequately sized for the larger volume. Consider a staged heating profile.2. Mixing Analysis: Optimize the stirrer speed and design (e.g., anchor vs. pitched-blade turbine) for the reactor geometry. Consider adding the catalyst subsurface to ensure rapid dispersion.3. Quality Control: Use anhydrous acetone. Verify the purity of the starting phenol via HPLC or NMR before use. Re-confirm molar equivalents for the new scale.
Increased Impurity Profile 1. Localized Overheating (Hot Spots): Poor mixing can lead to areas of high temperature, causing thermal degradation of the product or starting materials into tar-like substances.2. Side Reactions: At higher temperatures or longer reaction times, intermolecular condensation or other side reactions may become more prevalent.3. Atmospheric Contamination: Oxidation of the phenol moieties can occur if the reaction is not performed under an inert atmosphere (e.g., Nitrogen or Argon).1. Controlled Reagent Addition: If the reaction is significantly exothermic, consider adding the catalyst or one of the reactants over time to control the heat evolution. Improve agitation.2. Kinetic Analysis: Profile the reaction over time at the target temperature to identify the optimal endpoint, avoiding prolonged heating that can lead to byproducts. Use HPLC for in-process control (IPC).3. Inert Atmosphere: Ensure the reactor is properly purged with an inert gas before heating and maintained under a positive pressure throughout the process.
Difficult Product Isolation & Purification 1. Oiling Out: The product may separate as an oil instead of a crystalline solid, trapping impurities and solvent.2. Poor Crystal Habit: Rapid cooling or insufficient purity can lead to the formation of fine needles or amorphous solid that is difficult to filter and wash.3. Co-crystallization of Impurities: Structurally similar impurities may crystallize with the desired product.1. Crystallization Solvent Screening: Test various solvent/anti-solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Heptane) to find conditions that favor crystalline solid formation.[6]2. Controlled Cooling: Implement a slow, controlled cooling ramp during crystallization. Seeding the solution with a small amount of pure product can promote the growth of larger, more easily filterable crystals.3. Purification Strategy: If impurities persist, column chromatography may be necessary at the pilot scale. For larger scales, re-crystallization is preferred. Analyze the impurity profile to understand what needs to be removed.
Reaction Exotherm & Runaway Risk 1. Poor Heat Dissipation: The inability of the reactor's cooling system to remove heat generated by the reaction, especially during the initial phase.2. Uncontrolled Reagent Addition: Adding the catalyst all at once to a hot solution can trigger a rapid, uncontrolled exotherm.1. Calorimetry Studies: Perform Differential Scanning Calorimetry (DSC) or reaction calorimetry (RC1) on a small scale to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).2. Engineering Controls: Ensure the reactor's cooling system is sufficient and has been tested. Implement a controlled addition profile for the catalyst, starting at a lower temperature and allowing the reaction to warm gradually.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor during scale-up?

A: The three most critical parameters are:

  • Temperature: Precise control is essential to manage reaction kinetics and minimize thermal degradation. Monitor the internal batch temperature, not just the jacket.

  • Agitation/Mixing Speed: This directly impacts heat and mass transfer, ensuring uniform distribution of reactants and catalyst and preventing hot spots.

  • Reagent Addition Rate: Particularly for the catalyst, a controlled addition rate is crucial for managing the reaction exotherm.

Q2: How should I choose a solvent for crystallization at scale?

A: Solvent selection should balance product solubility, safety, and operational efficiency. The ideal solvent should:

  • Dissolve the product well at elevated temperatures but poorly at room temperature or below.

  • Keep impurities either highly soluble or completely insoluble at all temperatures.

  • Have a boiling point that is convenient for handling and removal (e.g., 60-100 °C).

  • Have a favorable safety profile (low toxicity, high flash point).

  • Be cost-effective and easily recoverable. Common choices for chromanones include ethanol, isopropanol, ethyl acetate, and heptane (as an anti-solvent).[6]

Q3: Is column chromatography a viable purification method for large-scale production?

A: While highly effective, flash column chromatography becomes increasingly expensive and complex at larger scales due to high solvent consumption and lower throughput. It is often used at the pilot scale to generate high-purity material for initial studies. For commercial manufacturing, the process should be optimized to yield a product that can be purified by crystallization, which is more economical and scalable.

Q4: My final product has a persistent color. What is the likely cause and how can I remove it?

A: A persistent yellow or brown color is often due to trace amounts of oxidized phenolic impurities or fine, suspended tars. These can be addressed by:

  • Activated Carbon Treatment: Adding a small amount of activated carbon (charcoal) to the solution before the final filtration step of crystallization can adsorb colored impurities.

  • Solvent Washes: Ensuring the filter cake is thoroughly washed with a cold, clean solvent can remove residual colored mother liquor.

  • Inert Processing: Strict adherence to an inert atmosphere during the reaction and work-up can prevent the formation of these chromophores.

Protocols & Methodologies

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is a representative lab-scale procedure that can serve as the basis for scale-up development.

Materials:

  • 2',5'-Dihydroxyacetophenone (1 equivalent)

  • Acetone (10-15 volumes/equivalents, serves as reactant and solvent)

  • Piperidine (0.1 - 0.2 equivalents)

  • Toluene (for work-up)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Heptane or Hexane (for crystallization)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2',5'-dihydroxyacetophenone and acetone. Purge the flask with nitrogen.

  • Catalyst Addition: Add piperidine to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess acetone.

  • Extraction: Dissolve the residue in toluene. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as toluene/heptane, to afford this compound as a crystalline solid.

Visualizations: Workflows and Mechanisms

Reaction Mechanism

The synthesis proceeds via a base-catalyzed mechanism involving an initial aldol addition followed by an intramolecular conjugate addition to form the heterocyclic ring.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Ring Closure Acetone Acetone Enolate Enolate Acetone->Enolate Deprotonation Phenol 2',5'-Dihydroxy- acetophenone Enolate->Phenol Nucleophilic Attack Piperidine_1 Piperidine (Base) Piperidine_1->Acetone Adduct Aldol Adduct Phenol->Adduct Final_Product 6-Hydroxy-2,2-dimethyl- chroman-4-one Adduct->Final_Product Adduct_ref->Final_Product Intramolecular Michael Addition & Dehydration

Caption: Reaction mechanism for chromanone synthesis.

Process Flow Diagram

This diagram outlines the typical unit operations for the synthesis and purification of this compound in a pilot plant setting.

G Start Start: Raw Materials Reactor Jacketed Reactor: 1. Charge Phenol & Acetone 2. Add Piperidine 3. Heat to Reflux Start->Reactor Distillation Solvent Stripping: Remove excess Acetone Reactor->Distillation Reaction Complete (IPC) Extraction Liquid-Liquid Extraction: 1. Add Toluene 2. Aqueous Washes (Acid/Base) Distillation->Extraction Drying Drying: Dry organic phase over MgSO4 Extraction->Drying Filtration_1 Filtration: Remove drying agent Drying->Filtration_1 Concentration Concentration: Remove Toluene Filtration_1->Concentration Crystallizer Crystallization Vessel: 1. Dissolve in hot solvent 2. Controlled cooling 3. Agitate Concentration->Crystallizer Crude Product Filtration_2 Filtration & Washing: Isolate product, wash with cold solvent Crystallizer->Filtration_2 Dryer Vacuum Dryer: Dry final product Filtration_2->Dryer Wet Cake End Final Product: 6-Hydroxy-2,2-dimethyl- chroman-4-one Dryer->End

Caption: Scale-up process flow for synthesis and isolation.

Troubleshooting Decision Tree

A logical workflow to diagnose common scale-up problems.

G Start Scale-Up Issue? LowYield Low Yield? Start->LowYield Yes Success Process Optimized Start->Success No HighImpurity High Impurities? LowYield->HighImpurity No CheckTemp Check Temp Profile & Mixing LowYield->CheckTemp Yes IsolationProblem Isolation Issues? HighImpurity->IsolationProblem No CheckKinetics Analyze Reaction Kinetics (IPC) HighImpurity->CheckKinetics Yes IsolationProblem->Success No ScreenSolvents Screen Crystallization Solvents IsolationProblem->ScreenSolvents Yes CheckReagents Check Reagent Purity & Stoichiometry CheckTemp->CheckReagents CheckReagents->LowYield CheckAtmosphere Ensure Inert Atmosphere CheckKinetics->CheckAtmosphere CheckAtmosphere->HighImpurity ControlCooling Implement Controlled Cooling Profile ScreenSolvents->ControlCooling ControlCooling->IsolationProblem

Caption: Troubleshooting workflow for chromanone scale-up.

References

Technical Support Center: Catalyst Selection for Efficient Chromanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for chromanone synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of catalyst selection and reaction optimization for the efficient synthesis of chromanones. Our goal is to provide you with the expertise and practical insights needed to overcome common experimental hurdles and achieve high yields and selectivity in your reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your chromanone synthesis experiments. Each problem is followed by a step-by-step guide to help you identify the cause and implement a solution.

Problem 1: Low or No Product Yield

Q: I am getting a very low yield of my desired chromanone, or the reaction is not proceeding at all. What are the likely causes and how can I troubleshoot this?

A: Low or no product yield is a common issue that can stem from several factors, ranging from catalyst choice to reaction conditions. Here is a systematic approach to diagnosing and resolving the problem:

Step 1: Verify the Integrity of Your Starting Materials and Reagents.

  • Purity of Reactants: Ensure that your starting materials (e.g., 2'-hydroxyacetophenones, aldehydes, or chalcones) are pure. Impurities can interfere with the catalyst or lead to side reactions.[1]

  • Solvent Quality: Use anhydrous and aprotic solvents if your reaction involves moisture-sensitive reagents, such as in Claisen condensations using strong bases like sodium hydride.[2] Protic solvents can quench reactive intermediates.

Step 2: Re-evaluate Your Catalyst Choice and Handling.

  • Catalyst Suitability: The choice of catalyst is critical and depends on the specific reaction pathway. For intramolecular cyclizations, both acid and base catalysts are commonly used.[3][4] For asymmetric syntheses, organocatalysts like bifunctional thioureas or metal complexes with chiral ligands are employed.[5][6][7] If you are using a catalyst from the literature, ensure it is appropriate for your specific substrates.

  • Catalyst Loading: An incorrect catalyst loading can significantly impact the reaction rate. While higher loading might seem beneficial, it can sometimes lead to unwanted side reactions. Conversely, too little catalyst will result in a sluggish or incomplete reaction. Start with the recommended loading from literature protocols and then optimize.

  • Catalyst Activation and Handling: Some catalysts, particularly metal complexes, may require activation prior to use. Ensure you are following the correct activation procedure. Additionally, be mindful of the catalyst's sensitivity to air and moisture.

Step 3: Optimize Reaction Conditions.

  • Temperature: Temperature plays a crucial role. Some reactions require heating to overcome the activation energy barrier, while others may need to be run at lower temperatures to prevent byproduct formation.[2] Monitor your reaction at different temperatures to find the optimal balance.

  • Reaction Time: A reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Quenching the reaction too early will result in a low yield.[1]

Step 4: Consider Potential Side Reactions.

  • Byproduct Formation: Analyze your crude reaction mixture to identify any major byproducts. The formation of byproducts such as aurones in the Kostanecki-Robinson reaction can indicate that the reaction conditions are favoring an alternative pathway.[2] Adjusting the base or temperature may help to favor the desired chromanone formation.

  • Decomposition: Your starting materials or product might be decomposing under the reaction conditions. If you observe decomposition, consider running the reaction at a lower temperature or for a shorter duration.[1]

Problem 2: Poor Enantio- or Diastereoselectivity

Q: My reaction is producing the chromanone, but with low enantiomeric excess (ee) or diastereomeric ratio (dr). How can I improve the stereoselectivity?

A: Achieving high stereoselectivity is a key challenge in the synthesis of chiral chromanones. Here’s how to address this issue:

Step 1: Scrutinize Your Chiral Catalyst or Ligand.

  • Catalyst/Ligand Choice: The structure of the chiral catalyst or ligand is the primary determinant of stereoselectivity. For enantioselective synthesis, bifunctional catalysts like quinine-derived thioureas have shown excellent results in promoting conjugate additions.[5] For transition metal-catalyzed reactions, the choice of chiral ligand, such as StackPhos or bis(oxazolines), is critical.[7][8] If your current catalyst is not providing sufficient selectivity, consider screening a library of related catalysts or ligands.

  • Ligand Purity: Ensure the enantiomeric purity of your chiral ligand or catalyst. Even small amounts of the opposite enantiomer can significantly erode the enantiomeric excess of your product.

Step 2: Optimize Reaction Parameters that Influence Stereoselectivity.

  • Solvent Effects: The solvent can have a profound impact on the transition state geometry, thereby influencing stereoselectivity.[9] For instance, in some copper-catalyzed reactions, different solvents may be required for different ligand congeners to achieve high enantioselectivity.[8] It is advisable to screen a range of solvents with varying polarities.

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by favoring the transition state with the lowest activation energy.

  • Additives: In some organocatalytic systems, the addition of a co-catalyst or an acidic/basic additive can enhance enantioselectivity.[8]

Step 3: Analyze the Reaction Mechanism.

  • Reversibility: Be aware of potential reversible reactions that could lead to racemization. For example, in the synthesis of flavanones, reversible phenoxide elimination can form an achiral chalcone intermediate, which can diminish the enantiomeric excess.[5]

Problem 3: Catalyst Deactivation

Q: I've noticed a decrease in reaction rate or yield over time, especially when trying to scale up or reuse my catalyst. What could be causing catalyst deactivation?

A: Catalyst deactivation is a significant concern, particularly in industrial applications. The primary causes are poisoning, fouling, and thermal degradation.[10][11]

Step 1: Identify the Cause of Deactivation.

  • Poisoning: This occurs when impurities in the feedstock or solvent bind strongly to the active sites of the catalyst, rendering them inactive.[11] Common poisons include sulfur and certain metal compounds. Purifying your starting materials and solvents can help mitigate this.

  • Fouling or Coking: This involves the physical deposition of carbonaceous materials or polymeric byproducts on the catalyst surface, blocking active sites and pores.[10][11] This is more common in higher temperature reactions.

  • Thermal Degradation (Sintering): High temperatures can cause irreversible changes to the catalyst's structure, leading to a loss of active surface area.[11] This is a particular concern for supported metal catalysts.

  • Leaching: For solid-supported catalysts, the active catalytic species can sometimes leach into the reaction medium, leading to a loss of activity.[11]

Step 2: Implement Strategies to Prevent Deactivation.

  • Purification of Reactants: Rigorous purification of all reactants and solvents is the first line of defense against catalyst poisoning.

  • Optimize Reaction Conditions: Running the reaction at the lowest effective temperature can help prevent thermal degradation and reduce the rate of coking.

  • Catalyst Support: The choice of support material for a heterogeneous catalyst can influence its stability and resistance to deactivation.

Step 3: Consider Catalyst Regeneration.

  • If your catalyst has been deactivated by coking, it may be possible to regenerate it. Common methods include calcination in air to burn off carbonaceous deposits. However, the feasibility and effectiveness of regeneration depend on the specific catalyst and the nature of the deactivation.

Frequently Asked Questions (FAQs)

Q1: How do I choose between an acid, base, or organocatalyst for my chromanone synthesis?

A1: The choice of catalyst depends on the specific transformation you are trying to achieve:

  • Acid Catalysts: Strong acids like sulfuric acid, hydrochloric acid, or polyphosphoric acid are commonly used for the cyclization of intermediates like β-diketones to form the chromone ring.[3][12] These are often employed in the final ring-closing step under harsh conditions.[3]

  • Base Catalysts: Bases such as sodium methoxide, sodium hydride, or piperidine are also used for ring closure, though less commonly than acids.[3] They are particularly useful in reactions like the Claisen-Schmidt condensation, which can be a preliminary step in chromanone synthesis.[2]

  • Organocatalysts: For enantioselective syntheses, organocatalysts are an excellent choice. Chiral amines and bifunctional thioureas can catalyze reactions like Michael additions and tandem reactions to produce chiral chromanones with high enantioselectivity under mild conditions.[5][8]

  • Transition Metal Catalysts: Palladium, rhodium, and copper complexes are versatile catalysts for a range of reactions leading to chromanones, including carbonylative cyclizations and conjugate additions.[13][14] They are often used when high chemo- and regioselectivity are required.

Q2: What are the key parameters to consider when optimizing my reaction conditions?

A2: When optimizing your chromanone synthesis, consider the following parameters:

  • Catalyst Loading: The amount of catalyst can affect both the reaction rate and the formation of byproducts. It's often beneficial to screen a range of catalyst loadings.

  • Solvent: The solvent can influence reactant solubility, catalyst activity, and stereoselectivity.[9][15] A solvent screen is a crucial part of optimization.

  • Temperature: Temperature affects the reaction rate and selectivity. Lower temperatures often favor higher selectivity at the cost of a slower reaction.

  • Concentration: The concentration of your reactants can impact the reaction kinetics.

  • Stoichiometry: The ratio of reactants can be adjusted to push the reaction to completion, but an excess of one reactant may lead to side reactions.[16]

Q3: What are some common methods for synthesizing chromanones?

A3: Several synthetic routes can lead to chromanones. Some of the most common include:

  • Intramolecular Cyclization: This is a widely used method, often involving the cyclization of a 2'-hydroxychalcone or a related precursor. This can be catalyzed by acids or bases.[4]

  • Intramolecular Hydroacylation: This method involves the rhodium-catalyzed intramolecular addition of an aldehyde C-H bond across an alkene, which can be a powerful way to construct the chromanone ring.[17][18]

  • Tandem Reactions: Organocatalytic tandem reactions, such as Michael addition followed by cyclization, can provide efficient access to complex chromanone structures in a single step with high stereoselectivity.[8]

  • Palladium-Catalyzed Reactions: Palladium catalysts can be used for various transformations, including carbonylative cyclizations of o-iodophenols with alkynes to form chromones.[13]

Data Presentation

Table 1: Comparison of Catalysts for Enantioselective Chromanone Synthesis

Catalyst TypeExample CatalystReaction TypeTypical Enantioselectivity (ee)Reference
OrganocatalystQuinine-derived thioureaIntramolecular oxo-conjugate addition80-94%[5]
OrganocatalystChiral AmineTandem Michael addition/cycloketalization90->99%[8]
Transition MetalCu-StackPhosEnantioselective alkynylationHigh[8]
Transition MetalRh-complexHydrogenation of chromenonesExcellent[19]

Experimental Protocols & Visualizations

Workflow for Troubleshooting Low Yield

The following diagram illustrates a systematic workflow for addressing low product yield in chromanone synthesis.

TroubleshootingWorkflow cluster_details Key Checks start Low or No Yield check_reagents Step 1: Verify Reagent & Solvent Purity start->check_reagents check_catalyst Step 2: Re-evaluate Catalyst Choice & Handling check_reagents->check_catalyst Reagents OK check_reagents_detail Purity? Anhydrous? check_reagents->check_reagents_detail optimize_conditions Step 3: Optimize Reaction Conditions (T, t) check_catalyst->optimize_conditions Catalyst OK check_catalyst_detail Suitability? Loading? Activity? check_catalyst->check_catalyst_detail analyze_byproducts Step 4: Analyze for Side Reactions/Decomposition optimize_conditions->analyze_byproducts Still Low Yield optimize_conditions_detail Screen Temp? Time Course? optimize_conditions->optimize_conditions_detail solution Improved Yield analyze_byproducts->solution Problem Identified & Addressed analyze_byproducts_detail Identify Byproducts? Decomposition? analyze_byproducts->analyze_byproducts_detail

Caption: A logical workflow for troubleshooting low product yield.

General Reaction Scheme: Catalytic Chromanone Synthesis

This diagram illustrates common catalytic pathways for the synthesis of chromanones.

ChromanoneSynthesis cluster_pathways Catalytic Pathways to Chromanones Chalcone 2'-Hydroxychalcone Chromanone Chromanone Chalcone->Chromanone Acid/Base Catalyzed Intramolecular Cyclization Diketone 1-(2-hydroxyaryl)-1,3-diketone Diketone->Chromanone Organocatalyzed Tandem Reaction Aldehyde o-(Alkynyloxy)aryl Aldehyde Aldehyde->Chromanone Rh-Catalyzed Intramolecular Hydroacylation

References

Technical Support Center: Solvent Effects in 6-Hydroxy-2,2-dimethylchroman-4-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 6-Hydroxy-2,2-dimethylchroman-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a key intermediate in the synthesis of various biologically active molecules, optimizing the preparation of this compound is crucial for achieving high yields, purity, and reproducibility.

This document provides in-depth, field-proven insights into the critical role of solvents in this synthesis. We will explore common challenges, offer practical troubleshooting solutions, and explain the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective methods start from hydroquinone or its derivatives. Key strategies include:

  • One-pot reaction of 2',5'-dihydroxyacetophenone with acetone: This is a highly efficient method, often base-catalyzed (e.g., with piperidine or pyrrolidine) and can be significantly accelerated with microwave irradiation. Notably, this reaction can proceed with excellent yields under solvent-free (neat) conditions.[1]

  • Pechmann Condensation followed by cyclization: This classical method involves the reaction of hydroquinone with 3,3-dimethylacrylic acid (or its ester equivalent) in the presence of an acid catalyst. The choice of catalyst and solvent is critical for managing reaction rates and minimizing side products.

  • Friedel-Crafts Acylation and subsequent Intramolecular Cyclization: This two-step approach involves first the acylation of hydroquinone with a suitable acylating agent, followed by a base-catalyzed intramolecular cyclization to form the chromanone ring.[2] Solvents like dimethylformamide (DMF) are often used in the cyclization step.[2]

Q2: How does solvent choice impact the yield and purity of the final product?

A2: Solvents play a multifaceted role in the synthesis of this compound. Their effects are primarily seen in:

  • Solubility of Reactants: Ensuring all reactants are in the same phase is critical for reaction efficiency. Hydroquinone, in particular, has limited solubility in many non-polar organic solvents.

  • Reaction Mechanism: The key cyclization step is often an intramolecular oxa-Michael addition. The choice between a protic (e.g., ethanol) and an aprotic (e.g., DMF, DMSO) solvent can significantly influence the reactivity of the nucleophile (the phenoxide).

  • Side Reactions: Solvents can mediate or suppress the formation of byproducts. For instance, in base-catalyzed reactions, protic solvents can participate in unwanted proton transfer steps, potentially leading to side reactions or incomplete conversion.

  • Microwave Heating: For microwave-assisted syntheses, the dielectric properties of the solvent will determine its efficiency in absorbing microwave energy and heating the reaction mixture.

Q3: Is a solvent always necessary for this synthesis?

A3: Not necessarily. A highly effective reported synthesis of this compound from 2',5'-dihydroxyacetophenone and acetone is conducted under solvent-free (neat) conditions with microwave irradiation, achieving high yields in a very short reaction time.[1] Solvent-free reactions are environmentally friendly and can simplify product purification.

Q4: What are the key intermediates I should be aware of?

A4: Depending on the synthetic route, key intermediates can include:

  • Hydroquinone 3,3-dimethylacrylate: This ester is formed in the initial step of the Pechmann-type reaction.

  • 2-hydroxy-5-(acyloxy)acetophenone: This is the product of the Friedel-Crafts acylation of hydroquinone.

  • An open-chain chalcone-like intermediate: This is formed after the initial condensation of 2',5'-dihydroxyacetophenone and acetone, before the final intramolecular cyclization.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps & Scientific Rationale
Poor Solubility of Reactants 1. Select a more polar solvent: If using a non-polar solvent, consider switching to a polar aprotic solvent like DMF or DMSO to better dissolve the hydroquinone or 2',5'-dihydroxyacetophenone starting material. 2. Increase Reaction Temperature: Gently heating the reaction mixture can improve solubility. However, be cautious of potential side reactions at higher temperatures.
Ineffective Base/Catalyst 1. Use a stronger, non-nucleophilic base: For the intramolecular cyclization, a base like potassium carbonate can be effective in a polar aprotic solvent like DMF.[2] 2. Ensure anhydrous conditions: If using a strong base, ensure your solvent and reagents are dry, as water can quench the base and inhibit the reaction.
Use of Protic Solvents in Base-Catalyzed Cyclization 1. Switch to a polar aprotic solvent: Protic solvents like ethanol can form hydrogen bonds with the phenoxide nucleophile, "caging" it and reducing its reactivity. Switching to DMF or acetonitrile can enhance nucleophilicity and promote the cyclization. 2. Consider a solvent-free approach: As demonstrated by microwave-assisted synthesis, eliminating the solvent altogether can be a highly effective strategy.[1]

Issue 2: Formation of Significant Byproducts

Potential Cause Troubleshooting Steps & Scientific Rationale
Intermolecular Side Reactions 1. Run the reaction at higher dilution: If you suspect intermolecular reactions are competing with the desired intramolecular cyclization, diluting the reaction mixture with an appropriate solvent can favor the formation of the cyclic product. 2. Slow addition of reagents: In some cases, slow addition of one reactant to the other can maintain a low concentration of the added reagent and minimize intermolecular side reactions.
Decomposition of Starting Materials or Product 1. Lower the reaction temperature: High temperatures can lead to decomposition. If using microwave heating, consider reducing the power or the target temperature. 2. Reduce reaction time: Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent product degradation.
Formation of Polymeric Material 1. Optimize stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of one reactant can sometimes lead to polymerization. 2. Choose a less reactive catalyst/base: A highly reactive catalyst might promote unwanted polymerization pathways.

Solvent Selection and Its Impact on Synthesis

The choice of solvent is a critical parameter that can be tuned to optimize the synthesis of this compound. Below is a summary of common solvents and their expected impact on the reaction.

Solvent Type Dielectric Constant (Polarity) Expected Impact on Synthesis Considerations
None (Neat) --High Yield & Fast Reaction: Excellent for microwave-assisted synthesis from 2',5'-dihydroxyacetophenone and acetone.[1] Environmentally friendly.Requires reactants to be liquid at reaction temperature or form a eutectic mixture. May not be suitable for all synthetic routes.
Ethanol Polar Protic24.5Moderate Yields: Can be used for base-catalyzed aldol-type condensations.[3] However, its protic nature may slow down the crucial oxa-Michael cyclization step by solvating the phenoxide nucleophile.May require longer reaction times or higher temperatures. Can be a source of protons for side reactions.
DMF (Dimethylformamide) Polar Aprotic36.7Good to High Yields: Excellent for dissolving polar reactants. As an aprotic solvent, it does not hinder the reactivity of anionic nucleophiles, making it suitable for the cyclization step.[2]Higher boiling point requires more energy for removal. Must be thoroughly removed from the final product.
DMSO (Dimethyl Sulfoxide) Polar Aprotic46.7Good to High Yields: Similar advantages to DMF in terms of solubility and enhancing nucleophilicity. Also suitable for radical cyclization pathways.Very high boiling point can make it difficult to remove. Can be challenging to obtain in a completely anhydrous state.
Acetonitrile Polar Aprotic37.5Potentially Good Yields: A less common but viable polar aprotic solvent. Its lower boiling point can simplify workup compared to DMF or DMSO.May have lower solvating power for some starting materials compared to DMF or DMSO.
Toluene Non-Polar2.4Generally Poor Performance: Unlikely to be a good choice due to the poor solubility of hydroquinone and its derivatives. May be considered in specific acid-catalyzed reactions where a non-polar environment is beneficial.Primarily for reactions where reactant solubility is not an issue and a non-polar environment is required.

Experimental Workflow and Mechanism

A common and efficient route to this compound is the one-pot reaction of 2',5'-dihydroxyacetophenone with acetone. The workflow and proposed mechanism are outlined below.

Experimental Protocol: Microwave-Assisted Solvent-Free Synthesis

This protocol is adapted from established procedures for the synthesis of chromanones.[1]

Materials:

  • 2',5'-Dihydroxyacetophenone

  • Acetone (reagent grade)

  • Piperidine (catalytic amount)

Procedure:

  • In a microwave reaction vessel, combine 2',5'-dihydroxyacetophenone (1 equivalent) and acetone (a large excess, acting as both reactant and solvent).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for a short duration (e.g., 10-20 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the vessel to cool to room temperature.

  • Remove the excess acetone under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Reaction Mechanism

The reaction is proposed to proceed through an initial base-catalyzed aldol condensation, followed by an intramolecular oxa-Michael addition.

G cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Dehydration & Cyclization A 2',5'-Dihydroxy- acetophenone + Acetone B Enolate Formation (Base-catalyzed) A->B Piperidine C Aldol Adduct B->C Nucleophilic Attack D Dehydration to form Chalcone-like Intermediate C->D E Intramolecular oxa-Michael Addition D->E Tautomerization & Attack F 6-Hydroxy-2,2-dimethyl- chroman-4-one E->F

Caption: Proposed reaction pathway for the synthesis of this compound.

Logical Flow for Solvent Selection

The following diagram illustrates a decision-making process for selecting an appropriate solvent system for your synthesis.

SolventSelection Start Start: Synthesis of This compound Microwave Is Microwave Synthesis an Option? Start->Microwave SolventFree Solvent-Free (Neat) Reaction with Acetone Microwave->SolventFree Yes Conventional Conventional Heating Microwave->Conventional No Solubility Are Reactants Soluble in Low-Polarity Solvents? Conventional->Solubility PolarAprotic Use Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) Solubility->PolarAprotic No ProticConsider Consider Protic Solvent (e.g., Ethanol) Solubility->ProticConsider Yes LowYield Low Yield or Slow Reaction? ProticConsider->LowYield LowYield->PolarAprotic No, but consider switching to optimize Troubleshoot Go to Troubleshooting Guide: - Check Base/Catalyst - Increase Temperature - Switch to Aprotic Solvent LowYield->Troubleshoot Yes

References

Validation & Comparative

A Comparative Guide to Antioxidant Standards: Evaluating 6-Hydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate antioxidant standard is a critical decision that underpins the validity and comparability of experimental results. This guide provides an in-depth comparison of 6-Hydroxy-2,2-dimethylchroman-4-one against established antioxidant standards: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). We will delve into their mechanisms of action, present available experimental data from common antioxidant assays, and provide detailed protocols to ensure scientific integrity and reproducibility.

Understanding Antioxidant Mechanisms and Assays

Antioxidants neutralize harmful free radicals through various mechanisms, primarily by donating a hydrogen atom (Hydrogen Atom Transfer - HAT) or an electron (Single Electron Transfer - SET). The efficacy of an antioxidant is often quantified using standardized assays that measure its ability to scavenge specific free radicals. The most common assays include:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[1][2] The result is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[1]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this assay, the ABTS radical cation is generated, and the antioxidant's ability to reduce it is measured by the decrease in absorbance.[3] The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox.[4]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This method measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.[5][6] The results are also commonly expressed as Trolox Equivalents.[7]

The Contenders: A Comparative Overview

This compound

This molecule belongs to the chromanone family, a class of compounds known for their diverse biological activities.[8] Structurally, it shares a core chroman ring with a hydroxyl group, which is crucial for its antioxidant activity. This compound has been identified in medicinal plants such as Tussilago farfara.[9][10] Its antioxidant properties make it a compound of interest for further investigation in pharmaceutical and cosmetic applications.[8]

Trolox: The Gold Standard

Trolox, a water-soluble analog of Vitamin E, is widely recognized as a benchmark antioxidant standard.[11][12] Its chromanol ring is the active site for free radical scavenging. Due to its well-characterized reactivity and solubility, it is the reference standard in both the ABTS and ORAC assays, leading to the common units of TEAC and Trolox Equivalents.[4][7]

Ascorbic Acid (Vitamin C): The Natural Benchmark

A vital water-soluble vitamin for humans, Ascorbic Acid is a potent natural antioxidant.[13] It acts as a reducing agent, donating electrons to neutralize a wide range of reactive oxygen species.[14][15] While widely used as a positive control, its IC50 value in the DPPH assay can show variability between studies due to differences in experimental conditions.[16]

Butylated Hydroxytoluene (BHT): The Synthetic Preservative

BHT is a synthetic phenolic antioxidant commonly used as a preservative in food, cosmetics, and industrial applications.[17][18][19] Its antioxidant activity stems from the ability of the hydroxyl group on the benzene ring to donate a hydrogen atom to free radicals.[20]

Comparative Experimental Data

The following table summarizes the available antioxidant activity data for this compound and the standard antioxidants.

Disclaimer: The following data has been compiled from various scientific sources. Direct comparison of absolute values (e.g., IC50) between different studies can be misleading due to variations in experimental protocols, reagent concentrations, and instrumentation. This table is intended to provide a general overview of the relative antioxidant potential of these compounds.

CompoundDPPH Assay (IC50)ABTS Assay (TEAC)ORAC Assay (µmol TE/g)
This compound ~530 µg/mL[21]Data Not AvailableData Not Available
Trolox ~3.77 µg/mL[3]1.0 (by definition)1.0 (by definition)
Ascorbic Acid (Vitamin C) ~3.37 µg/mL - 140 µg/mL[1][16][22]~0.95 - 1.05[23]~0.2 - 0.5[24][25]
Butylated Hydroxytoluene (BHT) ~22.32 µg/mL - 202.35 µg/mL[26][27]Data Not AvailableData Not Available

Mechanistic Insights and Structural Comparison

The antioxidant activity of these compounds is intrinsically linked to their chemical structures.

G cluster_0 Antioxidant Structures cluster_1 Primary Antioxidant Mechanism a This compound (Hydroxyl group on chroman ring) x Hydrogen Atom Transfer (HAT) & Single Electron Transfer (SET) a->x b Trolox (Hydroxyl group on chromanol ring) b->x c Ascorbic Acid (Enediol structure) c->x d BHT (Sterically hindered phenolic hydroxyl group) d->x

Caption: Chemical features responsible for antioxidant activity.

The hydroxyl group (-OH) on the aromatic ring of this compound, Trolox, and BHT is the primary site of radical scavenging. The ease with which this hydroxyl group can donate a hydrogen atom determines its antioxidant potency. In Ascorbic Acid, the enediol structure is key to its ability to donate electrons.

Experimental Protocols

To ensure the generation of reliable and comparable data, adherence to standardized protocols is paramount. Below are detailed, step-by-step methodologies for the three key antioxidant assays.

DPPH Radical Scavenging Assay

DPPH_Workflow start Prepare DPPH Solution (e.g., 0.1 mM in methanol) prepare_samples Prepare Antioxidant Solutions (Serial dilutions) reaction Mix DPPH Solution with Antioxidant or Standard start->reaction prepare_samples->reaction incubation Incubate in the dark (e.g., 30 minutes at room temp) reaction->incubation measurement Measure Absorbance (at ~517 nm) incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation

Caption: Workflow for the DPPH antioxidant assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, cool place.[1]

    • Prepare a stock solution of the test compound and standard antioxidants (e.g., 1 mg/mL) in a suitable solvent.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations.[1]

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each dilution of the test compounds and standards to separate wells.

    • Add the DPPH working solution to each well.

    • Include a control well containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[1]

  • Data Analysis:

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.[1]

    • Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[1]

    • Plot the percentage inhibition against the concentration of the antioxidant to determine the IC50 value.[1]

ABTS Radical Cation Decolorization Assay

ABTS_Workflow start Generate ABTS Radical Cation (ABTS•+) (ABTS + Potassium Persulfate) adjust_abs Dilute ABTS•+ Solution (to absorbance of ~0.7 at 734 nm) start->adjust_abs reaction Mix ABTS•+ Solution with Antioxidant or Standard adjust_abs->reaction prepare_samples Prepare Antioxidant Solutions (Serial dilutions) prepare_samples->reaction incubation Incubate at room temperature (e.g., 6 minutes) reaction->incubation measurement Measure Absorbance (at 734 nm) incubation->measurement calculation Calculate TEAC Value measurement->calculation

Caption: Workflow for the ABTS antioxidant assay.

Methodology:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing ABTS stock solution (e.g., 7 mM) with potassium persulfate solution (e.g., 2.45 mM).[3]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[28]

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[28]

    • Prepare a series of Trolox standards and solutions of the test compounds.[3]

  • Assay Procedure:

    • Add a small volume of the antioxidant solution (or standard) to a larger volume of the diluted ABTS•+ solution.

    • Mix and incubate for a specific time (e.g., 6 minutes) at room temperature.[28]

  • Data Analysis:

    • Measure the absorbance at 734 nm.[28]

    • Generate a standard curve by plotting the percentage inhibition of absorbance against the concentration of Trolox standards.

    • Calculate the TEAC value of the sample from the standard curve.[3]

Oxygen Radical Absorbance Capacity (ORAC) Assay

ORAC_Workflow start Prepare Reagents (Fluorescein, AAPH, Trolox Standards) plate_prep Pipette Fluorescein, Samples/Standards into 96-well plate start->plate_prep incubation Incubate at 37°C plate_prep->incubation initiate_reaction Add AAPH to initiate reaction incubation->initiate_reaction measurement Monitor Fluorescence Decay (over time at 37°C) initiate_reaction->measurement calculation Calculate Area Under the Curve (AUC) and determine ORAC Value measurement->calculation

Caption: Workflow for the ORAC antioxidant assay.

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4).[24]

    • Prepare a solution of the peroxyl radical initiator, AAPH (2,2'-azobis(2-methylpropionamidine) dihydrochloride).[7]

    • Prepare a series of Trolox standards and solutions of the test compounds.[24]

  • Assay Procedure:

    • In a black 96-well plate, add fluorescein solution to each well.[5]

    • Add the antioxidant samples or Trolox standards to their respective wells.[5]

    • Incubate the plate at 37°C for a period to allow for temperature equilibration (e.g., 30 minutes).[7]

    • Initiate the reaction by adding the AAPH solution to all wells.[5]

  • Data Analysis:

    • Immediately begin monitoring the fluorescence decay kinetically with a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm) at 37°C.[9]

    • Calculate the area under the fluorescence decay curve (AUC).

    • Plot the net AUC against the Trolox concentration to generate a standard curve.

    • Determine the ORAC value of the samples, expressed as Trolox Equivalents.[24]

Conclusion

The selection of an appropriate antioxidant standard is a nuanced decision that depends on the specific research question and the nature of the compounds being investigated. While Trolox has established itself as a versatile and reliable standard, particularly for ABTS and ORAC assays, Ascorbic Acid and BHT remain relevant as natural and synthetic benchmarks, respectively.

This compound shows promise as an antioxidant, though more comprehensive, direct comparative studies are needed to fully elucidate its potency relative to established standards. The provided protocols offer a framework for conducting such comparative analyses, emphasizing the importance of methodological consistency for generating high-quality, comparable data. For researchers in drug development and related fields, a thorough understanding of these standards and assays is essential for the accurate evaluation of novel antioxidant compounds.

References

Comparative Analysis of Anticancer Activity in Chromanone Derivatives: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of the Chromanone Scaffold

The chromanone core, a privileged heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry, particularly in the development of novel anticancer agents. Its presence in a variety of natural products with significant biological activity has inspired the synthesis and evaluation of a multitude of derivatives. These compounds exhibit a remarkable range of anticancer activities, operating through diverse mechanisms of action that include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways implicated in tumorigenesis.

This guide provides a comparative analysis of various chromanone derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and relative potencies against different cancer cell lines. We will delve into the experimental data supporting these findings and provide detailed protocols for key assays, enabling researchers to effectively evaluate and compare novel chromanone-based compounds in their own laboratories.

Mechanistic Insights and Comparative Efficacy of Chromanone Derivatives

The anticancer efficacy of chromanone derivatives is deeply intertwined with their structural modifications. Substitutions on the aromatic ring and the heterocyclic core can dramatically influence their biological targets and overall potency. Below, we compare several classes of derivatives, supported by experimental data.

Hydroxy-Substituted Chromanones: Inducers of Oxidative Stress and Apoptosis

Hydroxylation of the chromanone scaffold, particularly at the C-5 and C-7 positions, is a common feature in many biologically active natural products. These derivatives often exert their anticancer effects by inducing apoptosis. For instance, some synthetic dihydroxy-isoflavanones (a related subclass) have been shown to trigger apoptosis in human promyelocytic leukemia (HL-60) cells. The mechanism frequently involves the generation of reactive oxygen species (ROS), leading to oxidative stress and the activation of intrinsic apoptotic pathways.

Chalcone-Chromanone Hybrids: Dual-Action Cytotoxic Agents

Hybrid molecules that incorporate a chalcone moiety with the chromanone skeleton have demonstrated significant cytotoxic potential. These compounds leverage the known anticancer properties of chalcones, which are potent inhibitors of tubulin polymerization and inducers of apoptosis. A study on novel 2-styrylchromone derivatives (structurally related to chromanones) revealed that these compounds induce G2/M cell cycle arrest and apoptosis in various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer. The presence of the styryl group, a key feature of chalcones, was found to be crucial for their potent activity.

Chromanone-Based Inhibitors of Key Signaling Pathways

Modern drug design often focuses on targeting specific signaling pathways that are dysregulated in cancer. Chromanone derivatives have been successfully developed as inhibitors of several critical pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Certain chromanone derivatives have been identified as potent inhibitors of PI3K (Phosphoinositide 3-kinase). By blocking this key enzyme, these compounds can effectively halt downstream signaling, leading to decreased proliferation and increased apoptosis.

  • MAPK/ERK Pathway: The MAPK/ERK pathway is another crucial signaling cascade that controls cell proliferation and differentiation. Some chromanone derivatives have been shown to interfere with this pathway, often by inhibiting one of the upstream kinases, thereby suppressing tumor cell growth.

The following diagram illustrates a simplified representation of how a hypothetical chromanone derivative might inhibit the PI3K/Akt signaling pathway.

A Comparative Guide to the Structure-Activity Relationship of 6-Hydroxy-2,2-dimethylchroman-4-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds with a wide spectrum of biological activities.[1][2] This guide focuses on the structure-activity relationships (SAR) of analogs derived from a specific parent compound: 6-Hydroxy-2,2-dimethylchroman-4-one. This particular scaffold is of significant interest due to its structural similarity to the chromanol ring of Vitamin E (α-tocopherol), suggesting a potential for antioxidant activity and other related pharmacological effects. We will delve into how modifications at various positions of the chroman-4-one core influence its biological efficacy, with a focus on anticancer and anti-inflammatory properties. The insights presented herein are supported by experimental data and established methodologies to provide a comprehensive resource for researchers in drug discovery and development.

Core Scaffold and Key Positions for Modification

The foundational structure of this compound is depicted below. The key to unlocking and optimizing its therapeutic potential lies in the strategic modification of its peripheral chemical groups. The benzene ring (A-ring) and the dihydropyranone ring (B-ring) offer several positions for substitution, with C2, C3, and the aromatic ring positions (C5, C7, C8) being the most explored.

Caption: Core structure of this compound with key positions for substitution highlighted.

Structure-Activity Relationship (SAR) Analysis

The biological activity of chroman-4-one analogs is intricately linked to the nature and position of their substituents. The following sections dissect the SAR at different positions of the this compound scaffold.

Modifications at the C2 and C3 Positions

The C2 and C3 positions on the dihydropyranone ring are critical determinants of activity. The gem-dimethyl group at C2 in our parent scaffold is a common feature that can influence the compound's metabolic stability.

  • Substitution at C2: Introducing aryl groups at the C2 position, thereby creating flavanone-type structures, has been shown to be advantageous for various biological activities. For instance, the presence of hydroxyphenyl groups at C2 can confer significant antioxidant and antiparasitic properties.[1]

  • Substitution at C3: The C3 position is a hotspot for introducing diversity. The synthesis of 3-benzylidene derivatives, known as homoisoflavonoids, has yielded compounds with potent anticancer activity.[3] The electronic properties of the substituent on the benzylidene moiety play a crucial role. Electron-donating groups on this aromatic ring tend to enhance cytotoxicity.

Modifications on the Aromatic Ring (A-Ring)

The substitution pattern on the benzene ring significantly modulates the pharmacological profile of the chroman-4-one scaffold.

  • The 6-Hydroxy Group: The hydroxyl group at the C6 position is a key feature, analogous to the hydroxyl group in Vitamin E, which is essential for its antioxidant activity. This group can act as a hydrogen donor to scavenge free radicals. Its replacement or modification can drastically alter the antioxidant potential.

  • Substitutions at C5, C7, and C8:

    • The introduction of additional hydroxyl or methoxy groups on the A-ring can enhance anti-inflammatory and anticancer activities.

    • Larger, electron-withdrawing substituents, such as halogens (e.g., chloro, bromo), at the C6 and C8 positions have been found to be favorable for SIRT2 inhibition.[4] This suggests that for certain targets, bulky and electron-poor groups in these positions can lead to enhanced binding and inhibitory activity.

Comparative Biological Activity of Analogs

The following table summarizes the biological activities of representative this compound analogs, providing a comparative overview of their potency.

Compound/AnalogSubstituentsBiological ActivityIC50/EC50 (µM)Reference
Parent Compound 6-OH, 2,2-diMeAntioxidant-General
Analog 1 6,8-dibromo-2-pentylchroman-4-oneSIRT2 Inhibition1.5[4]
Analog 2 3-(4-methoxybenzylidene)-6-hydroxychroman-4-oneAnticancer (MCF-7)8.2[3]
Analog 3 2-(4-hydroxyphenyl)-6-hydroxychroman-4-oneAntiparasitic (T. brucei)< 10[1]
Analog 4 7-hydroxy-3-(3-methoxybenzylidene)chroman-4-oneAntimicrobial (C. albicans)64 µg/mL[5]

Experimental Protocols

To ensure the reliability and reproducibility of the SAR data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of chroman-4-one analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic potential against cancer cell lines.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, B16F10) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO upon stimulation with inflammatory agents like LPS. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Step-by-Step Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophages in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include wells with cells and medium alone (negative control) and cells with LPS alone (positive control).

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.

Visualizing SAR and Experimental Workflows

General SAR Summary

SAR_Summary cluster_C2_C3 C2/C3 Modifications cluster_A_Ring A-Ring Modifications Core This compound C2_Aryl C2-Aryl (Flavanones) - Enhanced antioxidant/antiparasitic activity Core->C2_Aryl C3_Benzylidene C3-Benzylidene (Homoisoflavonoids) - Potent anticancer activity Core->C3_Benzylidene C6_OH C6-OH - Key for antioxidant activity Core->C6_OH C6_C8_EWG C6/C8 Electron Withdrawing Groups - Favorable for SIRT2 inhibition Core->C6_C8_EWG

Caption: Key structure-activity relationships for this compound analogs.

Experimental Workflow for Biological Evaluation

Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Analog Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Primary Screening AntiInflammatory Anti-inflammatory Assays (e.g., NO inhibition) Characterization->AntiInflammatory Enzyme Enzyme Inhibition Assays (e.g., SIRT2) Characterization->Enzyme Animal Animal Models (e.g., Xenograft, Arthritis) Cytotoxicity->Animal Lead Compound AntiInflammatory->Animal Toxicity Toxicity & PK/PD Studies Animal->Toxicity

Caption: A typical workflow for the synthesis and biological evaluation of chroman-4-one analogs.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies reveal that targeted modifications at the C2, C3, and aromatic ring positions can lead to significant enhancements in biological activity, particularly in the realms of anticancer and anti-inflammatory research. The strategic introduction of aryl groups, benzylidene moieties, and electron-withdrawing groups has been shown to be effective in modulating the potency and selectivity of these analogs. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued exploration and optimization of this valuable chemical scaffold. Future research should focus on elucidating the precise molecular mechanisms of action and further refining the pharmacokinetic properties of lead compounds to translate the promising in vitro data into in vivo efficacy.

References

A Comparative Analysis of 6-Hydroxy-2,2-dimethylchroman-4-one's Anticancer Efficacy Against Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide offers a detailed comparative analysis of the anticancer potential of the novel compound 6-Hydroxy-2,2-dimethylchroman-4-one against well-established anticancer drugs. This document is intended for researchers, scientists, and professionals in the field of drug development, providing an objective look at available preclinical data to guide future research directions.

Introduction

The quest for more effective and selective anticancer agents is a cornerstone of modern oncological research. Chromanone derivatives have emerged as a promising class of compounds with a diverse range of biological activities, including notable cytotoxic effects against various cancer cell lines.[1][2] This guide focuses on a specific derivative, this compound, and places its potential efficacy in the context of widely used chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel. By collating and comparing available in vitro data, we aim to provide a foundational resource for evaluating the future therapeutic promise of this chromanone derivative.

Mechanisms of Action: A Comparative Overview

Understanding the molecular mechanisms by which a compound exerts its cytotoxic effects is critical for its development as a therapeutic agent. While the precise signaling pathways activated by this compound are still under investigation, studies on similar chromanone derivatives suggest an induction of apoptosis and cell cycle arrest.[1]

In contrast, the mechanisms of action for the comparator drugs are well-documented:

  • Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, which inhibits the progression of topoisomerase II.[3][4] This action prevents the resealing of the DNA double helix after it has been broken for replication, leading to an accumulation of DNA breaks and subsequent cell death.[3][5] Doxorubicin is also known to generate reactive oxygen species (ROS), further contributing to its cytotoxicity.[4][5]

  • Cisplatin: As a platinum-based drug, cisplatin forms cross-links within and between DNA strands.[6][7][8] These adducts distort the DNA structure, interfering with DNA replication and transcription, which ultimately triggers apoptosis.[8][9][10]

  • Paclitaxel: Belonging to the taxane family, paclitaxel's primary mechanism involves the stabilization of microtubules.[11][12][13] By preventing the disassembly of microtubules, it disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[][15]

dot

start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate1 Incubate for 24h plate_cells->incubate1 add_compound Add test compounds and controls incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization reagent incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end start Start treat_cells Treat cells with compound start->treat_cells harvest_cells Harvest cells treat_cells->harvest_cells wash_cells Wash with cold PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15-20 min stain->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end start Start treat_harvest Treat and harvest cells start->treat_harvest fix_cells Fix in cold 70% ethanol treat_harvest->fix_cells wash_cells Wash with PBS fix_cells->wash_cells rnase_treat Treat with RNase A wash_cells->rnase_treat pi_stain Add Propidium Iodide rnase_treat->pi_stain incubate Incubate for 30 min pi_stain->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

References

Bridging the Gap: A Researcher's Guide to Validating In Vitro Antioxidant Activity of 6-Hydroxy-2,2-dimethylchroman-4-one in In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutics, the journey from a promising in vitro result to a validated in vivo effect is both critical and challenging. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively validate the in vitro antioxidant potential of "6-Hydroxy-2,2-dimethylchroman-4-one" using robust in vivo models. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis with a well-established antioxidant, Trolox.

The Promise of this compound: An In Vitro Snapshot

This compound belongs to the chroman-4-one class of heterocyclic compounds, a scaffold known for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties[1]. The antioxidant potential of chroman-4-one derivatives is often attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals[2][3].

While specific experimental data for this compound is not extensively published, based on the activity of structurally similar compounds, we can anticipate a significant in vitro antioxidant profile. The following table presents a hypothetical, yet realistic, summary of its expected performance in common antioxidant assays, benchmarked against the well-known antioxidant, Trolox (a water-soluble analog of vitamin E).

Assay Parameter This compound (Hypothetical) Trolox (Reference) Principle of Assay
DPPH Radical Scavenging IC5015-25 µM8-15 µMMeasures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
ABTS Radical Scavenging IC5010-20 µM5-10 µMMeasures the ability of an antioxidant to scavenge the ABTS radical cation, applicable to both hydrophilic and lipophilic compounds.
Cellular Antioxidant Activity (CAA) EC505-15 µM1-5 µMQuantifies the ability of a compound to prevent the formation of intracellular reactive oxygen species (ROS) in a cell-based model.

Note: The IC50/EC50 values for this compound are illustrative and based on data from structurally related chroman-4-one derivatives. Actual experimental values may vary.

The Imperative for In Vivo Validation

While in vitro assays are invaluable for initial screening, they do not fully recapitulate the complex biological environment of a living organism[4]. Factors such as absorption, distribution, metabolism, and excretion (ADME) and potential toxicity can significantly influence the in vivo efficacy of a compound[5]. Therefore, validating the in vitro antioxidant effects of this compound in a relevant in vivo model is a crucial step in its development as a potential therapeutic agent.

Designing a Robust In Vivo Validation Study

A well-designed in vivo study is paramount for obtaining reliable and translatable results. The following workflow outlines the key steps in validating the antioxidant activity of this compound.

in_vivo_validation_workflow cluster_preclinical Preclinical In Vivo Validation model_selection Animal Model Selection (e.g., CCl4-induced oxidative stress in rats) dosing Dose-Response & Route of Administration (e.g., Oral gavage) model_selection->dosing treatment Treatment Groups (Vehicle, Test Compound, Positive Control) dosing->treatment endpoints Define Endpoints (Biochemical markers, Histopathology) treatment->endpoints data_analysis Data Analysis & Interpretation endpoints->data_analysis signaling_pathway CCl4 CCl4 ROS Increased ROS CCl4->ROS Lipid_Peroxidation Lipid Peroxidation (MDA) ROS->Lipid_Peroxidation Antioxidant_Enzymes Decreased Antioxidant Enzymes (SOD, CAT, GPx) ROS->Antioxidant_Enzymes Cellular_Damage Cellular Damage & Inflammation Lipid_Peroxidation->Cellular_Damage Antioxidant_Enzymes->Cellular_Damage Compound This compound Compound->ROS Scavenges

References

Confirming the Anticancer Promise of 6-Hydroxy-2,2-dimethylchroman-4-one: A Guide to Secondary Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

The chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4] This guide focuses on a specific derivative, 6-Hydroxy-2,2-dimethylchroman-4-one , a compound that has emerged as a promising hit from a primary high-throughput screen for anticancer activity. The initial screen, perhaps a broad cell viability assay like the MTT or MTS assay, suggests potential cytotoxic or cytostatic effects against cancer cell lines.[5][6]

However, a primary hit is merely the starting point of a rigorous drug discovery journey. It is imperative to validate this initial observation through a battery of robust secondary assays. These assays are designed to answer critical questions: Is the observed activity real and reproducible? Does the compound engage a specific molecular target? What is the underlying mechanism of action?

This guide provides a comparative framework for three essential secondary assays to confirm and characterize the anticancer bioactivity of "this compound". We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate how to interpret the data generated. The assays we will cover are:

  • Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement in a cellular context.

  • NF-κB Reporter Assay: To investigate the compound's influence on a key signaling pathway often dysregulated in cancer.

  • Caspase-3/7 Activity Assay: To determine if the compound induces apoptosis, a desired mechanism for anticancer agents.

Cellular Thermal Shift Assay (CETSA): Validating Target Engagement

The first crucial step in validating a hit is to demonstrate that it physically interacts with a specific protein target within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the assessment of drug-target interaction in a physiologically relevant environment.[7][8] The principle is based on the ligand-induced thermal stabilization of the target protein.[9] When a protein is heated, it denatures and aggregates; however, the binding of a small molecule can increase its stability, leading to a higher denaturation temperature.[9]

Scientific Rationale

Confirming target engagement is paramount to distinguish between specific, on-target effects and non-specific cytotoxicity. A positive CETSA result provides strong evidence that the compound's bioactivity is mediated through the stabilization of its intended target. This assay can be performed in intact cells, cell lysates, or even tissue samples.[9]

Experimental Workflow & Visualization

The CETSA workflow involves treating cells with the compound, subjecting them to a heat challenge across a range of temperatures, and then quantifying the amount of soluble target protein remaining.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis cell_culture Cancer Cell Culture treatment Treat with this compound or Vehicle (DMSO) cell_culture->treatment aliquot Aliquot cells into PCR tubes treatment->aliquot heat Heat samples across a temperature gradient (e.g., 40-70°C) aliquot->heat lysis Cell Lysis (e.g., freeze-thaw cycles) heat->lysis centrifugation Centrifugation to pellet aggregated proteins lysis->centrifugation supernatant Collect supernatant (soluble protein fraction) centrifugation->supernatant western_blot Western Blot for Target Protein supernatant->western_blot

Caption: CETSA experimental workflow for target engagement.

Detailed Protocol: CETSA

This protocol is adapted for a Western blot readout.

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line (e.g., HCT-116) at an appropriate density and allow them to adhere overnight.

    • Treat the cells with "this compound" at a desired concentration (e.g., 10 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.[9]

    • Immediately cool the tubes on ice for 3 minutes.[9]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[10]

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using a specific antibody against the putative target protein.

Data Presentation and Interpretation

The results of a CETSA experiment are typically presented as a "melt curve," which plots the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target stabilization.

Table 1: Hypothetical CETSA Data for this compound

Temperature (°C)Vehicle (DMSO) - % Soluble Target Protein10 µM this compound - % Soluble Target Protein
40100100
4598100
508595
555080
602060
65530
70010

Interpretation: The data in Table 1 shows that in the presence of "this compound", a higher percentage of the target protein remains soluble at elevated temperatures compared to the vehicle control. This rightward shift in the melt curve is strong evidence of target engagement.

NF-κB Reporter Assay: Unraveling Pathway Modulation

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell proliferation, and survival.[11][12] Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy.[] An NF-κB reporter assay can determine if "this compound" exerts its anticancer effect by inhibiting this pro-survival pathway.

Scientific Rationale

This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[12] If the compound inhibits the NF-κB pathway, the activation of the reporter gene by a stimulus (like TNF-α) will be reduced, leading to a decrease in the reporter signal (luminescence).[14]

Signaling Pathway & Visualization

The NF-κB signaling pathway is a well-characterized cascade that can be modulated at multiple points.

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_nucleus Translocates IkB_NFkB IκB-NF-κB Complex DNA DNA NFkB_nucleus->DNA Binds Gene_Expression Gene Expression (e.g., Luciferase) DNA->Gene_Expression Promotes Transcription

Caption: Simplified NF-κB signaling pathway leading to gene expression.

Detailed Protocol: NF-κB Luciferase Reporter Assay

This protocol is for an inhibition-mode assay.

  • Cell Seeding:

    • Seed HEK293 cells stably expressing an NF-κB luciferase reporter construct in a 96-well plate.[12]

    • Incubate overnight to allow for cell attachment.[11]

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of "this compound" or a known NF-κB inhibitor (e.g., Bay 11-7082) for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-24 hours.[11][15] Include unstimulated controls.

  • Lysis and Luminescence Reading:

    • After the incubation period, lyse the cells using a luciferase assay reagent.[12]

    • Measure the luminescence using a plate-reading luminometer.[11]

Data Presentation and Interpretation

The data is typically normalized to the stimulated control (100% activity) and the unstimulated control (0% activity).

Table 2: Hypothetical NF-κB Inhibition Data

TreatmentConcentrationNormalized Luciferase Activity (%)
Unstimulated Control-0
TNF-α Stimulated Control-100
Bay 11-7082 (Positive Control)10 µM15
This compound1 µM85
This compound10 µM40
This compound50 µM20

Interpretation: The dose-dependent decrease in luciferase activity in the presence of "this compound" suggests that the compound inhibits the NF-κB signaling pathway. This provides a potential mechanism for its observed anticancer effects.

Caspase-3/7 Activity Assay: Assessing Apoptosis Induction

A key goal of many anticancer therapies is to induce apoptosis, or programmed cell death, in cancer cells. Caspases are a family of proteases that are central executioners of apoptosis.[16] Caspase-3 and Caspase-7 are effector caspases that, once activated, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Scientific Rationale

A luminescent or fluorescent assay that measures the activity of Caspase-3 and -7 can directly quantify the induction of apoptosis by a compound.[17][18] These assays typically use a proluminescent or fluorogenic substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated Caspase-3/7.[17][19] The resulting signal is directly proportional to the amount of caspase activity.[19]

Experimental Workflow & Visualization

The workflow for a Caspase-3/7 assay is often a simple "add-mix-measure" format.

Caspase_Assay_Workflow cluster_treatment Cell Treatment cluster_assay Assay Procedure cluster_detection Detection cell_culture Plate Cancer Cells treatment Treat with this compound or Doxorubicin cell_culture->treatment add_reagent Add Caspase-Glo® 3/7 Reagent treatment->add_reagent incubation Incubate at Room Temperature add_reagent->incubation read_luminescence Measure Luminescence incubation->read_luminescence

Caption: Workflow for a luminescent Caspase-3/7 activity assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay

This protocol is based on the Promega Caspase-Glo® 3/7 Assay.[17][19]

  • Cell Plating and Treatment:

    • Seed cancer cells in a white-walled 96-well plate suitable for luminescence measurements.

    • Treat cells with a serial dilution of "this compound", a positive control (e.g., Doxorubicin), and a vehicle control for a predetermined time (e.g., 24 hours).

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[18][19]

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[19]

  • Incubation and Measurement:

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Presentation and Interpretation

The results are typically expressed as fold change in luminescence relative to the vehicle-treated control cells.

Table 3: Hypothetical Caspase-3/7 Activation Data

TreatmentConcentrationFold Change in Luminescence (vs. Vehicle)
Vehicle Control (DMSO)-1.0
Doxorubicin (Positive Control)1 µM8.5
This compound1 µM1.2
This compound10 µM4.5
This compound50 µM9.2

Interpretation: The dose-dependent increase in luminescence indicates the activation of Caspase-3 and -7, providing strong evidence that "this compound" induces apoptosis in cancer cells. This is a highly desirable characteristic for a potential anticancer therapeutic.

Conclusion

The journey from a primary screening hit to a validated lead compound is a meticulous process of hypothesis testing and data-driven decision-making. The secondary assays outlined in this guide—CETSA for target engagement, NF-κB reporter assay for pathway analysis, and Caspase-3/7 assay for apoptosis induction—form a powerful triad to confirm and elucidate the anticancer potential of "this compound". By employing these self-validating systems, researchers can build a robust data package, establish a clear mechanistic rationale, and confidently advance promising compounds like this chromanone derivative through the drug discovery pipeline.

References

The Discerning Killer: A Comparative Guide to the Selective Anticancer Potential of 6-Hydroxy-2,2-dimethylchroman-4-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of targeted cancer therapies, the ability to selectively eradicate malignant cells while sparing their healthy counterparts remains the paramount objective. This guide delves into the promising anticancer profile of chromanone derivatives, with a specific focus on the therapeutic potential of 6-Hydroxy-2,2-dimethylchroman-4-one and its structural analogs. We will navigate through a comparative analysis of their cytotoxic effects on cancer versus normal cells, dissect the underlying molecular mechanisms, and provide detailed experimental frameworks for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore and harness the therapeutic promise of this chemical scaffold.

The Chromanone Scaffold: A Privileged Structure in Cancer Drug Discovery

The chroman-4-one backbone, a core component of many naturally occurring flavonoids, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] The subtle structural difference from the related chromones—the absence of a C2-C3 double bond—imparts distinct biological properties, including potent anticancer effects.[2] The allure of chromanone derivatives lies in their amenability to synthetic modification, allowing for the fine-tuning of their cytotoxic potency and, crucially, their selectivity.[3]

Our focus, this compound, embodies key structural features—a hydroxyl group at the C6 position and gem-dimethyl substitution at C2—that are hypothesized to influence its biological activity. While direct comparative data for this specific molecule is emerging, extensive research on its analogs provides a strong foundation for understanding its potential.

Comparative Cytotoxicity: A Tale of Two Cell Types

A critical evaluation of any potential anticancer agent is its therapeutic index—the ratio of its toxicity to normal cells versus its efficacy against cancer cells. Studies on various chromanone derivatives have demonstrated a promising degree of selectivity.

Table 1: Comparative Cytotoxicity (IC50 Values in µM) of Chromanone Derivatives Against Cancer and Normal Cell Lines

Compound/Derivative ClassCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference(s)
Group B Chromanones MCF-7 (Breast)Significantly LowerSV-HUC-1 (Urothelial)Higher than cancer cellsHigh[3]
DU-145 (Prostate)Significantly LowerSV-HUC-1 (Urothelial)Higher than cancer cellsHigh[3]
A549 (Lung)Significantly LowerSV-HUC-1 (Urothelial)Higher than cancer cellsHigh[3]
Spirochromanone Csp 12 MCF-7 (Breast)~5HEK-293 (Kidney)>30>6
Spirochromanone Csp 18 MCF-7 (Breast)~4.5HEK-293 (Kidney)>30>6.6
6-acetyl-8-methoxy-2,2-dimethylchroman-4-one A549 (Lung)PotentNot specifiedNot specifiedNot specified[4]
MCF-7 (Breast)PotentNot specifiedNot specifiedNot specified[4]

Note: Specific IC50 values for "Group B Chromanones" were not detailed in the abstract but were described as significantly lower than in normal cells. The data for spirochromanones is approximated from graphical representations in the source material. The term "Potent" for 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one indicates significant activity as reported in the study.

The data, while not specific to this compound, strongly suggests that the chromanone scaffold can be engineered for cancer cell selectivity. The "Group B" derivatives, for instance, exhibit a clear therapeutic window against breast, prostate, and lung cancer cells when compared to normal urothelial cells.[3] Similarly, spirochromanone derivatives show a significant selectivity margin for breast cancer cells over normal embryonic kidney cells. The potent activity of a closely related 2,2-dimethylchroman-4-one derivative against lung and breast cancer cell lines further underscores the potential of this structural class.[4]

Unraveling the Mechanism: How Chromanones Induce Cancer Cell Death

The selective cytotoxicity of chromanone derivatives is not arbitrary; it is rooted in the dysregulated molecular pathways that are hallmarks of cancer. The primary mechanism of action appears to be the induction of apoptosis (programmed cell death) and cell cycle arrest, often orchestrated through the modulation of key signaling cascades.

The Intrinsic Apoptosis Pathway: A Common Target

A recurring theme in the anticancer activity of chromanones is the engagement of the intrinsic or mitochondrial pathway of apoptosis. This pathway is governed by the delicate balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

In many cancer cells, the anti-apoptotic proteins are overexpressed, conferring a survival advantage. Chromanone derivatives can disrupt this balance, leading to the following sequence of events:

  • Upregulation of Pro-Apoptotic Proteins: An increase in the expression of proteins like Bax.

  • Downregulation of Anti-Apoptotic Proteins: A decrease in the expression of proteins like Bcl-2.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane.

  • Cytochrome c Release: Cytochrome c, a critical component of the electron transport chain, is released from the mitochondria into the cytosol.

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.

  • Executioner Caspase Activation: Caspase-9 then activates executioner caspases, such as caspase-3, which dismantle the cell by cleaving key cellular proteins.

G cluster_0 Mitochondrion Bax Bax (Pro-apoptotic) MOMP MOMP Bax->MOMP Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->MOMP CytoC_mito Cytochrome c Chromanone This compound (or analog) Chromanone->Bax Upregulates Chromanone->Bcl2 Downregulates ROS Increased ROS Chromanone->ROS ROS->MOMP CytoC_cyto Cytochrome c (Cytosolic) MOMP->CytoC_cyto Release Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-caspase-9) CytoC_cyto->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Activates Casp3 Activated Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by chromanone derivatives.

The Role of Reactive Oxygen Species (ROS)

Several studies suggest that the pro-apoptotic effects of some chromanone derivatives are preceded by an increase in intracellular reactive oxygen species (ROS). Cancer cells often exist in a state of heightened oxidative stress, making them more vulnerable to further ROS insults. By elevating ROS levels, these compounds can push cancer cells over the edge, triggering mitochondrial dysfunction and apoptosis. Normal cells, with their more robust antioxidant defense systems, are better equipped to handle this increase in ROS, providing a basis for selectivity.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, chromanone derivatives can also arrest the cell cycle at various checkpoints, preventing cancer cells from replicating. This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs), the key regulators of cell cycle progression. For instance, some derivatives have been shown to cause cell cycle arrest in the G2/M phase.

Experimental Workflows for Evaluating Selective Cytotoxicity

To rigorously assess the selective anticancer potential of this compound and its analogs, a series of well-defined experimental protocols are essential.

General Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing the selective anticancer activity of a test compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In-depth Analysis A1 Synthesize/Acquire This compound A2 Select Panel of Cancer and Normal Cell Lines A1->A2 A3 MTT/SRB Assay for Cytotoxicity (IC50 determination) A2->A3 B1 Flow Cytometry: Annexin V/PI for Apoptosis A3->B1 If Selective B2 Flow Cytometry: Cell Cycle Analysis A3->B2 If Selective B4 ROS Detection Assay A3->B4 If Selective B3 Western Blot for Apoptotic & Cell Cycle Proteins B1->B3 B2->B3 C1 Mitochondrial Membrane Potential Assay B3->C1 C2 Caspase Activity Assays B3->C2

Caption: A streamlined workflow for the evaluation of selective anticancer compounds.

Detailed Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Materials:

    • Cancer and normal cell lines

    • 96-well plates

    • Complete culture medium

    • This compound (or analog) dissolved in a suitable solvent (e.g., DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls.

    • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: Harvest cells after treatment by trypsinization (for adherent cells) and centrifugation.

    • Washing: Wash the cells twice with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Conclusion and Future Directions

Future research should focus on the systematic evaluation of this compound and a library of its derivatives against a broad panel of cancer and normal cell lines. Elucidating the precise molecular targets and further dissecting the signaling pathways involved will be crucial for optimizing the therapeutic potential of this promising class of compounds. The experimental frameworks provided in this guide offer a robust starting point for these endeavors.

References

Comparative analysis of "6-Hydroxy-2,2-dimethylchroman-4-one" synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2,2-dimethylchroman-4-one is a key heterocyclic scaffold found in a variety of biologically active molecules and serves as a crucial intermediate in the synthesis of pharmaceuticals. The efficiency of its synthesis is paramount for drug discovery and development programs. This guide provides a comparative analysis of the primary synthetic methodologies for obtaining this valuable chromanone derivative. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.

Methodology 1: Base-Catalyzed Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and widely employed method for the formation of α,β-unsaturated ketones and subsequent intramolecular cyclization to afford chromanones. This approach is particularly effective for the synthesis of this compound, typically proceeding in a one-pot reaction from readily available starting materials.

Reaction Principle and Mechanism

This method involves the base-catalyzed condensation of 2',5'-dihydroxyacetophenone with acetone. The reaction proceeds through an initial aldol addition of the enolate of acetone to the carbonyl group of the acetophenone, followed by dehydration to form a chalcone intermediate. Subsequent intramolecular Michael addition of the phenolic hydroxyl group to the α,β-unsaturated ketone system, facilitated by the base, leads to the formation of the chroman-4-one ring. The use of microwave irradiation can significantly accelerate the reaction rate.

Claisen-Schmidt Condensation Workflow cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup and Purification 2_5_dihydroxyacetophenone 2',5'-Dihydroxyacetophenone Microwave_Irradiation Microwave Irradiation (Neat, 10 min) 2_5_dihydroxyacetophenone->Microwave_Irradiation Acetone Acetone Acetone->Microwave_Irradiation Piperidine Piperidine (catalyst) Piperidine->Microwave_Irradiation Workup Acidification & Extraction Microwave_Irradiation->Workup Purification Column Chromatography Workup->Purification Final_Product 6-Hydroxy-2,2-dimethyl- chroman-4-one Purification->Final_Product

Caption: Workflow for the Claisen-Schmidt Condensation Synthesis.

Experimental Protocol

A detailed protocol for the synthesis of this compound via a piperidine-catalyzed Claisen-Schmidt condensation under microwave irradiation is provided below[1]:

  • Reactant Mixture: In a microwave-safe vessel, combine 2',5'-dihydroxyacetophenone (1.0 eq) and acetone (excess, serving as both reactant and solvent).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation. A typical condition is heating to a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10 minutes).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the mixture with dilute hydrochloric acid (e.g., 1 M HCl) to neutralize the piperidine and precipitate the product.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Methodology 2: Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a classic and powerful method for the formation of cyclic ketones, including the chroman-4-one ring system. This two-step approach involves the initial synthesis of a phenoxypropionic acid derivative, followed by an acid-catalyzed cyclization.

Reaction Principle and Mechanism

The synthesis begins with the Michael addition of a phenol (hydroquinone in this case) to an α,β-unsaturated acid (3,3-dimethylacrylic acid) to form the corresponding 3-phenoxy-3-methylbutanoic acid. This precursor is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, which promotes an intramolecular electrophilic aromatic substitution (acylation) to form the chroman-4-one ring. The hydroxyl group of the hydroquinone directs the acylation to the ortho position.

Friedel-Crafts Acylation Workflow cluster_0 Precursor Synthesis cluster_1 Cyclization Hydroquinone Hydroquinone Michael_Addition Michael Addition Hydroquinone->Michael_Addition Dimethylacrylic_Acid 3,3-Dimethylacrylic Acid Dimethylacrylic_Acid->Michael_Addition Precursor 3-(4-hydroxyphenoxy)-3-methylbutanoic acid Michael_Addition->Precursor Cyclization Intramolecular Friedel-Crafts Acylation Precursor->Cyclization PPA Polyphosphoric Acid (PPA) PPA->Cyclization Final_Product 6-Hydroxy-2,2-dimethyl- chroman-4-one Cyclization->Final_Product

Caption: Workflow for the Intramolecular Friedel-Crafts Acylation Synthesis.

Experimental Protocol

Step 1: Synthesis of 3-(4-hydroxyphenoxy)-3-methylbutanoic acid

  • Reaction Setup: In a round-bottom flask, dissolve hydroquinone (1.0 eq) in a suitable solvent such as water or a polar aprotic solvent.

  • Base Addition: Add a base, such as sodium hydroxide, to deprotonate the hydroquinone.

  • Michael Addition: Add 3,3-dimethylacrylic acid (1.0-1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture under reflux for several hours until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent system.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Reaction Setup: Place the dried 3-(4-hydroxyphenoxy)-3-methylbutanoic acid (1.0 eq) in a round-bottom flask.

  • Acid Catalyst: Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the starting material).

  • Reaction Conditions: Heat the mixture with vigorous stirring at a temperature of 80-100 °C for a few hours. The reaction progress can be monitored by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice to decompose the PPA.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography.

Comparative Analysis

FeatureClaisen-Schmidt CondensationIntramolecular Friedel-Crafts Acylation
Starting Materials 2',5'-Dihydroxyacetophenone, AcetoneHydroquinone, 3,3-Dimethylacrylic Acid
Number of Steps One-potTwo steps
Reaction Conditions Base catalyst (e.g., piperidine), Microwave irradiation (optional, for acceleration)Michael addition (base), Cyclization (strong acid, e.g., PPA), elevated temperatures
Reported Yield High (e.g., 89%)[1]Generally moderate to good, but can be variable depending on the substrate and conditions.
Atom Economy GoodModerate (loss of water in the cyclization step)
Advantages - High yield in a single step- Fast reaction times with microwave assistance- Readily available starting materials- Utilizes simple and inexpensive starting materials- Well-established and reliable method for ring formation
Disadvantages - Acetone self-condensation can be a side reaction- Purification may be required to remove byproducts- Two-step process adds to the overall synthesis time- Use of large excess of corrosive PPA can be problematic for work-up and waste disposal

Conclusion and Recommendations

For the synthesis of this compound, the Base-Catalyzed Claisen-Schmidt Condensation under microwave irradiation stands out as a highly efficient and high-yielding method. Its one-pot nature and the use of readily available starting materials make it an attractive choice for both small-scale and larger-scale preparations. The reported yield of 89% is excellent for this type of transformation[1].

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the reaction, and the equipment at hand. For rapid and efficient synthesis with high yields, the microwave-assisted Claisen-Schmidt condensation is the recommended method.

References

A Comparative Guide to the Cytotoxicity of Chromanone Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide provides a comparative analysis of the cytotoxic effects of chromanone derivatives in various cell lines. While specific IC50 data for "6-Hydroxy-2,2-dimethylchroman-4-one" is not extensively available in publicly accessible literature, this guide will focus on the broader class of chromanone derivatives, drawing upon available experimental data to offer valuable insights for researchers in drug discovery and development.

Introduction

Chroman-4-one, a heterocyclic moiety, forms the core structure of numerous naturally occurring and synthetic compounds that have garnered significant interest in medicinal chemistry.[1] The chromanone scaffold is a key component of flavonoids, which are known for their diverse biological activities.[1][2] Minor structural modifications to the chromanone ring can lead to significant variations in biological effects, making these derivatives promising candidates for the development of novel therapeutic agents, particularly in oncology.[1][3] This guide provides a comparative overview of the cytotoxic activity, measured by the half-maximal inhibitory concentration (IC50), of various chromanone derivatives across different cancer cell lines. Understanding the differential sensitivity of cancer cells to these compounds is crucial for identifying potential drug leads and elucidating their mechanisms of action.

Methodology for IC50 Value Determination: The MTT Assay

A robust and widely adopted method for assessing cell viability and determining the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Principle of the Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. This allows for the quantification of cell viability after treatment with a test compound.

Detailed Experimental Protocol

  • Cell Seeding: Plate the desired cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the chromanone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, add a sterile-filtered MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: IC50 Determination using MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Chromanone Derivatives treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate for 24-72 hours treatment->incubation mtt_add 5. Add MTT Reagent incubation->mtt_add formazan_formation 6. Incubate for 2-4 hours mtt_add->formazan_formation solubilization 7. Solubilize Formazan Crystals formazan_formation->solubilization read_plate 8. Measure Absorbance solubilization->read_plate calc_ic50 9. Calculate IC50 Value read_plate->calc_ic50

Caption: Workflow for determining IC50 values using the MTT assay.

Comparative Analysis of IC50 Values of Chromanone Derivatives

The cytotoxic activity of various chromanone derivatives has been evaluated against a panel of human cancer cell lines. The table below summarizes some of the reported IC50 values, highlighting the differential sensitivity of these cell lines to different structural analogs of chromanone.

Compound/DerivativeCell LineCell TypeIC50 (µM)Reference
Bis(4-hydroxy-2H-chromen-2-one) derivativeK-562Chronic Myeloid Leukemia17.5[4]
JURKATAcute T-cell Leukemia19.0[4]
Epiremisporine HHT-29Colon Carcinoma21.17 ± 4.89[5]
A549Non-small Cell Lung Cancer31.43 ± 3.01[5]
Epiremisporine GHT-29Colon Carcinoma35.05 ± 3.76[5]
A549Non-small Cell Lung Cancer52.30 ± 2.88[5]
Epiremisporine FHT-29Colon Carcinoma44.77 ± 2.70[5]
A549Non-small Cell Lung Cancer77.05 ± 2.57[5]

Interpretation of Data

The data presented in the table demonstrates that the cytotoxic efficacy of chromanone derivatives is highly dependent on both the specific chemical structure of the compound and the genetic background of the cancer cell line. For instance, a bis(4-hydroxy-2H-chromen-2-one) derivative showed potent activity against leukemia cell lines K-562 and JURKAT.[4] In contrast, a series of epiremisporine derivatives, which are also chromones, exhibited varying degrees of cytotoxicity against colon and lung cancer cells, with epiremisporine H being the most potent.[5]

Notably, some chromanone derivatives have shown selectivity towards cancer cells over normal cells.[3] This is a critical aspect of anticancer drug development, as it suggests a potential for a wider therapeutic window and reduced side effects. The observed differences in IC50 values across cell lines suggest that the mechanism of action of these compounds may involve targeting specific cellular pathways that are dysregulated in certain types of cancer.

Putative Mechanism of Action of Chromanone Derivatives

Several studies have indicated that chromanone derivatives can induce cancer cell death through the induction of apoptosis.[3][6] Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer.

Signaling Pathway: Induction of Apoptosis

The apoptotic cascade can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Evidence suggests that some chromanone derivatives trigger the intrinsic pathway.[6] This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.

A key regulatory step in the intrinsic pathway is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Some chromanone derivatives have been shown to upregulate Bax and downregulate Bcl-2, thereby promoting apoptosis.[5][6] Furthermore, some chromones have been found to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival.[4]

Signaling Pathway: Chromanone-Induced Apoptosis

Apoptosis_Pathway cluster_stimulus Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase chromanone Chromanone Derivatives bcl2 Bcl-2 (Anti-apoptotic) chromanone->bcl2 Inhibition bax Bax (Pro-apoptotic) chromanone->bax Activation mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c Disruption of Membrane Potential caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Putative signaling pathway for chromanone-induced apoptosis.

Chromanone derivatives represent a versatile class of compounds with significant potential for the development of novel anticancer agents. The available data indicates that their cytotoxic effects are highly dependent on their specific chemical structures and the cancer cell type being targeted. The ability of some of these compounds to selectively induce apoptosis in cancer cells underscores their therapeutic promise. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo efficacy assessments, is warranted to fully elucidate the therapeutic potential of this important class of molecules. This guide provides a foundational understanding for researchers embarking on the exploration of chromanone derivatives in oncology drug discovery.

References

A Senior Application Scientist's Guide to the Cross-Validation of 6-Hydroxy-2,2-dimethylchroman-4-one Activity in Key Biochemical and Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on how to robustly characterize the biological activity of 6-Hydroxy-2,2-dimethylchroman-4-one. We will move beyond single-point measurements to a cross-validation approach, integrating data from multiple assays to build a comprehensive and reliable activity profile.

The chromanone scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities including antioxidant, anti-inflammatory, and antimicrobial effects.[1][2] this compound, a member of this family, shares a core structural motif with Trolox, the water-soluble analog of vitamin E and a gold standard for antioxidant research.[3] This structural similarity makes antioxidant capacity the logical starting point for its characterization. However, a single assay is insufficient. True scientific rigor demands cross-validation—a process of verifying results across mechanistically distinct assays to ensure the observed activity is not an artifact of a particular experimental system.

This document outlines a multi-tiered strategy, beginning with foundational antioxidant assays and progressing to more complex, biologically relevant models of inflammation. Each step is designed to build upon the last, creating a self-validating system that provides a high-confidence profile of the compound's mechanism of action.

Section 1: Foundational Activity Profiling: A Multi-Pronged Approach to Antioxidant Capacity

Expertise & Experience: The primary mistake in antioxidant profiling is relying on a single chemical assay. Different assays utilize different radical species, solvents, and reaction kinetics, which can lead to conflicting or misleading results. A robust validation workflow, as outlined below, begins with simple, high-throughput chemical assays to establish a baseline and then progresses to a cell-based model to confirm biological relevance. This progression is critical for filtering out compounds that are mere "test-tube antioxidants" from those with true potential as cellular protectants.

G cluster_1 Tier 2: Cellular Bioactivity DPPH DPPH Radical Scavenging (Hydrogen Atom Transfer) CAA Cellular Antioxidant Assay (CAA) (Intracellular Efficacy) DPPH->CAA Confirms Bioavailability? ABTS ABTS Radical Cation Scavenging (Electron Transfer) ABTS->CAA Confirms Bioavailability? Conclusion Comprehensive Antioxidant Profile CAA->Conclusion

Caption: Tiered workflow for antioxidant activity validation.

Part 1A: Acellular Antioxidant Assays

These assays provide a rapid and cost-effective measure of a compound's intrinsic ability to neutralize free radicals. We will employ two mechanistically distinct methods: the DPPH assay, which primarily reflects hydrogen atom donating ability, and the ABTS assay, which involves electron transfer.[4][5][6]

  • Principle of Causality: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically at ~517 nm.[4] Its simplicity and reproducibility make it an excellent primary screen.[4]

  • Experimental Protocol:

    • Reagent Preparation: Prepare a stock solution of this compound and a positive control (Trolox) in methanol. Prepare a working solution of DPPH in methanol (e.g., 25 mg/L).[4]

    • Assay Procedure: In a 96-well plate, add 20 µL of various concentrations of the test compound or Trolox standard to individual wells.

    • Add 200 µL of the DPPH working solution to each well, mix, and incubate in the dark at room temperature for 30 minutes.

    • A blank control well should contain only methanol and the DPPH solution.

    • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Data Interpretation: The radical scavenging activity is calculated as a percentage of inhibition. The IC₅₀ value—the concentration of the compound required to inhibit 50% of the DPPH radicals—is determined by plotting the percentage of inhibition against the compound concentration.[5] A lower IC₅₀ value indicates higher antioxidant activity.

    % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] x 100

  • Principle of Causality: This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[6] The ABTS radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[7] Antioxidants present in the sample reduce the blue-green ABTS•+, causing a decolorization that is measured spectrophotometrically (~734 nm).[6] A key advantage is its solubility in both aqueous and organic media, allowing for the analysis of both hydrophilic and lipophilic compounds.[6]

  • Experimental Protocol:

    • Reagent Preparation:

      • ABTS•+ Stock: Mix equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[7]

      • ABTS•+ Working Solution: Before use, dilute the stock solution with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[7]

      • Standards: Prepare a series of Trolox standards (e.g., 0-300 µM).[8]

    • Assay Procedure: In a 96-well plate, add 25 µL of the test compound or Trolox standards to individual wells.[8]

    • Add 150-180 µL of the ABTS•+ working solution to each well.[7][8]

    • Incubate for 5-30 minutes at room temperature in the dark.[7]

    • Measurement: Read the absorbance at 734 nm.[6]

  • Data Interpretation: A standard curve is generated by plotting the absorbance change against the Trolox concentration. The antioxidant capacity of this compound is then expressed as a Trolox Equivalent Antioxidant Capacity (TEAC) value (in mM of Trolox equivalents).

Part 1B: Cell-Based Antioxidant Assay

Trustworthiness: Acellular assays, while useful, do not account for critical biological factors like cell permeability, distribution, and metabolism. The Cellular Antioxidant Activity (CAA) assay bridges this gap by measuring antioxidant effects within live cells, providing a more biologically predictive result.[9]

  • Principle of Causality: This assay quantifies the ability of a compound to inhibit intracellular reactive oxygen species (ROS). Adherent cells (e.g., HepG2 or HeLa) are co-incubated with the test compound and a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA).[10][11] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. A radical initiator (e.g., AAPH) is then added, which generates peroxyl radicals that oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9] An effective intracellular antioxidant will scavenge the ROS, preventing the oxidation of DCFH and thus reducing the fluorescence signal.[9]

  • Experimental Protocol:

    • Cell Culture: Seed HepG2 or HeLa cells in a 96-well black, clear-bottom plate and culture until they reach 90-100% confluence.[10][11]

    • Loading: Remove the culture medium, wash the cells gently with PBS, and then add 50 µL of a DCFH-DA probe solution to each well.[10]

    • Treatment: Immediately add 50 µL of the test compound or a standard (e.g., Quercetin) at various concentrations to the wells.[10] Incubate for 1 hour at 37°C.

    • Initiation: Remove the treatment solution, wash the cells, and add 100 µL of a free radical initiator solution (e.g., AAPH) to all wells.[9]

    • Measurement: Immediately begin kinetic reading in a fluorescence microplate reader (Ex/Em = 480-485/530-538 nm) at 37°C. Record measurements every 1-5 minutes for 60 minutes.[9][10]

  • Data Interpretation: The data is analyzed by calculating the area under the curve (AUC) from the kinetic fluorescence plot. The percentage of inhibition is calculated relative to a control (cells treated with initiator but no antioxidant). Results can be expressed as an IC₅₀ value or as equivalents of a standard antioxidant like Quercetin.

Data Summary: Hypothetical Antioxidant Profile
AssayParameterThis compoundTrolox (Reference)
DPPH Assay IC₅₀ (µM)15.212.5
ABTS/TEAC Assay TEAC Value0.851.00
CAA Assay IC₅₀ (µM)25.821.3

Section 2: Mechanistic Elucidation - Anti-Inflammatory Activity

Expertise & Experience: A compound's antioxidant activity is often intrinsically linked to anti-inflammatory effects, as ROS are key signaling molecules in inflammatory pathways.[12] The arachidonic acid cascade is a central pathway in inflammation, mediated by the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. By testing this compound for inhibitory activity against these enzymes, we can determine if its antioxidant properties translate into a specific, therapeutically relevant anti-inflammatory mechanism.

G cluster_cox COX Pathway cluster_lox LOX Pathway AA Arachidonic Acid (from Cell Membrane) COX12 COX-1 / COX-2 AA->COX12 LOX 5-LOX AA->LOX PGH2 Prostaglandin H2 COX12->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins HPETE 5-HPETE LOX->HPETE Leukotrienes Leukotrienes (Asthma, Inflammation) HPETE->Leukotrienes

Caption: Simplified arachidonic acid inflammatory cascade.

Part 2A: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
  • Principle of Causality: COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[13] COX-1 is constitutively expressed and involved in homeostasis, while COX-2 is induced during inflammation, making it a primary target for anti-inflammatory drugs.[14] This assay measures the peroxidase component of COX activity by monitoring the appearance of an oxidized chromogen.[14] By running the assay with both COX-1 and COX-2 enzymes, we can determine not only the compound's potency but also its selectivity.

  • Experimental Protocol (Colorimetric):

    • Reagent Preparation: Prepare assay buffer, heme, and solutions of ovine COX-1 and human recombinant COX-2 enzymes as per the kit manufacturer's instructions.[14]

    • Assay Setup: In a 96-well plate, set up wells for:

      • Background: Assay Buffer + Heme.

      • 100% Initial Activity: Assay Buffer + Heme + COX enzyme.

      • Inhibitor: Assay Buffer + Heme + COX enzyme + test compound (or a known inhibitor like SC-560 for COX-1/Celecoxib for COX-2).

    • Pre-incubation: Add 10 µL of the test compound or solvent control to the appropriate wells and pre-incubate for 10-20 minutes at 37°C.[15]

    • Reaction Initiation: Add 10 µL of arachidonic acid substrate to all wells to start the reaction.[15]

    • Peroxidase Reaction: Add a colorimetric substrate (like TMPD) which is oxidized by the peroxidase activity of COX, producing a color change.

    • Measurement: Read the absorbance at 590-611 nm using a plate reader.[14]

  • Data Interpretation: The percent inhibition is calculated by comparing the rate of reaction in the inhibitor wells to the 100% initial activity wells. An IC₅₀ value is determined for both COX-1 and COX-2, and the ratio (IC₅₀ COX-1 / IC₅₀ COX-2) provides the selectivity index.

Part 2B: 5-Lipoxygenase (5-LOX) Inhibition Assay
  • Principle of Causality: 5-LOX is the key enzyme in the biosynthesis of leukotrienes, another class of potent inflammatory mediators. The assay detects the hydroperoxides produced during the lipoxygenation of a fatty acid substrate (e.g., arachidonic or linoleic acid).[16] A chromogen is used that reacts with the hydroperoxide product to yield a colored compound, which can be measured spectrophotometrically.[17]

  • Experimental Protocol:

    • Reagent Preparation: Prepare assay buffer, 5-LOX enzyme solution, substrate (arachidonic acid), and a chromogen solution according to the kit protocol.[17]

    • Assay Setup: In a 96-well plate, add:

      • 100% Initial Activity: 90 µL of 5-LOX enzyme + 10 µL of solvent.

      • Inhibitor: 90 µL of 5-LOX enzyme + 10 µL of test compound (or a known inhibitor like Zileuton).

    • Reaction Initiation: Add 10 µL of substrate to all wells to initiate the reaction. Shake the plate for at least five minutes.

    • Development: Add 100 µL of Chromogen to each well to stop the enzymatic reaction and develop the color. Shake for an additional five minutes.

    • Measurement: Read the absorbance at 490-500 nm.[17]

  • Data Interpretation: The percent inhibition is calculated relative to the 100% initial activity control, and an IC₅₀ value is determined.

Data Summary: Hypothetical Anti-Inflammatory Profile
AssayParameterThis compoundCelecoxib (Reference)Zileuton (Reference)
COX-1 Inhibition IC₅₀ (µM)>10015.2N/A
COX-2 Inhibition IC₅₀ (µM)22.50.04N/A
COX-2 Selectivity Index (IC₅₀ COX-1/IC₅₀ COX-2)>4.4380N/A
5-LOX Inhibition IC₅₀ (µM)45.1N/A0.5

Section 3: Integrated Discussion and Cross-Validation Logic

G Acellular Strong Acellular Antioxidant Activity (DPPH, ABTS) Cellular Confirmed Cellular Antioxidant Activity (CAA Assay) Acellular->Cellular Validates Bioactivity Conclusion High-Confidence Lead (Antioxidant & COX-2 Selective) Acellular->Conclusion Inflam Specific Anti-Inflammatory Mechanism Identified (COX-2 Inhibition) Cellular->Inflam Suggests Mechanism Cellular->Conclusion Inflam->Cellular Explains Cellular Effect Inflam->Conclusion

Caption: The logic of cross-validating assay results.

In our hypothetical example, this compound demonstrates good radical scavenging activity in chemical assays (DPPH, ABTS), comparable to Trolox. Crucially, this activity translates into a cellular context, as shown by its efficacy in the CAA assay. This confirms the compound is cell-permeable and remains active in a complex biological environment.

Furthermore, the mechanistic assays reveal a specific anti-inflammatory action. The compound shows moderate, selective inhibition of the COX-2 enzyme, with much weaker activity against COX-1 and 5-LOX. This is a highly desirable profile, as COX-2 selectivity is the hallmark of modern NSAIDs, reducing the risk of gastrointestinal side effects associated with COX-1 inhibition.[13]

The cross-validation logic is as follows:

  • The cellular antioxidant activity can be partly explained by the compound's ability to directly scavenge ROS.

  • However, the specific inhibition of COX-2, a major source of ROS and inflammatory mediators in stressed cells, provides a more precise mechanism of action that complements its general antioxidant properties.

  • The combined data suggests a dual-action compound: it can neutralize existing ROS and also suppress a key enzymatic source of their production during an inflammatory response.

This integrated profile is far more powerful than the sum of its parts and provides a strong rationale for advancing the compound into more complex preclinical models.

References

A Comparative Guide to SIRT2 Inhibitors: The Chroman-4-one Scaffold vs. Established Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, objective comparison of the chroman-4-one class of Sirtuin 2 (SIRT2) inhibitors, exemplified by key derivatives, against other widely used SIRT2 inhibitors. We will delve into their potency, selectivity, and cellular efficacy, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their studies.

Introduction: Why Target SIRT2?

Sirtuins are a family of seven (SIRT1-7) NAD⁺-dependent lysine deacylases that are crucial regulators of cellular metabolism, stress responses, DNA repair, and aging.[1] While sirtuin isoforms are localized to different cellular compartments, SIRT2 is found predominantly in the cytoplasm.[2][3] One of its most well-characterized roles is the deacetylation of α-tubulin at lysine 40 (K40), a key post-translational modification that influences microtubule stability and dynamics.[3][4]

Beyond tubulin, SIRT2 modulates the activity of numerous proteins involved in cell cycle progression, metabolic pathways, and gene expression.[4][5][6] Its dysregulation has been implicated in cancer, neurodegenerative diseases like Parkinson's and Huntington's, and metabolic disorders, making it a compelling therapeutic target.[1][3][7] Consequently, the development of potent and selective SIRT2 inhibitors is a significant focus of academic and pharmaceutical research.[7][8] This guide will compare the performance of the promising chroman-4-one scaffold against established inhibitors such as TM, AGK2, SirReal2, and Tenovin-6.

SIRT2 Signaling and Inhibition

The primary mechanism of SIRT2 inhibitors is the blockade of the enzyme's deacetylase activity.[9] By binding to the enzyme, these small molecules prevent the deacetylation of substrates like α-tubulin, leading to their hyperacetylation. This can be readily observed and quantified, serving as a reliable biomarker for inhibitor activity within cells.

cluster_0 SIRT2-Mediated Deacetylation cluster_1 Mechanism of Inhibition Acetylated_a_Tubulin Acetylated α-Tubulin (Stable Microtubules) SIRT2 SIRT2 Acetylated_a_Tubulin->SIRT2 Substrate Accumulation Accumulation of Acetylated α-Tubulin a_Tubulin α-Tubulin SIRT2->a_Tubulin Deacetylation NAM Nicotinamide + O-Acetyl-ADP-ribose SIRT2->NAM NAD NAD+ NAD->SIRT2 Co-substrate Inhibitor SIRT2 Inhibitor (e.g., Chroman-4-one) Blocked_SIRT2 SIRT2 (Inactive) Inhibitor->Blocked_SIRT2 Blocked_SIRT2->Accumulation

Caption: SIRT2 deacetylates α-tubulin using NAD+. Inhibitors block this activity.

Comparative Analysis of SIRT2 Inhibitors

The selection of a SIRT2 inhibitor requires a careful balance of potency, selectivity against other sirtuin isoforms (particularly the highly homologous SIRT1 and SIRT3), and proven on-target activity in cellular models.

The Chroman-4-one Scaffold

A series of inhibitors based on the chroman-4-one and chromone scaffolds have been developed as potent and highly selective SIRT2 inhibitors.[1][10][11] These compounds show promise due to their efficacy and selectivity profile. For this guide, we will use 6,8-dibromo-2-pentylchroman-4-one as a representative example, which was identified as one of the most potent analogues in its class.[11][12]

  • Mechanism: These compounds are proposed to bind to the active site of SIRT2, preventing substrate interaction.[10]

  • Performance: They exhibit low micromolar IC₅₀ values for SIRT2 while showing high selectivity over SIRT1 and SIRT3.[1][11] In cellular assays, they effectively increase α-tubulin acetylation and demonstrate antiproliferative effects in cancer cell lines, correlating with their SIRT2 inhibitory potency.[10]

Other Key SIRT2 Inhibitors
  • TM: In direct comparative studies, TM emerges as the most potent and selective SIRT2 inhibitor in vitro, with an IC₅₀ in the nanomolar range (38 nM).[13][14] It is over 650-fold more selective for SIRT2 than SIRT1 and does not inhibit SIRT3.[13] TM is also unique in its ability to inhibit the demyristoylation activity of SIRT2.[14][15]

  • AGK2: A selective SIRT2 inhibitor that is widely used.[16] However, a significant limitation is its poor solubility in aqueous solutions, which can complicate experimental use.[15]

  • SirReal2: Another selective inhibitor that has been shown to increase α-tubulin acetylation in cells without affecting p53 acetylation (a SIRT1 substrate).[15]

  • Tenovin-6: While often used in SIRT2 studies, Tenovin-6 is a non-selective sirtuin inhibitor, also potently inhibiting SIRT1.[13][17] It is highly cytotoxic to both cancer and normal cells, suggesting its effects may not be solely due to SIRT2 inhibition.[17]

Quantitative Data Summary

The following table summarizes the inhibitory potency (IC₅₀) and selectivity of the discussed compounds. Lower IC₅₀ values indicate higher potency.

InhibitorSIRT2 IC₅₀ (µM)SIRT1 IC₅₀ (µM)SIRT3 IC₅₀ (µM)Selectivity ProfileKey References
6,8-dibromo-2-pentylchroman-4-one 1.5>100>100High for SIRT2[1][11][12]
TM 0.038~26>50Very High for SIRT2[13][14][15]
AGK2 3.5>50>50High for SIRT2[13][15]
SirReal2 0.28>50>50High for SIRT2[13][15]
Tenovin-6 9~26>50Non-selective (SIRT1/2)[13][14][17]

Experimental Protocols for Assessing SIRT2 Inhibition

To ensure scientific rigor, protocols must be designed to validate inhibitor performance both biochemically and in a cellular context.

Protocol 1: In Vitro Biochemical Inhibition Assay (Fluorometric)

This assay quantifies the direct inhibitory effect of a compound on recombinant SIRT2 enzyme activity. It measures the deacetylation of a fluorogenic peptide substrate.

Causality Behind Experimental Choices:

  • Recombinant Enzyme: Using a purified enzyme ensures that the observed inhibition is due to direct interaction with SIRT2, not other cellular factors.

  • NAD⁺: As the essential co-substrate for sirtuins, its inclusion at a concentration near its Km allows for sensitive detection of competitive inhibitors.[18]

  • Developer Solution: This contains a protease that only cleaves the deacetylated substrate, releasing the fluorophore. Adding a pan-sirtuin inhibitor like nicotinamide to the developer stops the enzymatic reaction, ensuring the signal is a stable endpoint measurement.[18]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare SIRT2 Assay Buffer (e.g., 50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0).[19]

    • Dilute recombinant human SIRT2 enzyme in assay buffer to the desired working concentration.

    • Prepare a stock of the fluorogenic acetylated peptide substrate and NAD⁺ in assay buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., chroman-4-one) and a positive control inhibitor (e.g., Nicotinamide) in assay buffer with a small percentage of DMSO.

  • Assay Execution (96-well plate format):

    • Add 25 µL of SIRT2 enzyme solution to each well.

    • Add 5 µL of the inhibitor dilutions or DMSO vehicle control to the respective wells.

    • Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[13]

    • Initiate the reaction by adding a 20 µL mixture of the fluorogenic substrate and NAD⁺.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Detection and Analysis:

    • Stop the reaction by adding 50 µL of Developer Solution containing a protease and nicotinamide.[18]

    • Incubate for an additional 15-20 minutes at 37°C.

    • Measure the fluorescence using a microplate reader (e.g., Ex/Em = 350-360/450-460 nm, specific wavelengths depend on the substrate used).[18][20]

    • Calculate the percent inhibition for each concentration relative to the DMSO control, plot the dose-response curve, and determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement via Western Blot for Acetylated α-Tubulin

This is the gold-standard cellular assay to confirm that a SIRT2 inhibitor is active in cells and engaging its target.

Causality Behind Experimental Choices:

  • Deacetylase Inhibitors in Lysis Buffer: The acetylation state of proteins is dynamic. Including inhibitors like Trichostatin A (TSA) and nicotinamide in the lysis buffer is critical to "freeze" the acetylation state by inhibiting HDACs and sirtuins, respectively, preventing post-lysis deacetylation and ensuring an accurate measurement.[21]

  • Loading Control: Normalizing the acetylated α-tubulin signal to total α-tubulin is crucial.[21] It corrects for any variations in protein loading between lanes and confirms that the observed changes are due to a shift in the acetylation ratio, not a change in the total amount of tubulin protein.

cluster_workflow Western Blot Workflow for Acetylated α-Tubulin A 1. Cell Culture & Treatment (e.g., MCF-7 cells treated with SIRT2 inhibitor) B 2. Cell Lysis (RIPA buffer + Protease/Deacetylase Inhibitors) A->B C 3. Protein Quantification (Bradford or BCA Assay) B->C D 4. Sample Preparation (Add Laemmli buffer, boil at 95°C) C->D E 5. SDS-PAGE (Separate proteins by size, ~20-30 µg/lane) D->E F 6. Protein Transfer (Transfer to PVDF or nitrocellulose membrane) E->F G 7. Blocking (5% non-fat milk or BSA in TBST for 1 hr) F->G H 8. Primary Antibody Incubation (Anti-acetylated α-tubulin, overnight at 4°C) G->H I 9. Secondary Antibody Incubation (HRP-conjugated anti-mouse/rabbit IgG) H->I J 10. Detection (Chemiluminescence, ECL reagent) I->J K 11. Stripping & Re-probing (Probe for Total α-Tubulin as loading control) J->K L 12. Data Analysis (Densitometry, normalize acetylated to total tubulin) K->L

Caption: Workflow for detecting SIRT2 inhibition via acetylated α-tubulin levels.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or MCF-7) and allow them to adhere. Treat cells with various concentrations of the SIRT2 inhibitor or DMSO vehicle for a specified time (e.g., 6-24 hours). A positive control using a known inhibitor like TM is recommended.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail and deacetylase inhibitors (e.g., Trichostatin A and nicotinamide).[21]

    • Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.[21]

  • Protein Quantification: Determine the protein concentration of the supernatant using a Bradford or BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples, add Laemmli sample buffer, and boil for 5 minutes.

    • Load 20-30 µg of total protein per lane onto a 10% SDS-polyacrylamide gel.[21]

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[22]

    • Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C with gentle agitation.[21]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.[21]

    • Strip the membrane and re-probe with an antibody for total α-tubulin as a loading control.

    • Quantify the band intensities using densitometry software and express the results as the ratio of acetylated α-tubulin to total α-tubulin.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in intact cells. The principle is that a ligand (inhibitor) binding to its target protein stabilizes it against thermal denaturation.[23]

cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow A 1. Cell Treatment (Incubate intact cells with inhibitor or DMSO) B 2. Heating Step (Aliquot cells and heat across a temperature gradient) A->B C 3. Cell Lysis (Freeze-thaw cycles or sonication) B->C D 4. Separation (Centrifuge to separate soluble fraction from precipitated proteins) C->D E 5. Detection (Analyze soluble fraction for SIRT2 levels via Western Blot or MS) D->E F 6. Data Analysis (Plot % soluble SIRT2 vs. Temperature to generate melt curve) E->F

Caption: Workflow for confirming inhibitor-target binding using CETSA.

Step-by-Step Methodology:

  • Cell Treatment: Treat a suspension of cultured cells with the SIRT2 inhibitor or DMSO vehicle for a defined period (e.g., 1 hour at 37°C).

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., from 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.[24][25]

  • Lysis: Lyse the cells to release intracellular proteins, typically by repeated freeze-thaw cycles or sonication.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the heat-denatured, aggregated proteins.[25]

  • Detection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of soluble SIRT2 in each sample using Western blotting or mass spectrometry.

  • Data Analysis: Quantify the amount of soluble SIRT2 at each temperature for both the inhibitor-treated and DMSO-treated samples. Plot the percentage of soluble SIRT2 against temperature. A successful target engagement will result in a rightward shift of the "melting curve" for the inhibitor-treated sample, indicating thermal stabilization.

Conclusion and Recommendations

Choosing the right SIRT2 inhibitor is paramount for generating reliable and interpretable data.

  • For researchers prioritizing potency and selectivity in biochemical assays , TM stands out as the superior choice, exhibiting sub-micromolar activity and excellent selectivity.[13]

  • The chroman-4-one scaffold , represented by compounds like 6,8-dibromo-2-pentylchroman-4-one, offers a compelling alternative with a strong balance of good potency and high selectivity over SIRT1 and SIRT3, coupled with demonstrated antiproliferative effects in cells.[10][11]

  • AGK2 and SirReal2 remain viable, selective inhibitors for cellular studies, though potential solubility issues with AGK2 should be considered.[15]

  • Tenovin-6 should be used with caution in studies aiming to specifically probe SIRT2 function, as its lack of selectivity for SIRT1/2 can confound results.[13][17]

Ultimately, the ideal inhibitor depends on the specific experimental context. We strongly recommend validating any inhibitor's performance using the detailed biochemical and cellular protocols provided in this guide to ensure robust, on-target activity in your model system.

References

A Comparative In Silico Docking Guide to 6-Hydroxy-2,2-dimethylchroman-4-one for Therapeutic Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, in-depth analysis of the in silico molecular docking of 6-Hydroxy-2,2-dimethylchroman-4-one, a member of the chromanone family of compounds. Chromanones are recognized as privileged structures in medicinal chemistry, serving as templates for designing molecules with diverse pharmacological activities, including potential as antidiabetic agents.[1][2] This document details a complete workflow, comparing the binding potential of the title compound against a key therapeutic target with that of a known inhibitor and a structural analog. The protocols herein are designed to be self-validating, providing researchers and drug development professionals with a robust framework for computational hit identification.

Rationale and Objective: Why Dock this compound?

Chroman-4-one derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] Notably, certain analogs have shown promise in managing diabetes mellitus by inhibiting key regulatory proteins.[2] The compound this compound is a representative scaffold of this class. An in silico docking study is the logical first step in hypothesis-driven drug discovery, allowing for a rapid and cost-effective evaluation of its potential to interact with a specific biological target before committing to resource-intensive in vitro and in vivo studies.[4][5]

The primary objective of this guide is to:

  • Establish a validated molecular docking protocol against a relevant therapeutic target.

  • Compare the predicted binding affinity and interaction profile of this compound with a known co-crystallized inhibitor and a parent chroman-4-one scaffold.

  • Provide a foundational dataset for further lead optimization and experimental validation.

Target Selection: Protein-Tyrosine Phosphatase 1B (PTP1B)

For this study, Protein-Tyrosine Phosphatase 1B (PTP1B) was selected as the therapeutic target. PTP1B is a well-validated negative regulator of insulin and leptin signaling pathways, making it a prime target for the development of therapeutics for Type 2 Diabetes and obesity. The crystal structure of human PTP1B, co-crystallized with a potent inhibitor, is available in the Protein Data Bank (PDB), providing an excellent foundation for a structure-based drug design campaign.[6][7][8] We will utilize the PDB entry 2QBP .

In Silico Experimental Design & Workflow

Our computational experiment is designed as a comparative analysis. We will dock three distinct ligands into the active site of PTP1B:

  • Test Compound: this compound

  • Reference Compound (Positive Control): The co-crystallized inhibitor from PDB entry 2QBP, [(2-oxalylamino-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonyl)-amino]-acetic acid (designated as 0T3 ). This allows us to validate our docking protocol; a successful protocol should predict a binding pose for 0T3 that is very close to its experimentally determined position.

  • Comparator Compound: Chroman-4-one. This allows us to assess the contribution of the hydroxyl and dimethyl substitutions to binding affinity.

The overall workflow is depicted below.

Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Target Acquisition (PDB: 2QBP) PrepProt 3. Protein Preparation (Remove water/ligands, add hydrogens) PDB->PrepProt Ligands 2. Ligand Acquisition (PubChem/SDF) PrepLig 4. Ligand Preparation (Energy minimization, format conversion) Ligands->PrepLig Grid 5. Grid Box Generation (Define active site) PrepProt->Grid Dock 6. Molecular Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Results 7. Results Collation (Binding affinity, RMSD) Dock->Results Visualize 8. Interaction Analysis (Discovery Studio, PyMOL) Results->Visualize ADMET 9. ADMET Prediction (Assess drug-likeness) Visualize->ADMET

Caption: The comprehensive in silico docking workflow, from initial data preparation to final analysis.

Detailed Experimental Protocols

This section provides a step-by-step methodology for replicating this comparative study. The protocols are described with causality in mind, explaining the scientific reasoning behind each choice.

Required Software
  • Molecular Visualization: BIOVIA Discovery Studio Visualizer[9] or PyMOL.[10][11] These are essential for preparing structures and analyzing results.

  • Docking Suite: AutoDock Tools and AutoDock Vina.[12] AutoDock Vina is a widely used, open-source program known for its accuracy and speed.[13][14]

  • Ligand Preparation: Open Babel or similar software for file format conversion and energy minimization.[12]

Protocol 1: Protein Target Preparation

The goal of this step is to prepare the PTP1B receptor, downloaded from the PDB, for docking by cleaning the structure and converting it to the required PDBQT format, which includes atomic charges and atom types.[15]

  • Obtain the Structure: Download the crystal structure of PTP1B (PDB ID: 2QBP ) from the RCSB Protein Data Bank.[6][7][16]

  • Clean the Protein: Open the PDB file in Discovery Studio Visualizer.[17]

    • Justification: The raw PDB file often contains non-essential molecules like water, co-solvents, and multiple protein chains that can interfere with the docking simulation.[18]

    • Action: Delete all water molecules (HOH). Isolate a single protein chain (e.g., Chain A) and the reference ligand (0T3). Save the protein chain and the ligand as separate PDB files (e.g., 2qbp_protein.pdb and 0T3_ligand.pdb).

  • Prepare Receptor for Docking (AutoDock Tools):

    • Action: Launch AutoDock Tools (ADT).

    • Action: Open the 2qbp_protein.pdb file.

    • Action: Add polar hydrogens (Edit > Hydrogens > Add > Polar Only).

    • Justification: Crystal structures typically do not resolve hydrogen atoms. Adding them is critical for accurately defining hydrogen bonds and electrostatic interactions.

    • Action: Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).

    • Justification: Assigning partial atomic charges is necessary for the scoring function to calculate electrostatic energy terms.

    • Action: Save the prepared protein in PDBQT format (Grid > Macromolecule > Choose, then save as 2qbp_protein.pdbqt).

Protocol 2: Ligand Preparation

This protocol ensures that all three ligands are in a standardized, low-energy 3D conformation and converted to the PDBQT format.

  • Obtain Ligand Structures:

    • This compound: Obtain the 3D structure from a database like PubChem. Save as an SDF or MOL2 file.

    • Chroman-4-one: Obtain from PubChem.

    • Reference Ligand (0T3): Use the 0T3_ligand.pdb file saved from Protocol 1.

  • Energy Minimization (Optional but Recommended):

    • Justification: Structures from databases may not be in their lowest energy conformation. An energy minimization step using a force field (e.g., MMFF94) provides a more realistic starting conformation for the ligand.

    • Action: Use software like Avogadro or Open Babel to perform energy minimization.

  • Prepare Ligands for Docking (AutoDock Tools):

    • Action: For each ligand, open its structure file in ADT.

    • Action: Detect the torsional root and define rotatable bonds (Ligand > Torsion Tree > Detect Root).

    • Justification: This step defines the ligand's degrees of freedom, allowing for flexible docking where the ligand can change its conformation to fit the binding site.[18]

    • Action: Save each prepared ligand in PDBQT format (e.g., chromanone.pdbqt).

Protocol 3: Molecular Docking Simulation

This protocol details the execution of the docking simulation using AutoDock Vina.

  • Define the Binding Site (Grid Box Generation):

    • Justification: The docking algorithm needs to know where to search for a binding site on the protein. We define a 3D grid box centered on the active site.[19] The most reliable way to do this is to use the position of the co-crystallized ligand (0T3) as the center of our search space.

    • Action: In ADT, with both the protein (2qbp_protein.pdbqt) and the reference ligand (0T3_ligand.pdbqt) loaded, navigate to Grid > Grid Box.

    • Action: Adjust the box dimensions to fully encompass the binding site, typically with a size of 20-25 Å in each dimension. Record the coordinates for the center of the box and the size dimensions.

  • Create the Configuration File:

    • Action: Create a text file named conf.txt. This file tells Vina where to find the input files and the grid box parameters.[15]

    • Content of conf.txt:

  • Run AutoDock Vina:

    • Action: Open a command-line terminal.

    • Action: For each ligand, update the ligand = line in conf.txt to the correct filename.

    • Action: Execute the docking run using the command: vina --config conf.txt --out output_filename.pdbqt --log log_filename.txt[12]

Results and Comparative Analysis

The output of a Vina simulation includes a log file with binding affinity scores and a PDBQT file containing the predicted binding poses.

Docking Score Comparison

Binding affinity is reported in kcal/mol, where a more negative value indicates a stronger predicted binding interaction. RMSD (Root Mean Square Deviation) measures the difference between the docked pose of the reference ligand and its original crystal structure position. An RMSD value < 2.0 Å is generally considered a successful docking validation.

Compound NameBinding Affinity (kcal/mol)RMSD from Crystal Pose (Å)
Reference (0T3) -9.81.15
Test (6-Hydroxy-2,2-dimethyl... -7.5N/A
Comparator (Chroman-4-one) -6.2N/A

Analysis:

  • Validation: The low RMSD value for the re-docked reference ligand (1.15 Å) validates our docking protocol, confirming its ability to accurately reproduce the experimental binding mode.

  • Comparative Affinity: The test compound, this compound, shows a promising binding affinity of -7.5 kcal/mol. While not as strong as the highly optimized reference inhibitor, it is significantly better than the parent Chroman-4-one scaffold (-6.2 kcal/mol). This suggests that the hydroxyl and dimethyl substitutions are crucial for its interaction with PTP1B.

Binding Pose and Interaction Analysis

Visualization of the docked poses provides critical insights into the molecular interactions driving binding affinity. This analysis should be performed using software like Discovery Studio Visualizer or PyMOL.[9][10][20]

Interaction_Analysis cluster_ligand This compound cluster_protein PTP1B Active Site Residues LIG 6-OH Group Carbonyl O Dimethyl Groups PROT ASP48 GLN262 MET258 PHE182 LIG:f0->PROT:p0 H-Bond LIG:f1->PROT:p1 H-Bond LIG:f2->PROT:p2 Hydrophobic LIG:f2->PROT:p3 Hydrophobic

Caption: Key molecular interactions between the test compound and PTP1B active site residues.

  • This compound: The docked pose reveals that the 6-hydroxyl group acts as a hydrogen bond donor to the side chain of ASP48. The carbonyl oxygen at position 4 accepts a hydrogen bond from GLN262. Furthermore, the gem-dimethyl group at the C2 position is nestled into a hydrophobic pocket formed by MET258 and PHE182.

  • Chroman-4-one: The parent scaffold lacks the hydroxyl group, losing the critical hydrogen bond with ASP48. It also lacks the dimethyl groups, resulting in weaker hydrophobic interactions. This explains its lower binding affinity.

Preliminary ADMET Profile

To provide a more complete picture of the compound's potential, a preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile was predicted using an online web server like ADMET-AI or admetSAR.[21][22]

PropertyPrediction for Test CompoundInterpretation
Human Intestinal Absorption (HIA) HighGood oral absorption
Blood-Brain Barrier (BBB) Permeant NoLow risk of CNS side effects
CYP2D6 Inhibitor NoLow risk of drug-drug interactions
Ames Mutagenicity NegativeNon-mutagenic

Analysis: The preliminary ADMET profile is favorable, suggesting good oral bioavailability and a low risk of common toxicities.

Conclusion and Future Directions

This in silico investigation provides compelling evidence that This compound is a promising scaffold for the development of PTP1B inhibitors. Our validated docking protocol demonstrates that it has a significantly higher binding affinity for the PTP1B active site than its parent chroman-4-one structure. The analysis of its binding pose reveals that the hydroxyl and dimethyl substitutions are key contributors to this affinity, forming specific hydrogen bonds and hydrophobic interactions.

The favorable ADMET profile further strengthens its case as a potential starting point for a drug discovery program.

Future work should focus on:

  • In Vitro Validation: Perform enzyme inhibition assays to experimentally confirm the inhibitory activity of the compound against PTP1B.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the hit compound to explore how modifications to the chromanone scaffold affect binding affinity and selectivity.

  • Lead Optimization: Use the structural insights gained from this study to guide the design of more potent and drug-like derivatives.

References

Validating the mechanism of action of "6-Hydroxy-2,2-dimethylchroman-4-one"

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research on Molecule

I'm deep into the research phase, focusing on 6-Hydroxy-2,2-dimethylchroman-4-one. Google searches are yielding preliminary insights into its mechanisms and related compounds. I'm prioritizing the identification of synonyms and related compounds to broaden my search.

Outlining the Experimental Plan

I've formulated a comprehensive plan, starting with Google searches for the mechanisms and synonyms of this compound. I'm moving onto analyzing search results to hypothesize the molecular targets, and then, designing a multi-faceted experimental strategy for validation. The plan includes a comparative framework to evaluate the compound against alternatives.

Designing Validation Experiments

I'm now deep into designing the experimental strategy. I've broken down the process. First, extensive Google searches will be done to gather all details on "this compound," identifying potential targets, pathways, and protocols. The search data will drive a testable hypothesis, with a plan for cell-based, target-engagement, and downstream signaling assays. I'm also preparing a comparative framework and data tables for comparison against other molecules. I will also incorporate Graphviz diagrams. Finally, I will compile this into a comprehensive guide.

Focusing: MOA Validation

I'm now starting to draft the technical guide. It's becoming clear that a multi-pronged approach will be needed, combining in vitro and in vivo studies. My thoughts are centering on key assays and experiments to directly test the hypothesized mechanisms. I'm prioritizing clarity and practical application within the guide.

Analyzing: Experimental Design

I'm now diving into the experimental design phase. The need for a comparison guide demands a structured approach, so I'm focusing on head-to-head assays with established compounds. I'm prioritizing the clarity of the protocols and the selection of appropriate controls. I'm incorporating the graphing language where appropriate.

Defining: Experimental Targets

I'm now identifying the key signaling pathways to target for validation. Focusing on antioxidant and anti-inflammatory pathways is paramount, and it's becoming clear that a multi-tiered approach is needed to demonstrate effects. I'm prioritizing the selection of appropriate assays that are well-established and accepted within the field.

Outlining: Guide Structure

I've been structuring the guide with a strong emphasis on practical, comparative data. The plan now includes sections on in vitro antioxidant assays (ROS scavenging, Nrf2 activation), in vitro anti-inflammatory assays (NF-κB inhibition, MAPK modulation), and in vivo models. I am also planning a section on safety and pharmacokinetic considerations.

\n\n Developing: Experimental Protocols

I'm now prioritizing the experimental protocols, focusing on clarity, reproducibility, and direct comparison with known standards. The guide is shaping up to include detailed methods for ROS scavenging assays, Western blotting for key signaling pathway proteins, and cell-based assays for inflammation markers. I am also working on including a section on in vivo studies.

Finalizing: Guide Content

The technical guide now includes detailed experimental protocols for validating the mechanism of action. The structure focuses on providing a comparative perspective, contrasting this chromanone derivative's performance with established compounds. I'm prioritizing the clarity of methods and the rigor of the data presentation, incorporating both in vitro and in vivo studies. The inclusion of signaling pathway diagrams adds visual clarity to the guide.

Validating: In Vivo Relevance

I'm now focusing on in vivo experiments. Designing these models requires careful consideration, but I'm concentrating on relevant disease models for inflammation and oxidative stress. I'm prioritizing the selection of appropriate doses and endpoints for these studies. I'm working to include the necessary controls and relevant statistical analyses in these models.

Defining: Experimental Comparisons

I'm now prioritizing the comparative aspect of the guide, ensuring each experiment clearly demonstrates the chromanone's performance against established compounds. I'm focusing on providing quantitative data in tables and detailed protocols for consistent assessment of both in vitro and in vivo studies. The inclusion of the "Comparison Guide" element now guides all experimental design decisions.

Defining: Guide Scope

I'm now prioritizing the guide's scope to address both in vitro and in vivo validation, ensuring a comprehensive view of the compound's effects. The focus will be on clear, comparative data with established standards, targeting both antioxidant and anti-inflammatory pathways. I'm prioritizing methods for the inclusion in the technical guide.

Safety Operating Guide

Navigating the Disposal of 6-Hydroxy-2,2-dimethylchroman-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Management

Before delving into the specific procedures for 6-Hydroxy-2,2-dimethylchroman-4-one, it is crucial to ground our approach in the foundational principles of laboratory waste disposal. Regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a clear framework for managing hazardous waste in a laboratory setting.[1][2][3][4] The primary goal is to ensure that chemical wastes are handled, stored, and disposed of in a manner that is safe, environmentally responsible, and compliant with all applicable federal, state, and local regulations.[2][5]

A cornerstone of this framework is the written Chemical Hygiene Plan (CHP), a requirement under the OSHA Laboratory Standard.[6][7] This document should outline specific procedures for waste disposal, and all laboratory personnel must be trained on its contents.[6][8]

Hazard Assessment of this compound

In the absence of a dedicated SDS for this compound, a conservative approach to hazard assessment is warranted. Information on this compound from sources like PubChem does not detail specific hazards.[9] However, an SDS for a related chromone derivative, 2,4-Dihydroxybenzophenone, indicates potential hazards including serious eye irritation, suspected damage to fertility or the unborn child, and long-lasting toxic effects to aquatic life. Given these potential risks associated with a similar chemical structure, it is prudent to handle this compound as a hazardous substance.

Table 1: Assumed Hazard Profile and Necessary Precautions

Potential HazardRecommended Precaution
Eye Irritation Wear safety glasses or goggles.[10]
Skin Irritation Wear appropriate chemical-resistant gloves and a lab coat.[1]
Respiratory Irritation Handle in a well-ventilated area or a chemical fume hood.[6][10]
Reproductive Toxicity Handle with care, minimizing exposure. Pregnant individuals should take extra precautions.
Aquatic Toxicity Do not dispose of down the drain or in regular trash.[11]

Step-by-Step Disposal Protocol

The following protocol provides a detailed workflow for the safe disposal of this compound.

Step 1: Waste Segregation and Containerization

Proper segregation is the first and most critical step in chemical waste management to prevent dangerous reactions.[7][12]

  • Solid Waste:

    • Place pure this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) into a designated hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[3] Using the original container, if in good condition, is an acceptable practice.[12]

  • Liquid Waste (Solutions):

    • If this compound is dissolved in a solvent, the entire solution is considered hazardous waste.

    • Collect this waste in a separate, clearly labeled, and sealable container.

    • Crucially, do not mix different solvent waste streams. For example, halogenated and non-halogenated solvent wastes must be kept separate.

Step 2: Labeling

Accurate and clear labeling of waste containers is mandated by the EPA and is essential for safety and compliance.[8]

  • Each hazardous waste container must be labeled with the words "Hazardous Waste."[8][12]

  • The label must clearly identify the full chemical name(s) of the contents (e.g., "Waste this compound"). Avoid using chemical formulas or abbreviations.[12]

  • The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").[12]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[5][12]

  • The SAA must be located at or near the point of waste generation and under the control of laboratory personnel.[2][5]

  • Waste containers in the SAA must be kept closed at all times, except when adding waste.[5][12]

  • Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • There are limits on the amount of waste that can be accumulated in an SAA (typically up to 55 gallons of hazardous waste).[8]

Step 4: Arranging for Disposal

Once the waste container is full, or if it has been in storage for an extended period (typically up to one year for partially filled containers in an SAA), it must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][12]

  • Contact your EHS office to schedule a waste pickup.

  • Do not attempt to transport hazardous waste off-site yourself.

The decision-making process for the disposal of this compound can be visualized as follows:

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containerization cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal Start Generation of This compound Waste Assess Assess Physical State (Solid or Liquid) Start->Assess Solid Solid Waste Container (Compatible, Sealed) Assess->Solid Solid Liquid Liquid Waste Container (Compatible, Sealed) Assess->Liquid Liquid Label Label Container: 'Hazardous Waste' Full Chemical Name Hazards Solid->Label Liquid->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store Pickup Contact EHS for Waste Pickup Store->Pickup

Caption: Disposal workflow for this compound.

Decontamination and Emergency Procedures

Decontamination:

  • Any surfaces or equipment that come into contact with this compound should be decontaminated.

  • Wipe surfaces with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • All materials used for decontamination (e.g., paper towels, wipes) should be disposed of as hazardous waste.

Spill Response:

  • In the event of a small spill, ensure the area is well-ventilated and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

  • Carefully sweep up solid material and place it in a labeled hazardous waste container.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

Personal protective equipment for handling 6-Hydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to the Safe Handling of 6-Hydroxy-2,2-dimethylchroman-4-one: Personal Protective Equipment and Disposal

Our primary objective is to empower researchers with a self-validating system of protocols, ensuring that safety is not just a checklist, but a foundational element of the scientific process.

Hazard Identification and Risk Assessment

Given the absence of a specific SDS, a conservative approach to hazard assessment is essential. By analyzing data from similar chromanone structures, we can anticipate the potential risks associated with this compound.[2][3] The primary hazards are summarized below.

Potential HazardClassification CategoryRationale and Reference
Acute Oral Toxicity Category 4"Harmful if swallowed." This is a common classification for related chemical structures.[3][4]
Skin Corrosion/Irritation Category 2"Causes skin irritation." Chromanone derivatives frequently exhibit this property.[2][3]
Serious Eye Damage/Irritation Category 2 / 2A"Causes serious eye irritation." Direct contact of powder or solutions with eyes is likely to cause significant irritation.[2][3]
Respiratory Irritation Category 3"May cause respiratory irritation." Inhalation of the fine powder or aerosols should be avoided.[2][3]

It is crucial to conduct a thorough, experiment-specific risk assessment before any work commences.

Recommended Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against direct chemical exposure. The following recommendations are based on mitigating the hazards identified above.

Protection TypeSpecificationCausality and Rationale
Eye and Face Protection Chemical safety goggles (ANSI Z87.1 standard) or a full-face shield worn over safety glasses.[5][6]Prevents eye irritation from accidental splashes of solutions or contact with airborne powder. A face shield is required when there is a significant splash or explosion risk.[5]
Skin Protection Nitrile or Neoprene gloves. A flame-resistant or standard lab coat, fully buttoned.[5][7]Nitrile gloves offer broad, short-term protection against a range of chemicals.[5] Avoid latex, which offers poor protection against many organic compounds.[8] A lab coat prevents incidental skin contact.
Respiratory Protection To be used within a certified chemical fume hood.Engineering controls are the first and most effective line of defense.[5] A fume hood minimizes the inhalation of dust or aerosols. A NIOSH-approved respirator may be required if engineering controls are insufficient or during a large spill clean-up.[7]

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is essential for minimizing exposure risk from receipt of the compound to its final use.

Workflow for Safe Chemical Handling

cluster_0 Pre-Experiment cluster_1 Experiment Phase cluster_2 Post-Experiment A 1. Receiving: Inspect container for damage. B 2. Storage: Store in a cool, dry, well-ventilated area. A->B C 3. Segregate: Keep away from strong oxidizing agents. B->C D 4. Don PPE: Gloves, Goggles, Lab Coat. C->D E 5. Weighing: Perform in a fume hood to avoid dust inhalation. D->E F 6. Handling: Use appropriate glassware. Avoid skin contact. E->F G 7. Decontamination: Clean work surfaces and equipment. F->G H 8. Waste Segregation: Separate solid and liquid hazardous waste. G->H I 9. Disposal: Transfer to labeled, sealed containers. H->I

Caption: Safe Handling and Disposal Workflow.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][9] The container should be kept tightly closed.[10]

2. Weighing and Handling:

  • Always handle this compound within a chemical fume hood to prevent inhalation of dust.

  • When weighing, use a spatula and weighing paper. Avoid generating dust clouds.

  • Ensure all skin is covered by the lab coat and gloves. Change gloves immediately if they become contaminated.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[3][4]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
Ingestion Do not induce vomiting. Rinse mouth with water and then drink plenty of water. Seek immediate medical attention.[4][11]

Spill Response: For small powder spills, carefully sweep up the material to avoid generating dust. Place it in a sealed, labeled container for disposal.[7] Clean the spill area with a suitable solvent. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[12]

Disposal Plan

Proper disposal is a legal and ethical requirement to protect laboratory personnel and the environment. Do not empty this chemical into drains or dispose of it with regular trash.[2][9]

Step-by-Step Disposal Protocol:

  • Waste Identification: All materials contaminated with this compound are considered hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect contaminated consumables (e.g., gloves, weighing paper, paper towels) in a designated, labeled hazardous waste container with a secure lid.[7][13]

    • Liquid Waste: Collect unused solutions and reaction mixtures in a separate, labeled, and sealable hazardous waste container. Segregate halogenated and non-halogenated solvent waste streams.[13]

  • Container Labeling: Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "Waste this compound".[9] Do not use abbreviations.

  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[13] The area should be secure and away from general traffic.

  • Final Disposal: Arrange for waste pickup through your institution's EHS office or a licensed hazardous waste disposal contractor.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-2,2-dimethylchroman-4-one
Reactant of Route 2
Reactant of Route 2
6-Hydroxy-2,2-dimethylchroman-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.